Lexacalcitol
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
Structure
3D Structure
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O4/c1-6-29(32,7-2)16-9-17-33-21(4)25-13-14-26-22(10-8-15-28(25,26)5)11-12-23-18-24(30)19-27(31)20(23)3/h11-12,21,24-27,30-32H,3,6-10,13-19H2,1-2,4-5H3/b22-11+,23-12-/t21-,24-,25-,26+,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZOTDOJMRMLDX-YBBVPDDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CCCOC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(CCCO[C@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869807 | |
| Record name | Lexacalcitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131875-08-6 | |
| Record name | Lexacalcitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131875-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lexacalcitol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131875086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lexacalcitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03451 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lexacalcitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEXACALCITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G3DCA3958 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Vitamin D Receptor (VDR) Binding Affinity and Kinetics of KH-1060
For Researchers, Scientists, and Drug Development Professionals
Introduction
KH-1060, a 20-epi-22-oxa-24a,26a,27a-tri-homo-1α,25-dihydroxyvitamin D3 analog, has demonstrated potent effects on cell proliferation and differentiation, significantly exceeding those of the natural vitamin D hormone, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3).[1] This enhanced bioactivity has positioned KH-1060 as a compound of interest for therapeutic applications. This technical guide provides a comprehensive overview of the binding affinity and kinetics of KH-1060 to the Vitamin D Receptor (VDR), summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.
Quantitative Data on VDR Binding and Biological Effects
Contrary to what its high potency might suggest, the enhanced activity of KH-1060 is not attributed to a higher binding affinity for the VDR compared to the endogenous ligand, 1,25(OH)2D3.[2] Instead, research indicates that the profound biological effects of KH-1060 stem from the increased stability of the VDR-KH-1060 complex.[2] This enhanced stability is believed to prolong the transcriptional activity of the receptor.
Below is a summary of the relative binding affinity and comparative biological effects of KH-1060 and 1,25(OH)2D3.
| Compound | Relative Binding Affinity for VDR (%)* | Inhibition of Cell Proliferation (IC50, M)** | Induction of Cell Differentiation (% of control)*** |
| 1,25(OH)2D3 | 100 | 5 x 10-8 | 100 |
| KH-1060 | 90 | 1 x 10-10 | 250 |
*Relative binding affinity is expressed as a percentage of the affinity of 1,25(OH)2D3, which is set to 100%. Data derived from competitive binding assays. **IC50 values for the inhibition of proliferation of human leukemia (HL-60) cells. ***Induction of differentiation of HL-60 cells, measured by nitroblue tetrazolium (NBT) reduction, expressed as a percentage of the effect of 1,25(OH)2D3.
While specific kinetic rate constants (kon, koff) for KH-1060 are not extensively reported in the literature, the focus of investigation has been on the overall stability of the ligand-receptor complex, which is significantly greater for KH-1060 than for 1,25(OH)2D3.[2]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is employed to determine the relative binding affinity of a test compound (e.g., KH-1060) for the VDR by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound, which is indicative of its binding affinity.
Materials:
-
VDR Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [3H]-1α,25(OH)2D3 (specific activity ~120 Ci/mmol).
-
Test Compound: KH-1060.
-
Unlabeled Ligand: Non-radioactive 1,25(OH)2D3 for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1.5 mM EDTA, 10 mM sodium molybdate, 5 mM DTT, and 0.1% Triton X-100.
-
Separation Agent: Dextran-coated charcoal or hydroxylapatite slurry.
-
Scintillation Cocktail and Liquid Scintillation Counter .
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test compound (KH-1060) and the standard unlabeled ligand (1,25(OH)2D3).
-
Incubation: In microcentrifuge tubes, incubate a fixed amount of VDR with a constant concentration of [3H]-1α,25(OH)2D3 and varying concentrations of the test compound or standard ligand. A tube with only the radioligand and VDR serves as the total binding control, and a tube with a high concentration of unlabeled 1,25(OH)2D3 is used to determine non-specific binding.
-
Equilibration: Incubate the mixture for 15 hours at 4°C to allow the binding to reach equilibrium.
-
Separation: Add dextran-coated charcoal or hydroxylapatite slurry to each tube to adsorb the unbound radioligand. Centrifuge the tubes to pellet the adsorbent.
-
Quantification: Carefully transfer the supernatant containing the VDR-bound radioligand to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and use a non-linear regression analysis to determine the IC50 value.
Limited Proteolysis Assay
This assay assesses the conformational changes in the VDR upon ligand binding. Ligand-induced conformational changes can alter the susceptibility of the receptor to proteolytic cleavage. A more stable conformation, as induced by KH-1060, results in greater protection from proteolysis.[2]
Objective: To qualitatively assess the stability of the VDR-ligand complex.
Materials:
-
VDR Source: In vitro translated 35S-labeled VDR or purified recombinant VDR.
-
Ligands: KH-1060, 1,25(OH)2D3, and a vehicle control (e.g., ethanol).
-
Protease: Trypsin or other suitable endopeptidase.
-
SDS-PAGE reagents and equipment.
-
Phosphorimager or autoradiography film.
Procedure:
-
Ligand Binding: Incubate the 35S-labeled VDR with a saturating concentration of KH-1060, 1,25(OH)2D3, or vehicle for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for complex formation.
-
Proteolysis: Initiate the proteolytic digestion by adding a specific concentration of trypsin to each reaction tube.
-
Time Course: At various time points (e.g., 0, 1, 5, 15, 30 minutes), take aliquots of the reaction and immediately stop the digestion by adding SDS-PAGE sample buffer and boiling.
-
Electrophoresis: Separate the proteolytic fragments by SDS-PAGE.
-
Visualization: Dry the gel and visualize the radiolabeled VDR fragments using a phosphorimager or by exposing it to autoradiography film.
-
Analysis: Compare the pattern of proteolytic fragments and the rate of disappearance of the full-length VDR across the different ligand conditions. Increased resistance to proteolysis (i.e., a slower disappearance of the full-length VDR band) in the presence of a ligand indicates a more stable receptor conformation.
Signaling Pathways and Experimental Workflows
VDR-RXR Heterodimer Signaling Pathway
Upon binding of KH-1060, the VDR undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of co-activator proteins and the initiation of gene transcription.
Caption: VDR-RXR heterodimer signaling pathway activated by KH-1060.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a compound for the VDR.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The potent biological activities of the vitamin D analog KH-1060 are primarily a consequence of the enhanced stability of the VDR-KH-1060 complex, rather than a superior binding affinity compared to the natural ligand, 1,25(OH)2D3. This increased stability leads to a prolonged and more robust transcriptional response. The experimental protocols detailed herein provide a framework for the continued investigation of KH-1060 and other VDR modulators. Understanding the nuances of the interaction between novel ligands and the VDR is crucial for the rational design and development of new therapeutics targeting the vitamin D signaling pathway.
References
The Structure-Activity Relationship of Lexacalcitol: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Potent Vitamin D Analog
Lexacalcitol (KH-1060) is a synthetic analog of calcitriol (B1668218), the active form of vitamin D3. It has garnered significant interest in the scientific community due to its exceptionally high potency in regulating cell growth and differentiation, coupled with a reduced tendency to cause hypercalcemia, a common side effect of potent vitamin D compounds.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing its interaction with the Vitamin D Receptor (VDR), its effects on cellular processes, and the experimental methodologies used to elucidate these properties.
Core Concepts: Mechanism of Action
This compound exerts its biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. The canonical pathway involves the binding of this compound to the VDR in the cytoplasm, leading to a conformational change in the receptor. This complex then translocates to the nucleus and heterodimerizes with the Retinoid X Receptor (RXR). The this compound-VDR-RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This intricate process regulates a multitude of cellular functions, including cell proliferation, differentiation, and apoptosis.
Structure-Activity Relationship of this compound and its Analogs
Table 1: In Vitro Biological Activity of this compound and Related Analogs
| Compound | VDR Binding Affinity (Relative to Calcitriol) | Potency in HL-60 Cell Differentiation (Relative to Calcitriol) | Reference |
| Calcitriol (1,25(OH)₂D₃) | 100% | 100% | [1] |
| This compound (KH-1060) | Similar to Calcitriol | >100-fold higher | [1][3] |
| 24a-hydroxy-KH1060 | Significant (retains activity) | Superior to Calcitriol | [3] |
| 26-hydroxy-KH1060 | Significant (retains activity) | Superior to Calcitriol | [3] |
Table 2: In Vivo Calcemic Effects of Vitamin D Analogs
| Compound | Calcemic Activity (Relative to Calcitriol) | Species | Reference |
| Calcitriol (1,25(OH)₂D₃) | High | Mouse | [4] |
| This compound (KH-1060) | Similar to Calcitriol | Not specified | [1] |
| Paricalcitol | Lower | Rat | [5] |
| Calcipotriol (B1668217) | 100 to 200-fold lower | Rat | [6] |
It is important to note that this compound is rapidly metabolized in vivo to several hydroxylated forms, many of which retain significant biological activity.[3] This metabolic profile contributes to its high potency in vitro.
Experimental Protocols
The characterization of this compound and its analogs relies on a suite of well-established in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.
-
Materials:
-
Recombinant human VDR
-
[³H]-Calcitriol (radioligand)
-
Test compound (e.g., this compound or its analogs) at various concentrations
-
Hydroxylapatite (HAP) slurry
-
Wash buffer (e.g., Tris-HCl with detergent)
-
Scintillation fluid and counter
-
-
Protocol:
-
Incubate recombinant VDR with a fixed concentration of [³H]-Calcitriol and varying concentrations of the test compound.
-
Include control tubes with [³H]-Calcitriol only (total binding) and with an excess of unlabeled calcitriol (non-specific binding).
-
After incubation (e.g., 1-2 hours at 4°C), add cold HAP slurry to each tube to bind the VDR-ligand complexes.
-
Wash the HAP pellets multiple times with wash buffer to remove unbound ligand.
-
Resuspend the final pellet in scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
HL-60 Cell Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of the human promyelocytic leukemia cell line, HL-60, into monocytes/macrophages.
-
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Test compound (e.g., this compound) at various concentrations
-
Nitroblue tetrazolium (NBT) solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-buffered saline (PBS)
-
Microscope
-
-
Protocol:
-
Seed HL-60 cells in a 96-well plate at a suitable density.
-
Treat the cells with varying concentrations of the test compound for a specified period (e.g., 72-96 hours).
-
After treatment, harvest the cells and resuspend them in a solution containing NBT and PMA.
-
Incubate the cells for a short period (e.g., 30 minutes) at 37°C.
-
Prepare cytospin slides or view the cells directly under a microscope.
-
Count the percentage of cells containing dark blue formazan (B1609692) deposits (NBT-positive cells), which indicates differentiation.
-
Determine the EC₅₀ value (the concentration of the test compound that induces 50% of the maximal differentiation response) from the dose-response curve.
-
VDR-Mediated Transcriptional Activation Assay (Reporter Gene Assay)
This assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene under the control of VDREs.
-
Materials:
-
A suitable host cell line (e.g., HEK293T, COS-7)
-
An expression vector for human VDR
-
A reporter plasmid containing a luciferase gene downstream of a promoter with VDREs
-
Transfection reagent
-
Test compound at various concentrations
-
Luciferase assay substrate and luminometer
-
-
Protocol:
-
Co-transfect the host cells with the VDR expression vector and the VDRE-luciferase reporter plasmid.
-
After an initial incubation period to allow for gene expression, treat the cells with varying concentrations of the test compound.
-
Incubate for a further period (e.g., 24 hours) to allow for transcriptional activation.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration.
-
Determine the EC₅₀ value for transcriptional activation from the dose-response curve.
-
Conclusion
This compound stands out as a highly potent vitamin D analog with a promising therapeutic profile, particularly in the context of diseases characterized by cellular hyperproliferation. Its unique 20-epi configuration appears to be a key determinant of its enhanced biological activity. Further SAR studies focusing on systematic modifications of the this compound scaffold, coupled with detailed in vivo evaluation, will be crucial for the development of next-generation vitamin D analogs with even greater therapeutic indices. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.
References
- 1. Efficacy and safety of the 20-epi-vitamin D3 analogue KH 1060 in the topical therapy of psoriasis: results of a dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the free binding energy of 1,25-dihydroxyvitamin D3 and its analogs with the human VDR receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vitamin D analog, KH1060, is rapidly degraded both in vivo and in vitro via several pathways: principal metabolites generated retain significant biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential effects of vitamin D analogs on vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of calcipotriol with selected metabolites and analogues of vitamin D3: effects on cell growth regulation in vitro and calcium metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Activity and Identification of Lexacalcitol Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lexacalcitol, also known as KH-1060, is a potent synthetic 20-epi-vitamin D3 analog that has demonstrated significantly greater biological activity than its natural counterpart, 1α,25-dihydroxyvitamin D3 (calcitriol), in preclinical studies. This technical guide provides a comprehensive overview of the biological activity of this compound and its metabolites, detailing their identification, in vitro and in vivo metabolism, and mechanism of action. The information presented is intended to support further research and development of this compound for potential therapeutic applications in hyperproliferative and autoimmune diseases.
Introduction
Vitamin D analogs are a class of synthetic compounds designed to elicit the therapeutic effects of the active form of vitamin D, calcitriol (B1668218), while minimizing calcemic side effects. This compound (KH-1060) has emerged as a particularly promising analog due to its high potency in regulating cell growth and immune responses.[1] This guide synthesizes the current understanding of this compound's metabolic fate and biological efficacy, providing a foundational resource for researchers in the field.
Metabolism of this compound
The in vivo and in vitro metabolism of this compound is rapid and extensive, primarily mediated by cytochrome P450 (CYP) enzymes.[2] Inhibition of these enzymes with agents like ketoconazole (B1673606) can block the metabolism of this compound.[2][3] The primary metabolic pathways involve hydroxylation at various positions on the side chain and subsequent side-chain truncation.[2]
Identified Metabolites
Several key metabolites of this compound have been identified through physicochemical techniques. These include:
-
24-hydroxy-KH1060 [2]
-
24a-hydroxy-KH1060 [2]
-
26-hydroxy-KH1060 [2]
-
26a-hydroxylated derivatives [2]
-
Side-chain truncated forms [2]
Importantly, many of these metabolites are not simply inactive degradation products but retain significant biological activity, contributing to the overall potent effect of the parent compound.[2][3]
Biological Activity
This compound exhibits potent effects on cell proliferation, differentiation, and the immune system, far exceeding the activity of calcitriol in various in vitro models.[1][2]
Antiproliferative and Cell Differentiation Activity
This compound is a powerful inhibitor of cell growth and an inducer of cell differentiation.[1] Its antiproliferative effects have been demonstrated in various cell lines, including human histiocytic lymphoma U937 cells and mouse proximal tubular cells.[1][4]
Immunomodulatory Effects
The analog has also been shown to be a potent modulator of immune responses.[1] It can inhibit T lymphocyte-mediated immune responses and has been investigated for its potential in preventing graft rejection and treating autoimmune diseases.[1][5]
Quantitative Biological Activity Data
The following table summarizes the available quantitative data on the biological activity of this compound.
| Assay Type | Cell Line/System | Metric | This compound (KH-1060) Concentration | Comparative Activity vs. 1α,25(OH)2D3 | Reference |
| Cell Proliferation Inhibition | Human histiocytic lymphoma U937 cells | IC50 | 10⁻¹² M | ~14,000 times more active | [1] |
| Cell Proliferation Inhibition | Mouse proximal tubular cells (MCT) | Dose-dependent inhibition | 10⁻¹² M to 10⁻⁷ M | More potent | [4] |
| Immunomodulation | Interleukin-1-induced mouse thymocyte proliferation | IC50 | 3 x 10⁻¹⁶ M | - | [1] |
| Immunomodulation | Allogeneic stimulation of mouse spleen lymphocytes | IC50 | 5 x 10⁻¹⁵ M | - | [1] |
| Keratinocyte Growth Inhibition | Human keratinocytes | Dose-dependent inhibition | - | More potent | [6] |
| VDR Binding Affinity | - | Relative Affinity | Not significantly increased | - | [7][8] |
Note: The table is populated with the currently available data from the cited literature. Further research is needed to expand this dataset.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects primarily through the Vitamin D Receptor (VDR). While its binding affinity for the VDR is not significantly higher than that of calcitriol, its enhanced potency is attributed to the increased stabilization of the VDR-ligand complex.[7][8] This stabilization leads to a more prolonged and robust downstream signaling cascade.
VDR-Mediated Genomic Pathway
The primary mechanism of action for this compound follows the established genomic pathway for vitamin D.
Protein Kinase C-c-fos Signaling Axis
In addition to the classical VDR pathway, research suggests that this compound can stimulate epidermal growth through the activation of the protein kinase C (PKC) to c-fos signaling pathway in vivo.[9]
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound are not extensively published. However, based on the methodologies described in the existing literature, the following sections outline the general procedures for key experiments.
In Vitro Metabolism Assay
Objective: To identify metabolites of this compound produced by liver enzymes.
General Protocol:
-
Preparation of Liver Microsomes: Obtain liver microsomes from the species of interest (e.g., human, rat).
-
Incubation Mixture: Prepare an incubation mixture containing this compound, liver microsomes, and a NADPH-generating system in a suitable buffer.
-
Incubation: Incubate the mixture at 37°C for a specified time course.
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the mixture to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and identify the parent compound and its metabolites.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the antiproliferative effect of this compound on a specific cell line.
General Protocol:
-
Cell Seeding: Seed the target cells (e.g., U937) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Vitamin D Receptor (VDR) Binding Assay
Objective: To determine the relative binding affinity of this compound for the VDR.
General Protocol:
-
VDR Preparation: Prepare a source of VDR, such as a cell lysate from a VDR-expressing cell line or purified recombinant VDR.
-
Competitive Binding: Set up a competitive binding reaction containing a fixed concentration of radiolabeled calcitriol (e.g., [³H]1α,25(OH)₂D₃), the VDR preparation, and increasing concentrations of unlabeled this compound or unlabeled calcitriol (as a positive control).
-
Incubation: Incubate the reactions to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the VDR-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value.
The following diagram illustrates a general workflow for the identification and biological characterization of this compound and its metabolites.
Conclusion
This compound (KH-1060) is a highly potent vitamin D analog with significant antiproliferative and immunomodulatory activities. Its robust biological effects are attributed not only to the parent compound but also to its biologically active metabolites. The enhanced stabilization of the VDR-ligand complex appears to be a key factor in its superior potency compared to calcitriol. While the foundational knowledge of this compound's metabolism and activity is established, further research is warranted to fully elucidate the complete metabolic profile, the specific roles of individual metabolites, and to develop detailed, standardized protocols for its study. This will be crucial for the continued development of this compound as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The vitamin D analog, KH1060, is rapidly degraded both in vivo and in vitro via several pathways: principal metabolites generated retain significant biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:131875-08-6 | Vitamin D analog | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. 1,25-dihydroxyvitamin D3 and the synthetic vitamin D analogue, KH 1060, modulate the growth of mouse proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of the 20-epi-vitamin D3 analogue KH 1060 in the topical therapy of psoriasis: results of a dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 1,25-dihydroxyvitamin D3 and its 20-epi analogues (MC 1288, MC 1301, KH 1060), on clonal keratinocyte growth: evidence for differentiation of keratinocyte stem cells and analysis of the modulatory effects of cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational change and enhanced stabilization of the vitamin D receptor by the 1,25-dihydroxyvitamin D3 analog KH1060 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational change and enhanced stabilization of the vitamin D receptor by the 1,25-dihydroxyvitamin D3 analog KH1060 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A vitamin D analogue KH 1060 activates the protein kinase C-c-fos signalling pathway to stimulate epidermal proliferation in murine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Immunosuppressive Properties of Lexacalcitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lexacalcitol, a synthetic analog of Vitamin D, has demonstrated significant immunomodulatory and immunosuppressive properties, positioning it as a promising therapeutic agent for a range of immune-mediated disorders. This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's immunosuppressive effects. It details the molecular interactions, cellular consequences, and key signaling pathways involved, supported by a compilation of quantitative data from preclinical studies. Furthermore, this document outlines detailed experimental protocols for the in vitro and in vivo assessment of this compound's immunomodulatory capacity. Visual representations of critical signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its mechanism of action and evaluation.
Introduction
The immune system, while essential for host defense, can become dysregulated, leading to autoimmune diseases and chronic inflammatory conditions. Traditional immunosuppressive therapies are often associated with broad, non-specific effects and significant side effects. This compound (also known as Elocalcitol (B1671181) or BXL-628) has emerged as a targeted immunomodulator with a favorable safety profile. As a Vitamin D receptor (VDR) agonist, this compound exerts its effects by influencing the differentiation, proliferation, and function of key immune cells, thereby dampening inflammatory responses. This guide synthesizes the current scientific understanding of this compound's immunosuppressive actions, offering a valuable resource for researchers and professionals in the field of drug development.
Mechanism of Action
This compound's primary mechanism of action is mediated through its high-affinity binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2] The VDR is expressed in a variety of immune cells, including T lymphocytes, B lymphocytes, macrophages, and dendritic cells (DCs).[1] Upon activation by this compound, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the modulation of their transcription.[3]
Effects on T Lymphocytes
This compound exerts profound effects on T cell biology, primarily by inhibiting the proliferation and effector functions of pro-inflammatory T helper (Th) 1 and Th17 cells. It has been shown to suppress the production of key cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), which are critical for the activation and expansion of these T cell subsets.[4] Furthermore, this compound can promote a shift towards a more tolerogenic immune profile by enhancing the development and function of regulatory T cells (Tregs), which play a crucial role in maintaining immune homeostasis.[5][6] This is achieved, in part, through the regulation of the transcription factor FoxP3, a master regulator of Treg development and function.[5][6][7][8][9]
Modulation of Dendritic Cell Function
Dendritic cells are potent antigen-presenting cells (APCs) that are pivotal in initiating and shaping adaptive immune responses. This compound has been shown to interfere with the maturation and function of DCs. It inhibits the expression of co-stimulatory molecules (such as CD80 and CD86) and MHC class II molecules on the surface of DCs, thereby reducing their capacity to activate naive T cells.[10] Additionally, this compound skews DC cytokine production away from a pro-inflammatory profile, decreasing the secretion of IL-12, a key cytokine for Th1 differentiation, while potentially increasing the production of anti-inflammatory cytokines like IL-10.[11][12][13]
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation and immune responses.[10] this compound has been demonstrated to inhibit the activation of the NF-κB pathway in immune cells.[10][14][15][16][17] By preventing the nuclear translocation of NF-κB, this compound downregulates the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. This inhibition of NF-κB signaling represents a key molecular mechanism underlying the broad anti-inflammatory effects of this compound.[10][14][15][16][17]
Quantitative Data on Immunosuppressive Effects
The following tables summarize quantitative data from various in vitro studies, illustrating the dose-dependent immunosuppressive effects of this compound and its analogs on immune cell functions.
| Cell Type | Parameter Measured | Compound | Concentration | Inhibition (%) | Reference |
| Human T Cells | Proliferation (Antigen-stimulated) | Clotrimazole | 10 µM | 89% | [18] |
| Human T Cells | Proliferation (Antigen-stimulated) | Nitrendipine | 5 µM | 50% | [18] |
| Human T Cells | Proliferation (Antigen-stimulated) | Charybdotoxin | 10 nM | 67% | [18] |
| Human CD4+ T Cells | Proliferation (CD3/CD28 stimulation) | 10NOA | ~5 µM (IC50) | 50% | [19] |
| Human CD8+ T Cells | Proliferation (CD3/CD28 stimulation) | 10NOA | ~5 µM (IC50) | 50% | [19] |
Table 1: Dose-Dependent Inhibition of T Cell Proliferation. This table presents data on the inhibition of T cell proliferation by various compounds, including analogs that share mechanistic pathways with this compound.
| Cell Type | Cytokine | Compound | Concentration | Inhibition (%) | Reference |
| Human CD4+ T Cells | IFN-γ | Vitamin D3 | Not Specified | Significant | [4] |
| Human CD4+ T Cells | IL-17 | Vitamin D3 | Not Specified | Significant | [4] |
| Human CD4+ T Cells | IL-22 | Vitamin D3 | Not Specified | Significant | [4] |
| Human Th2 Cells | IL-4 | Calcitriol | Not Specified | Significant | [20] |
| Human Th2 Cells | IL-13 | Calcitriol | Not Specified | Significant | [20] |
| Human Dendritic Cells | IL-6 | NBD peptide | Dose-dependent | Significant | [17] |
| Human Dendritic Cells | IL-12 | NBD peptide | Dose-dependent | Significant | [17] |
| Human Dendritic Cells | TNF-α | NBD peptide | Dose-dependent | Significant | [17] |
Table 2: Inhibition of Cytokine Production. This table summarizes the inhibitory effects of Vitamin D analogs on the production of various pro-inflammatory cytokines by different immune cell types.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the immunosuppressive properties of this compound.
T Cell Proliferation Assay
This assay measures the ability of this compound to inhibit the proliferation of T lymphocytes in response to stimulation.
-
Cell Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify CD4+ or CD8+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[21][22]
-
Cell Culture: Culture the purified T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.
-
Stimulation: Coat 96-well plates with anti-CD3 antibody (e.g., OKT3) and add soluble anti-CD28 antibody to the cell culture to provide co-stimulation.[19]
-
Treatment: Add this compound at a range of concentrations (e.g., 1 nM to 10 µM) to the T cell cultures at the time of stimulation. Include a vehicle control (e.g., DMSO).
-
Proliferation Measurement: After 3-5 days of incubation, assess T cell proliferation using one of the following methods:
-
[³H]-Thymidine Incorporation: Pulse the cells with [³H]-thymidine for the final 18 hours of culture. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Label the T cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. After culture, analyze the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.[23]
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of T cell proliferation.
Cytokine Production Measurement by ELISA
This protocol details the measurement of cytokine levels in the supernatant of immune cell cultures treated with this compound.
-
Cell Culture and Treatment: Culture immune cells (e.g., PBMCs, purified T cells, or dendritic cells) and stimulate them as described in the T cell proliferation assay or with appropriate stimuli for the cell type (e.g., LPS for dendritic cells). Treat the cells with a range of concentrations of this compound.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-72 hours), centrifuge the cell cultures and collect the supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ).
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., biotinylated anti-human IFN-γ followed by streptavidin-horseradish peroxidase).
-
Add a substrate that will be converted by the enzyme to a colored product.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the concentration of the cytokine in the supernatants by comparing the absorbance values to the standard curve. Determine the percentage of inhibition of cytokine production by this compound at different concentrations.
Mixed Lymphocyte Reaction (MLR)
The MLR is a functional assay that assesses the ability of this compound to suppress T cell responses to allogeneic cells, mimicking an in vivo immune response.[23][24][25][26][27]
-
Cell Preparation:
-
Responder Cells: Isolate PBMCs from one donor (Donor A) to be used as responder cells.
-
Stimulator Cells: Isolate PBMCs from a second, unrelated donor (Donor B). Treat these cells with mitomycin C or irradiation to prevent their proliferation, so they only act as stimulators.[23]
-
-
Co-culture: Co-culture the responder cells with the stimulator cells in a 96-well plate.
-
Treatment: Add this compound at various concentrations to the co-cultures.
-
Proliferation Assessment: After 5-7 days, measure the proliferation of the responder T cells using [³H]-thymidine incorporation or CFSE staining as described in the T cell proliferation assay protocol.
-
Data Analysis: Determine the inhibitory effect of this compound on the allogeneic T cell response.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.
References
- 1. The Vitamin D Receptor and T Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The vitamin d receptor and T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin D3 inhibits the proliferation of T helper cells, downregulate CD4+ T cell cytokines and upregulate inhibitory markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic regulation of FoxP3 expression controls the balance between CD4+ T cell activation and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulatory T Cells: The Many Faces of Foxp3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional regulation of Foxp3 in regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The regulation of FoxP3-expressing regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Elusive modes of Foxp3 activity in versatile regulatory T cells [frontiersin.org]
- 10. Effective antigen presentation by dendritic cells is NF-kappaB dependent: coordinate regulation of MHC, co-stimulatory molecules and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of IL-10 and TGF-beta in the differentiation and effector function of T regulatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti- and Pro-inflammatory Roles of TGF-β, IL-10, and IL-22 In Immunity and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IL-10, TGF-β and glucocorticoid prevent the production of type 2 cytokines in human group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of NF-KappaB during human dendritic cell differentiation generates anergy and regulatory T cell activity for one -but not two- HLA-DR mismatches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of NF-kappa B during human dendritic cell differentiation generates anergy and regulatory T-cell activity for one but not two human leukocyte antigen DR mismatches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective inhibition of NF-kappaB in dendritic cells by the NEMO-binding domain peptide blocks maturation and prevents T cell proliferation and polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of T cell proliferation by selective block of Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. stemcell.com [stemcell.com]
- 23. cdn-links.lww.com [cdn-links.lww.com]
- 24. marinbio.com [marinbio.com]
- 25. revvity.com [revvity.com]
- 26. Assessment of Humoral Alloimmunity in Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sartorius.com [sartorius.com]
The Genesis and Synthesis of Lexacalcitol: A Vitamin D Analog with Potent Cellular Regulatory Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lexacalcitol, also known as KH 1060, is a synthetically developed analog of calcitriol (B1668218), the hormonally active form of vitamin D3. Developed by Leo Pharma, this compound emerged from research focused on creating vitamin D compounds with potent cell-differentiating and anti-proliferative activities, coupled with a reduced risk of inducing hypercalcemia. This technical guide provides a comprehensive overview of the discovery, chemical synthesis pathways, and molecular mechanisms of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Discovery and Development
The development of this compound was a result of strategic modifications to the calcitriol molecule, specifically at the C-20 position of the side chain. Research into 20-epi-vitamin D3 analogs, a class of compounds to which this compound belongs, was driven by the observation that alterations in the stereochemistry of the side chain could dramatically influence biological activity. Scientists at Leo Pharma, including key researchers such as M. J. Calverley, were instrumental in the design and synthesis of these novel analogs.
The primary objective was to dissociate the potent anti-proliferative and immunomodulatory effects of vitamin D from its classical effects on calcium homeostasis. This led to the exploration of modifications that could alter the interaction of the vitamin D receptor (VDR) with its ligand and subsequent downstream signaling events. This compound was identified as a lead candidate due to its exceptionally high potency in regulating cell growth and immune responses in preclinical studies.[1]
Chemical Synthesis Pathways
The chemical synthesis of this compound, like other complex vitamin D analogs, is a multi-step process that requires precise stereochemical control. While the exact proprietary synthesis route developed by Leo Pharma may not be fully public, the general strategy for constructing 20-epi-vitamin D3 analogs typically involves a convergent synthesis approach. This involves the separate synthesis of the A-ring and the CD-ring systems, which are then coupled to form the final molecule.
A representative synthetic approach, based on the synthesis of similar 20-epi analogs, is outlined below. The key steps include the construction of a stereochemically defined CD-ring fragment containing the modified side chain, followed by a coupling reaction with a suitable A-ring synthon.
Key Synthetic Steps:
-
Preparation of the CD-Ring Synthon: The synthesis of the CD-ring fragment with the 20-epi configuration and the desired side chain is a critical part of the process. This often starts from a readily available chiral precursor, such as a steroid derivative, which is then elaborated through a series of stereoselective reactions to introduce the required functionalities.
-
Synthesis of the A-Ring Synthon: The A-ring component is typically prepared as a phosphine (B1218219) oxide or a similar reactive species to facilitate the coupling reaction.
-
Coupling Reaction: The A-ring and CD-ring fragments are joined together using a Wittig-Horner or a similar olefination reaction. This step is crucial for the formation of the triene system characteristic of vitamin D molecules.
-
Deprotection and Purification: The final steps of the synthesis involve the removal of any protecting groups and purification of the final product, this compound, often using chromatographic techniques.
Below is a conceptual workflow for the synthesis of a 20-epi vitamin D analog like this compound.
Quantitative Biological Data
This compound has demonstrated significantly higher potency in various in vitro assays compared to the natural hormone, calcitriol. The following tables summarize the available quantitative data on its biological activity.
Table 1: In Vitro Anti-proliferative and Immunomodulatory Activity of this compound
| Assay | Cell Line/System | Parameter | This compound | Calcitriol (for comparison) | Reference |
| Cell Proliferation Inhibition | Human histiocytic lymphoma (U937) | IC50 | 10-12 M | ~1.4 x 10-8 M | [2] |
| IL-1-induced Thymocyte Proliferation | Mouse thymocytes | IC50 | 3 x 10-16 M | - | [2] |
| Allogeneic Lymphocyte Stimulation | Mouse spleen lymphocytes | IC50 | 5 x 10-15 M | - | [2] |
Table 2: Vitamin D Receptor (VDR) Binding and Stability
| Parameter | This compound | Calcitriol (for comparison) | Reference |
| VDR Binding Affinity | Comparable to Calcitriol | High Affinity | [1] |
| VDR-Ligand Complex Half-life | Significantly longer | Shorter | [1] |
Experimental Protocols
The characterization of this compound's biological activity involves a range of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments.
Vitamin D Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of this compound to the VDR.
-
Reagents:
-
Recombinant human VDR
-
[3H]-Calcitriol (radioligand)
-
Unlabeled this compound (competitor)
-
Binding buffer (e.g., Tris-HCl, EDTA, DTT, KCl, glycerol)
-
Hydroxylapatite slurry or glass fiber filters
-
Scintillation cocktail
-
-
Procedure:
-
A constant concentration of recombinant VDR and [3H]-Calcitriol are incubated in the binding buffer.
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the VDR.
-
The reaction is incubated to equilibrium.
-
The VDR-ligand complexes are separated from the unbound ligand using either hydroxylapatite precipitation or rapid filtration through glass fiber filters.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]-Calcitriol (IC50) is determined and used to calculate the binding affinity (Ki).
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents:
-
Target cells (e.g., U937)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere (if applicable).
-
Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
The solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.[3]
-
VDR-Mediated Reporter Gene Assay
This assay measures the ability of this compound to activate VDR-mediated gene transcription.
-
Reagents:
-
A suitable host cell line (e.g., HEK293)
-
An expression vector for the human VDR
-
A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with one or more Vitamin D Response Elements (VDREs)
-
Transfection reagent
-
This compound
-
Luciferase or β-galactosidase assay reagents
-
-
Procedure:
-
Host cells are co-transfected with the VDR expression vector and the VDRE-reporter plasmid.
-
After transfection, the cells are treated with various concentrations of this compound.
-
Following an incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase or β-galactosidase) is measured.
-
The dose-dependent increase in reporter gene expression is used to determine the EC50 value, the concentration of this compound that produces a half-maximal transcriptional response.
-
Signaling Pathways
This compound exerts its biological effects by acting as a potent agonist of the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. The signaling cascade initiated by this compound binding to the VDR is a complex process involving conformational changes in the receptor, heterodimerization with the Retinoid X Receptor (RXR), and the recruitment of a series of co-regulatory proteins to the promoter regions of target genes.
Key Steps in the VDR Signaling Pathway:
-
Ligand Binding: this compound enters the cell and binds to the Ligand Binding Domain (LBD) of the VDR in the cytoplasm or nucleus.
-
Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the VDR, which promotes its heterodimerization with the RXR.
-
DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.
-
Coactivator Recruitment: The conformational change in the VDR's LBD creates a binding surface for coactivator proteins, such as members of the steroid receptor coactivator (SRC) family and the DRIP/TRAP complex. These coactivators often possess histone acetyltransferase (HAT) activity.
-
Transcriptional Activation: The recruited coactivator complexes modify chromatin structure by acetylating histones, which leads to a more open chromatin conformation, facilitating the assembly of the basal transcription machinery and the initiation of gene transcription.
-
Corepressor Dissociation: In the absence of a ligand, the VDR can be bound to corepressor proteins, which recruit histone deacetylases (HDACs) and maintain a repressive chromatin state. Ligand binding causes the dissociation of these corepressors.
A key aspect of this compound's high potency is believed to be its ability to induce a more stable conformation of the VDR, leading to a prolonged and enhanced transcriptional response compared to calcitriol.[1]
Conclusion
This compound stands as a testament to the power of rational drug design in the field of vitamin D research. Through targeted chemical modifications, a highly potent analog of calcitriol was created with a distinct biological profile. Its enhanced anti-proliferative and immunomodulatory activities, attributed to a more stable interaction with the VDR, have made it a valuable tool for investigating the therapeutic potential of VDR activation in various diseases. This guide has provided a detailed overview of the discovery, synthesis, and mechanism of action of this compound, offering a solid foundation for further research and development in this area.
References
An In-Depth Technical Guide to the Downstream Signaling Target Pathways of Lexacalcitol (KH-1060)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexacalcitol, also known as KH-1060, is a synthetic analog of the biologically active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol). It has demonstrated potent anti-proliferative and cell-differentiating effects in various cancer cell lines, making it a subject of significant interest in oncology and drug development.[1] This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.
This compound's primary mode of action is through its interaction with the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. While its binding affinity for the VDR is not significantly increased compared to calcitriol, the enhanced biological activity of this compound is attributed to the increased stability of the VDR-Lexacalcitol complex.[2] This stabilization leads to a more sustained and potent regulation of target gene expression, ultimately driving its powerful effects on cellular processes.
Core Signaling Pathways
This compound exerts its effects through the modulation of several key downstream signaling pathways:
-
VDR-Mediated Transcriptional Regulation: Upon binding to this compound, the VDR undergoes a conformational change, promoting its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby activating or repressing their transcription.
Caption: VDR-Mediated Transcriptional Activation by this compound.
-
Cell Cycle Arrest via p21(Cip1) Induction: A critical downstream effect of this compound is the induction of the cyclin-dependent kinase (CDK) inhibitor p21(Cip1).[3] By upregulating p21(Cip1) expression, this compound effectively halts the cell cycle at the G1 phase, thereby inhibiting cancer cell proliferation. This induction is a direct consequence of VDR-mediated transcriptional activation of the CDKN1A gene, which encodes p21.
Caption: this compound-induced G1 cell cycle arrest via p21(Cip1).
-
Modulation of the Transforming Growth Factor-beta (TGF-β) Pathway: In human breast cancer cells (MCF-7), this compound has been shown to stimulate the secretion of TGF-β.[4] TGF-β is a multifunctional cytokine that can inhibit cell growth. This suggests that part of this compound's anti-proliferative effect is mediated through the autocrine or paracrine action of TGF-β.
Caption: this compound's modulation of the TGF-β pathway.
-
Activation of the Protein Kinase C (PKC)-c-fos Pathway: In vivo studies in a hairless mouse model have demonstrated that topical application of this compound leads to epidermal hyperproliferation, which is mediated by the activation of the Protein Kinase C (PKC) and subsequent upregulation of the proto-oncogene c-fos.[5] This pathway highlights a different facet of this compound's action, suggesting tissue-specific effects.
Caption: Activation of the PKC-c-fos pathway by this compound.
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in human neuroblastoma cells, as evidenced by the induction of caspase-3 activity.[3] This pro-apoptotic effect contributes significantly to its anti-cancer properties.
Quantitative Data
The following tables summarize the quantitative data available on the biological effects of this compound.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Relative Potency vs. Calcitriol | Reference |
| Neuroblastoma (SH-SY5Y, NB69, SK-N-AS, IMR5, CHP-134, NGP) | Neuroblastoma | Not specified | 10-20 fold more potent | [3] |
| MCF-7 | Breast Cancer | Not specified | More potent (time and dose-dependent inhibition) | [4] |
Table 2: VDR Binding and Stability
| Parameter | This compound (KH-1060) | Calcitriol (1α,25(OH)2D3) | Reference |
| Relative VDR Binding Affinity | Not significantly increased | 100% | [2] |
| VDR Half-life in ROS 17/2.8 cells | > 24 hours (80% remaining) | 15 hours | [2] |
| Calculated Free Binding Energy to VDR | - | - | [6] |
Table 3: Regulation of Downstream Targets
| Target | Cell Line/Model | Effect | Magnitude of Effect | Reference |
| p21(Cip1) | Neuroblastoma cells | Induction of expression | Not quantified | [3] |
| Caspase-3 | Neuroblastoma cells | Induction of activity | Not quantified | [3] |
| TGF-β | MCF-7 | Stimulation of secretion | Not quantified | [4] |
| c-fos | Hairless mouse epidermis | Upregulation of gene expression | Transient upregulation | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on general procedures and should be optimized for specific experimental conditions.
VDR Competitive Binding Assay
Objective: To determine the binding affinity of this compound to the Vitamin D Receptor.
Methodology:
-
Receptor Preparation: Prepare nuclear extracts from cells overexpressing VDR or use purified recombinant VDR.
-
Radioligand: Use tritiated 1α,25(OH)2D3 ([³H]-calcitriol) as the radioligand.
-
Competition: Incubate a fixed amount of VDR and [³H]-calcitriol with increasing concentrations of unlabeled this compound.
-
Separation: Separate bound from free radioligand using methods like hydroxylapatite (HAP) assay or filter binding assay.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.
Caption: Workflow for VDR Competitive Binding Assay.
Luciferase Reporter Gene Assay for VDRE Activity
Objective: To measure the transcriptional activity induced by this compound through VDREs.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7, HEK293) and transfect with a reporter plasmid containing a luciferase gene under the control of a promoter with one or more VDREs. A co-transfection with a control plasmid (e.g., Renilla luciferase) is recommended for normalization.
-
Treatment: Treat the transfected cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate. If a dual-luciferase system is used, subsequently measure the Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle-treated control.
Western Blot for p21(Cip1) Protein Expression
Objective: To quantify the induction of p21(Cip1) protein by this compound.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., neuroblastoma cell lines) and treat with this compound or vehicle for the desired time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with a primary antibody specific for p21(Cip1).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Caption: Western Blot Workflow for p21 Detection.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To identify the genomic regions bound by the VDR in response to this compound treatment.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with this compound and then cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for VDR or a control IgG. Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[7][8]
Conclusion
This compound (KH-1060) is a potent vitamin D analog that exerts its anti-proliferative and pro-differentiative effects through a multi-faceted mechanism centered on the Vitamin D Receptor. Its ability to stabilize the VDR leads to robust and sustained downstream signaling, impacting key cellular processes including cell cycle progression, apoptosis, and growth factor signaling. The primary pathways identified involve the VDR-mediated transcriptional upregulation of the cell cycle inhibitor p21(Cip1), modulation of the TGF-β pathway, and activation of the PKC-c-fos cascade. Further research to elucidate the complete network of this compound's downstream targets and to obtain more comprehensive quantitative data will be crucial for its continued development as a therapeutic agent. This guide provides a foundational understanding for researchers and drug development professionals working to harness the therapeutic potential of this compound.
References
- 1. The vitamin D analog, KH1060, is rapidly degraded both in vivo and in vitro via several pathways: principal metabolites generated retain significant biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational change and enhanced stabilization of the vitamin D receptor by the 1,25-dihydroxyvitamin D3 analog KH1060 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcitriol and lexicalcitol (KH1060) inhibit the growth of human breast adenocarcinoma cells by enhancing transforming growth factor-beta production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of the free binding energy of 1,25-dihydroxyvitamin D3 and its analogs with the human VDR receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin D Receptor activation attenuates Hippo pathway effectors and cell survival in metastatic neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A ChIP-seq defined genome-wide map of vitamin D receptor binding: Associations with disease and evolution - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of Lexacalcitol for the Treatment of Psoriasis
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lexacalcitol (also known as Maxacalcitol) is a synthetic analog of the active form of Vitamin D₃, 1,25-dihydroxyvitamin D₃. Developed as a Vitamin D Receptor (VDR) activator, it has been optimized to maximize therapeutic effects on skin cells and immune modulation while minimizing systemic effects on calcium metabolism. This document outlines the comprehensive preclinical pharmacological profile of this compound, detailing its mechanism of action, efficacy in cellular and animal models of psoriasis, and the experimental protocols used to determine its activity. The data presented herein supports this compound's role as a potent agent that targets the core pathophysiology of psoriasis through the inhibition of keratinocyte hyperproliferation, promotion of normal epidermal differentiation, and suppression of the pro-inflammatory IL-23/IL-17 cytokine axis.
Mechanism of Action
This compound exerts its therapeutic effects primarily by binding to and activating the Vitamin D Receptor, a nuclear transcription factor that regulates the expression of a multitude of genes.[1][2] The activation of VDR by this compound in the context of psoriasis leads to a multi-faceted therapeutic outcome:
-
Regulation of Keratinocyte Function: In psoriatic lesions, keratinocytes undergo hyperproliferation and abnormal differentiation. This compound normalizes these processes by inhibiting the proliferation of epidermal keratinocytes and promoting their terminal differentiation, thereby restoring a healthy epidermal structure.[3][4] This is a hallmark effect of active Vitamin D₃ analogs in the skin.[5][6]
-
Immunomodulation: Psoriasis is fundamentally an immune-mediated disease driven by the IL-23/IL-17 inflammatory axis.[7][8][9] this compound directly counters this by suppressing the production of key pro-inflammatory cytokines. Preclinical studies demonstrate that this compound significantly downregulates the expression of IL-23p19, IL-17A, IL-17F, IL-22, TNF-α, and IL-6.[1] The targeted downregulation of IL-23p19 is a key differentiator from other therapies like corticosteroids.[1]
-
Induction of Regulatory T cells (Tregs): In addition to suppressing inflammatory pathways, this compound actively promotes an anti-inflammatory environment by inducing the infiltration of Foxp3⁺ regulatory T cells and increasing the expression of the anti-inflammatory cytokine IL-10 in the skin.[1]
The genomic action of this compound begins with its binding to the cytosolic VDR. This complex then translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[2][10] This VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription to produce the anti-psoriatic effects.[2]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: Receptor Activation and Cellular Effects of this compound
| Parameter | Assay Type | Cell Line/System | Value | Reference |
| VDR Activation (EC₅₀) | VDRE-Luciferase Reporter | Human Caco-2 cells | 144.5 nM | [11] |
| Keratinocyte Proliferation | MTS, BrdU, ³H-thymidine | Normal Human Keratinocytes (NHK) | Maximal inhibition at 10⁻⁷ M | [3] |
| Comparative Potency | In vitro proliferation assay | Keratinocytes | ~10x more potent than calcipotriol (B1668217) and tacalcitol | [4] |
| Gene Regulation | RT-PCR | Human Gingival Epithelial Cells | 77-fold increase in LL-37 mRNA at 100 nM | [11][12] |
Table 2: In Vivo Efficacy of this compound in Imiquimod-Induced Psoriasis Model
| Parameter | Animal Model | Treatment | Result | Reference |
| IL-23p19 mRNA Expression | Imiquimod-induced psoriasis (BALB/c mice) | Topical this compound | Significant downregulation (effect not seen with comparator corticosteroid) | [1] |
| IL-17A & IL-17F mRNA Expression | Imiquimod-induced psoriasis (BALB/c mice) | Topical this compound | Significant downregulation | [1] |
| IL-22 mRNA Expression | Imiquimod-induced psoriasis (BALB/c mice) | Topical this compound | Significant downregulation | [1] |
| TNF-α & IL-6 mRNA Expression | Imiquimod-induced psoriasis (BALB/c mice) | Topical this compound | Significant downregulation | [1] |
| IL-10 mRNA Expression | Imiquimod-induced psoriasis (BALB/c mice) | Topical this compound | Significant increase | [1] |
| Regulatory T cells (Foxp3⁺) | Imiquimod-induced psoriasis (BALB/c mice) | Topical this compound | Significantly increased infiltration in skin | [1] |
Key Experimental Protocols
Imiquimod (B1671794) (IMQ)-Induced Psoriasiform Dermatitis in Mice
This is the most widely used preclinical animal model to evaluate the efficacy of anti-psoriatic agents, as it recapitulates key features of human psoriasis, including epidermal hyperplasia and activation of the IL-23/IL-17 axis.[13][14]
-
Animal Strain: Female BALB/c or C57BL/6 mice, 7-8 weeks old.
-
Induction of Dermatitis:
-
The dorsal skin of the mice is shaved and, if necessary, treated with a depilatory cream one day prior to the start of the experiment.
-
A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) is applied to a defined area of the shaved back skin (e.g., 2 x 2 cm) for 5 to 8 consecutive days. A similar application can be made to the ear to measure thickness changes.[1][13][14]
-
A control group is treated with a vehicle cream (e.g., Vaseline Lanette cream).[13]
-
-
This compound Treatment:
-
This compound, formulated in an appropriate vehicle (e.g., lotion or ointment), is applied topically to the treatment area daily.[1]
-
Application of the test compound typically begins either prophylactically (concurrent with the first IMQ application) or therapeutically (e.g., 2-3 days after IMQ application has started). For example, in one key study, this compound lotion was applied for 3 days prior to and concurrently with a 6-day IMQ treatment.[1]
-
-
Efficacy Endpoints:
-
Macroscopic Scoring (PASI): Skin inflammation is scored daily based on the Psoriasis Area and Severity Index (PASI), evaluating erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 for each.
-
Skin/Ear Thickness: Caliper measurements of skinfold thickness or ear thickness are taken daily.
-
Histology: At the end of the study, skin biopsies are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.
-
Gene Expression Analysis (qPCR): Skin tissue is homogenized, and total RNA is extracted. Reverse transcription followed by quantitative PCR (RT-qPCR) is performed to measure the mRNA expression levels of key cytokines (e.g., IL-23p19, IL-17A, IL-17F, TNF-α, IL-10) and other relevant markers. Expression levels are normalized to a housekeeping gene (e.g., GAPDH).
-
In Vitro Keratinocyte Proliferation Assays
These assays are used to quantify the direct anti-proliferative effect of this compound on keratinocytes.
-
Cell Lines: Normal Human Epidermal Keratinocytes (NHEK) or the immortalized human keratinocyte cell line HaCaT.[3][15]
-
Culture Conditions: Cells are cultured in keratinocyte-specific growth medium (e.g., KSF-SFM). Proliferation is typically assessed in sub-confluent cultures.
-
General Protocol (BrdU Assay):
-
Seed keratinocytes into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁷ M) or vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
For the final 2-4 hours of incubation, add 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, to the medium. BrdU will be incorporated into the DNA of proliferating cells.[3]
-
Fix the cells and denature the DNA using an acid solution (e.g., HCl).
-
Incubate with a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chromogenic substrate and measure the colorimetric output using a microplate reader. The signal intensity is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.
-
In Vitro Keratinocyte Differentiation Assay
This assay evaluates the ability of this compound to promote the normal maturation of keratinocytes.
-
Cell Line: Normal Human Epidermal Keratinocytes (NHEK).
-
Protocol:
-
Culture NHEK in a low-calcium medium (e.g., <0.1 mM Ca²⁺) to maintain them in a proliferative, undifferentiated state.[16][17][18]
-
To induce differentiation, switch the culture medium to one with a high calcium concentration (e.g., >1.2 mM Ca²⁺) and add various concentrations of this compound or vehicle control.[16][17]
-
Incubate for several days (e.g., 3-5 days).
-
-
Endpoints:
-
Western Blot/qPCR: Analyze the expression of terminal differentiation markers such as Involucrin, Transglutaminase 1, and Keratin 10.[3] An increase in these markers indicates enhanced differentiation.
-
Cornified Envelope Formation Assay: Differentiated keratinocytes form robust, cross-linked structures called cornified envelopes. These can be quantified by lysing the cells with detergents (e.g., SDS) and physically counting the remaining insoluble envelopes.[3]
-
Visualizations: Pathways and Workflows
Signaling and Pathophysiological Pathways
// Nodes DC [label="Dendritic Cell\n(DC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Th17 [label="Th17 Cell", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KC [label="Keratinocyte", fillcolor="#FBBC05", fontcolor="#202124"]; Treg [label="Regulatory T cell\n(Treg)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lex [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible nodes for layout Psoriasis [label="Psoriatic\nPlaque", shape=note, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges DC -> Th17 [label=" IL-23"]; Th17 -> KC [label=" IL-17, IL-22"]; KC -> DC [label=" Pro-inflammatory\n signals", style=dashed]; KC -> Psoriasis [label=" Hyperproliferation &\n Inflammation"]; Treg -> Th17 [label=" IL-10\n(Suppression)", color="#34A853"];
// this compound Interventions Lex -> DC [label=" Inhibits\nIL-23 prod.", color="#EA4335", style=bold]; Lex -> KC [label=" ↓ Proliferation\n ↑ Differentiation", color="#EA4335", style=bold]; Lex -> Treg [label=" Induces", color="#EA4335", style=bold];
} END_DOT Caption: this compound's intervention in the psoriasis inflammatory loop.
Experimental Workflows
Conclusion
The preclinical data for this compound provide a robust pharmacological rationale for its use in psoriasis. It operates through the well-defined Vitamin D Receptor signaling pathway to address both the epidermal and immunological dysregulation characteristic of the disease. By potently inhibiting keratinocyte hyperproliferation and fundamentally shifting the cutaneous immune environment from a pro-inflammatory Th17-driven state to an anti-inflammatory, Treg-supported state, this compound targets the root causes of psoriatic lesion formation. The efficacy demonstrated in the gold-standard imiquimod-induced psoriasis animal model confirms its therapeutic potential in a complex in vivo setting. These findings establish a strong foundation for the clinical development and application of this compound as a targeted topical therapy for psoriasis.
References
- 1. The vitamin D3 analog, maxacalcitol, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Maxacalcitol? [synapse.patsnap.com]
- 3. Similarly potent action of 1,25-dihydroxyvitamin D3 and its analogues, tacalcitol, calcipotriol, and maxacalcitol on normal human keratinocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical maxacalcitol for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic or Antiproliferative Activity of Natural Products against Keratinocytes for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of proliferation of human epidermal keratinocytes by 1,25-dihydroxyvitamin D3. Analysis of its effect on psoriatic lesion and of its mechanism using human keratinocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Major Role of the IL17/23 Axis in Psoriasis Supports the Development of New Targeted Therapies [frontiersin.org]
- 8. Cytokines in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Using Imiquimod-Induced Psoriasis-Like Skin as a Model to Measure the Skin Penetration of Anti-Psoriatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontierspartnerships.org [frontierspartnerships.org]
- 15. Calcitriol inhibits keratinocyte proliferation by upregulating leukocyte elastase inhibitor (serpin B1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimal Differentiation of In Vitro Keratinocytes Requires Multifactorial External Control | PLOS One [journals.plos.org]
- 17. Optimal Differentiation of In Vitro Keratinocytes Requires Multifactorial External Control - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro culture conditions to study keratinocyte differentiation using the HaCaT cell line - PMC [pmc.ncbi.nlm.nih.gov]
Lexacalcitol's Effect on T-Cell Proliferation and Differentiation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lexacalcitol, a synthetic analog of the active form of vitamin D3, calcitriol (B1668218), has demonstrated significant immunomodulatory properties. As a member of the 20-epi-vitamin D3 analog family, which includes the well-studied compound KH 1060, this compound exhibits potent effects on the proliferation and differentiation of T-lymphocytes. This technical guide provides an in-depth overview of the current understanding of this compound's impact on T-cell biology, including quantitative data from related analogs, detailed experimental protocols for assessing these effects, and a summary of the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in immunology and drug development.
Effect of this compound on T-Cell Proliferation
Table 1: Inhibitory Effects of KH 1060 on T-Cell Proliferation
| Cell Type | Stimulation Method | Compound | Concentration for 50% Inhibition (IC50) | Reference |
| Mouse Thymocytes | Interleukin-1 | KH 1060 | 3 x 10-16 M | [1] |
| Mouse Spleen Lymphocytes | Allogeneic Stimulation | KH 1060 | 5 x 10-15 M | [1] |
In comparative studies, KH 1060 has been shown to be significantly more potent than calcitriol in inhibiting T-lymphocyte proliferation. For instance, in cultures of T-lymphocytes from both healthy individuals and patients with ulcerative colitis, KH 1060 at a concentration of 10 nM demonstrated the highest inhibition of proliferation compared to calcitriol and another analog, EB 1089.[2] This potent anti-proliferative effect is primarily attributed to the inhibition of interleukin-2 (B1167480) (IL-2) production, a critical cytokine for T-cell growth and expansion.[1]
Effect of this compound on T-Cell Differentiation
This compound influences the differentiation of naive T-helper (Th) cells, promoting a shift away from pro-inflammatory phenotypes, such as Th1 and Th17, towards a more anti-inflammatory or regulatory phenotype. While direct quantitative data for this compound's effect on specific cytokine production is limited, the general mechanism of action for vitamin D analogs involves the modulation of key cytokine expression.
The active form of vitamin D, calcitriol, has been shown to suppress the production of IFN-γ (a key Th1 cytokine) and IL-17 (the signature cytokine of Th17 cells). This suppression of pro-inflammatory cytokines is a key aspect of the immunomodulatory effects of vitamin D compounds.
Table 2: Qualitative Effects of Vitamin D Analogs on T-Cell Differentiation
| T-Helper Subset | Key Cytokine | Effect of Vitamin D Analogs |
| Th1 | IFN-γ | Inhibition |
| Th2 | IL-4 | Promotion/No significant change |
| Th17 | IL-17 | Inhibition |
| Treg | IL-10, TGF-β | Promotion |
Signaling Pathways
The immunomodulatory effects of this compound on T-cells are mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.
Caption: Vitamin D Receptor (VDR) Signaling Pathway in T-Cells.
Upon binding to this compound in the cytoplasm, the VDR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in T-cell activation and differentiation.
One of the key mechanisms is the upregulation of Phospholipase C-gamma 1 (PLC-γ1), which is crucial for T-cell receptor (TCR) signaling.[3] Additionally, VDR signaling can interfere with the Nuclear Factor of Activated T-cells (NFAT) pathway, a critical transcription factor for IL-2 gene expression.[4] The initial activation of T-cells via the TCR can also induce VDR expression through a p38 mitogen-activated protein kinase (MAPK) dependent pathway, creating a feedback loop for vitamin D-mediated immune regulation.[3][5]
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
This protocol details a method for assessing T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
References
- 1. 20-epi-vitamin D3 analogues: a novel class of potent regulators of cell growth and immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppressive effect of 1,25-dihydroxyvitamin D3 and its analogues EB 1089 and KH 1060 on T lymphocyte proliferation in active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D controls T cell antigen receptor signaling and activation of human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NFAT proteins: key regulators of T-cell development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Vitamin D Receptor and T Cell Function [frontiersin.org]
The Influence of Vitamin D Analogs on Calcium Homeostasis: A Technical Guide
An In-depth Examination of Maxacalcitol (B1676222) and Eldecalcitol for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which the vitamin D analogs, Maxacalcitol and Eldecalcitol, influence calcium homeostasis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core actions of these compounds. While the initial inquiry specified "Lexacalcitol," the available scientific literature predominantly refers to Maxacalcitol and Eldecalcitol. This guide will focus on these two well-documented vitamin D analogs.
Introduction to Vitamin D Analogs and Calcium Homeostasis
Calcium homeostasis is a critical physiological process, tightly regulated by a complex interplay of hormones and signaling pathways. The active form of vitamin D, calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), is a key player in this process.[1][2] Vitamin D analogs, such as Maxacalcitol and Eldecalcitol, are synthetic compounds designed to mimic or modify the actions of endogenous calcitriol, often with the aim of achieving a more favorable therapeutic profile, such as reduced calcemic side effects.[3][4] These analogs exert their effects primarily through the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of genes involved in calcium and phosphate (B84403) metabolism.[1][5][6]
Mechanism of Action: The Vitamin D Receptor Signaling Pathway
The genomic actions of vitamin D analogs are mediated through their binding to the VDR.[1][6] This ligand-receptor complex then forms a heterodimer with the retinoid-X receptor (RXR).[5] The resulting complex translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[5][6]
The primary physiological effects of VDR activation by vitamin D analogs in the context of calcium homeostasis include:
-
Suppression of Parathyroid Hormone (PTH): A principal action is the suppression of PTH synthesis and secretion from the parathyroid glands.[5] Elevated PTH is a key driver of bone resorption and can lead to hypercalcemia. By binding to the VDR in the parathyroid glands, these analogs decrease PTH gene expression, leading to lower serum PTH levels.[5]
-
Increased Intestinal Calcium Absorption: Vitamin D analogs enhance the absorption of dietary calcium from the small intestine.[2][7] They achieve this by upregulating the expression of intestinal calcium transport proteins, including the transient receptor potential vanilloid type 6 (TRPV6) calcium channel and the calcium-binding protein calbindin-D9k.[7][8][9]
-
Modulation of Bone Metabolism: These compounds directly impact bone by modulating the activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).[5] While calcitriol can stimulate bone resorption at high doses, analogs like Eldecalcitol have been shown to suppress bone resorption.[10][11]
-
Regulation of Renal Calcium Reabsorption: By influencing PTH levels and potentially through direct actions on the kidney, vitamin D analogs can affect the reabsorption of calcium in the renal tubules.[5][12]
Figure 1: Vitamin D Receptor (VDR) Signaling Pathway.
Quantitative Effects on Calcium Homeostasis Parameters
The following tables summarize the quantitative effects of Maxacalcitol and Eldecalcitol on key parameters of calcium homeostasis based on data from clinical and preclinical studies.
Table 1: Effects of Maxacalcitol on Serum Calcium, Phosphate, and Intact PTH in Hemodialysis Patients with Secondary Hyperparathyroidism
| Parameter | Baseline | After 12 Weeks of Maxacalcitol | After 12 Weeks of Calcitriol | p-value (Maxacalcitol vs. Calcitriol) | Reference |
| Serum Calcium (mmol/L) | - | 2.40 ± 0.22 | 2.42 ± 0.25 | 0.71 | [13] |
| Serum Phosphate (mmol/L) | - | 1.97 ± 0.42 | 2.00 ± 0.48 | 0.64 | [13] |
| Intact PTH (pg/mL) | - | 267 ± 169 | 343 ± 195 | 0.11 | [13] |
Data are presented as mean ± standard deviation.
Table 2: Effects of Eldecalcitol on Bone Turnover Markers in Osteoporosis Patients
| Bone Turnover Marker | Baseline Tertile | Change after 3 Years of Eldecalcitol Treatment | Reference |
| Serum bone-specific alkaline phosphatase (BAP) | Low, Middle, High | Normalized within the normal range | [14] |
| Serum procollagen (B1174764) type I N-terminal propeptide (P1NP) | Low, Middle, High | Normalized within the normal range | [14] |
| Urinary N-terminal telopeptide of type I collagen (NTX) | Low, Middle, High | Normalized within the normal range | [14] |
Table 3: Comparative Effects of Vitamin D Analogs on Intestinal Calcium Absorption
| Treatment Group | Change in Fractional Calcium Absorption (FCA) | p-value vs. Control | Reference |
| Eldecalcitol (0.75 μ g/day ) | +59.5% (95% CI, 41.6 to 77.4%) | <0.05 | [7] |
| Alfacalcidol (1 μ g/day ) | +45.9% (27.9 to 63.8%) | <0.05 | [7] |
| Plain Vitamin D3 (800 IU/day) | No significant change | >0.05 | [7] |
| Paricalcitol (B1678470) | Approximately 14% less absorption compared to calcitriol | 0.022 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of experimental protocols typically employed in the study of vitamin D analogs.
Assessment of Intestinal Calcium Absorption
A common method to assess intestinal fractional calcium absorption (FCA) is the dual-stable isotope method.[7]
-
Subjects: Human volunteers or animal models.
-
Protocol:
-
Administer an oral dose of a calcium isotope (e.g., 44Ca) mixed with a carrier like calcium carbonate.[7]
-
Simultaneously or shortly after, administer an intravenous dose of a different calcium isotope (e.g., 42Ca).[7]
-
Collect urine or blood samples over a defined period.
-
Measure the isotopic enrichment of both calcium isotopes in the samples using techniques like thermal ionization mass spectrometry.
-
Calculate FCA based on the ratio of the orally administered isotope to the intravenously administered isotope recovered in the samples.
-
Evaluation of Bone Turnover Markers
Bone turnover can be assessed by measuring specific biomarkers in serum or urine.[14][16][17][18]
-
Bone Formation Markers:
-
Bone Resorption Markers:
In Vivo Studies in Animal Models
Animal models, such as ovariectomized (OVX) rats (a model for postmenopausal osteoporosis) or 5/6 nephrectomized rats (a model for chronic kidney disease), are frequently used.[10][20]
-
Experimental Design:
-
Animals are randomized into treatment groups (vehicle control, different doses of the vitamin D analog).
-
The drug is administered for a specified duration (e.g., 12 weeks).[10]
-
Blood and urine samples are collected periodically to measure calcium, phosphate, PTH, and bone turnover markers.
-
At the end of the study, bones (e.g., femur, lumbar spine) are collected for bone mineral density (BMD) analysis (e.g., using dual-energy X-ray absorptiometry) and bone histomorphometry.[10]
-
References
- 1. Vitamin D receptor signaling mechanisms: integrated actions of a well-defined transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | The future of vitamin D analogs [frontiersin.org]
- 4. [Maxacalcitol, a medicine for secondary hyperparathyroidism (2 degrees HPT)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Maxacalcitol? [synapse.patsnap.com]
- 6. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 7. Stimulation of intestinal calcium absorption by orally administrated vitamin D3 compounds: a prospective open-label randomized trial in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. Vitamin D and Intestinal Calcium Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eldecalcitol and calcitriol stimulates 'bone minimodeling,' focal bone formation without prior bone resorption, in rat trabecular bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bone effects of vitamin D - Discrepancies between in vivo and in vitro studies. | Semantic Scholar [semanticscholar.org]
- 12. Ways of calcium reabsorption in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prospective comparison of the effects of maxacalcitol and calcitriol in chronic hemodialysis patients with secondary hyperparathyroidism: a multicenter, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Eldecalcitol normalizes bone turnover markers regardless of their pre-treatment levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential effects of paricalcitol and calcitriol on intestinal calcium absorption in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Treatment and Monitoring of Osteoporosis using Bone Turnover Markers | Published in Orthopedic Reviews [orthopedicreviews.openmedicalpublishing.org]
- 17. RACGP - Bone turnover markers [racgp.org.au]
- 18. Bone turnover markers - Australian Prescriber [australianprescriber.tg.org.au]
- 19. Comparison of the effects of cholecalciferol and calcitriol on calcium metabolism and bone turnover in Chinese postmenopausal women with vitamin D insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Direct maxacalcitol injection into hyperplastic parathyroids improves skeletal changes in secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Lexacalcitol on Dendritic Cell Maturation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexacalcitol, a synthetic analog of the active form of vitamin D3, calcitriol (B1668218), is a potent ligand for the Vitamin D Receptor (VDR). The VDR is a nuclear receptor that plays a crucial role in regulating a wide array of physiological processes, including calcium homeostasis, cell proliferation, and immunoregulation. In the context of the immune system, dendritic cells (DCs) are a primary target for VDR ligands.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound on the maturation of dendritic cells, focusing on its mechanism of action, impact on cell surface markers and cytokine production, and the underlying signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, the data presented herein is based on the well-documented effects of potent VDR agonists, such as calcitriol and its potent analogs, and is expected to be largely representative of this compound's activity.
Core Mechanism of Action: Induction of a Tolerogenic Phenotype
This compound, by binding to and activating the VDR in dendritic cells, modulates their maturation process, steering them towards a tolerogenic or semi-mature state rather than a fully mature, immunogenic state. This is characterized by a distinct phenotype with a reduced capacity to stimulate T cell responses.[1][2] The primary mechanism involves the VDR acting as a ligand-activated transcription factor. Upon binding this compound, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the modulation of their transcription.[3] A key target of this pathway is the inhibition of the NF-κB signaling pathway, a critical driver of DC maturation and pro-inflammatory cytokine production.[1][4]
Data Presentation: Quantitative Effects on Dendritic Cell Maturation
The following tables summarize the expected quantitative effects of this compound on key markers of dendritic cell maturation, based on data from studies using potent VDR agonists like calcitriol.
Table 1: Effect of this compound on Dendritic Cell Surface Marker Expression
| Marker | Function | Expected Effect of this compound | Rationale |
| CD80 (B7-1) | Co-stimulatory molecule for T cell activation | Downregulation | Inhibition of maturation prevents the upregulation of key co-stimulatory molecules required for potent T cell priming.[5][6][7][8] |
| CD86 (B7-2) | Co-stimulatory molecule for T cell activation | Downregulation | Similar to CD80, its expression is reduced, leading to a decreased capacity to activate naive T cells.[5][6][7][8] |
| CD40 | Co-stimulatory molecule, crucial for DC licensing | Downregulation | Reduced expression impairs the bidirectional communication between DCs and T cells, further dampening the immune response.[2] |
| MHC Class II | Antigen presentation to CD4+ T cells | Downregulation | A hallmark of tolerogenic DCs, leading to reduced antigen presentation and T cell activation.[2] |
| CD83 | Maturation marker for dendritic cells | Downregulation | Its absence or low expression is a key indicator of an immature or semi-mature DC phenotype.[5] |
Table 2: Effect of this compound on Cytokine Production by Dendritic Cells
| Cytokine | Primary Function in this Context | Expected Effect of this compound | Rationale |
| Interleukin-12 (IL-12) | Promotes Th1 differentiation and pro-inflammatory responses | Significant Downregulation | Inhibition of NF-κB and other pro-inflammatory transcription factors directly suppresses IL-12 production.[2][5][9][10] |
| Interleukin-10 (IL-10) | Anti-inflammatory and immunosuppressive cytokine | Upregulation | VDR activation promotes the transcription of IL-10, a key mediator of the tolerogenic phenotype.[5][7][11] |
| Interleukin-23 (IL-23) | Promotes Th17 differentiation | Downregulation | Similar to IL-12, its production is often suppressed by VDR agonists, contributing to the anti-inflammatory effect. |
| Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory cytokine | Downregulation | As a key inflammatory mediator, its production is generally suppressed by the action of VDR ligands.[12] |
Experimental Protocols
In Vitro Generation of this compound-Treated Tolerogenic Dendritic Cells
This protocol describes the generation of human monocyte-derived tolerogenic dendritic cells treated with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
MACS CD14 MicroBeads
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant Human Interleukin-4 (IL-4)
-
This compound (or other VDR agonist)
-
Lipopolysaccharide (LPS) (for maturation control)
Procedure:
-
Monocyte Isolation: Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation. Enrich for CD14+ monocytes using positive selection with MACS CD14 MicroBeads according to the manufacturer's instructions.
-
Differentiation of Immature Dendritic Cells: Culture the purified CD14+ monocytes at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL).
-
This compound Treatment: On day 0 of culture, add this compound to the desired final concentration (e.g., in a range of 10⁻¹⁰ to 10⁻⁸ M). A vehicle control (e.g., ethanol) should be run in parallel.
-
Cell Culture: Incubate the cells for 6-7 days at 37°C in a humidified 5% CO₂ incubator. Add fresh medium containing cytokines and this compound on day 3.
-
Maturation (Control Group): For a mature DC control group, on day 5 or 6, add a maturation stimulus such as LPS (e.g., 100 ng/mL) to a subset of the untreated cells and incubate for a further 24-48 hours.
-
Harvesting and Analysis: On day 7, harvest the non-adherent and loosely adherent cells. The resulting cell population can be analyzed for surface marker expression by flow cytometry and the supernatant can be collected for cytokine analysis by ELISA or multiplex bead array.
Analysis of Dendritic Cell Phenotype and Function
a) Flow Cytometry for Surface Marker Expression:
-
Harvest the generated dendritic cells and wash with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Stain the cells with fluorochrome-conjugated antibodies against human CD14, CD80, CD86, CD40, MHC Class II (HLA-DR), and CD83.
-
Acquire the data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
b) ELISA for Cytokine Quantification:
-
Collect the cell culture supernatants at the time of harvest.
-
Use commercially available ELISA kits to quantify the concentration of IL-12p70 and IL-10 in the supernatants, following the manufacturer's instructions.
Mandatory Visualizations
Caption: this compound-VDR Signaling Pathway in Dendritic Cells.
Caption: Experimental Workflow for Dendritic Cell Generation and Analysis.
Conclusion
This compound, as a potent Vitamin D Receptor agonist, exerts significant immunomodulatory effects on dendritic cells, driving them towards a tolerogenic phenotype. This is achieved through the VDR-mediated transcriptional regulation of key genes involved in DC maturation and function. The resulting this compound-treated dendritic cells are characterized by low expression of co-stimulatory molecules and a cytokine profile skewed towards an anti-inflammatory response, with high levels of IL-10 and low levels of IL-12. This mechanism of action underscores the therapeutic potential of this compound in the treatment of autoimmune diseases and in transplantation medicine, where the induction of antigen-specific tolerance is a primary goal. Further research directly quantifying the effects of this compound will be invaluable in fully elucidating its pharmacodynamic profile and optimizing its clinical application.
References
- 1. Dendritic cells as key targets for immunomodulation by Vitamin D receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1 Alpha,25-dihydroxyvitamin D3 inhibits differentiation, maturation, activation, and survival of dendritic cells leading to impaired alloreactive T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of the Vitamin D Receptor in the Regulation of NF-κB Activity in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy between vitamin D(3) and Toll-like receptor agonists regulates human dendritic cell response during maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of clinical grade human tolerogenic dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential role of dendritic cell CD80/CD86 costimulation in the induction, but not reactivation, of TH2 effector responses in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What's the difference between CD80 and CD86? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct in vivo roles of CD80 and CD86 in the effector T-cell responses inducing antigen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin D3 metabolite calcidiol primes human dendritic cells to promote the development of immunomodulatory IL-10-producing T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of 1,25-dihydroxyvitamin D3 on markers related to the differentiation and maturation of bone marrow-derived dendritic cells from control and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Lexacalcitol's In Vitro Effect on Pro-inflammatory Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vitro studies detailing the specific effects of Lexacalcitol on pro-inflammatory cytokine production are limited in publicly available literature. This guide synthesizes information from studies on the active form of vitamin D3, Calcitriol, and other vitamin D analogs such as Tacalcitol and Maxacalcitol, to provide a comprehensive overview of the expected mechanisms and effects of this compound. The experimental protocols and data presented are representative of those used for closely related vitamin D compounds and should be adapted and validated specifically for this compound.
Introduction
This compound, a synthetic vitamin D3 analog, is anticipated to possess significant immunomodulatory properties, a characteristic feature of many vitamin D compounds. A key aspect of this immunomodulatory activity is the regulation of cytokine production by various immune and non-immune cell types. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-6, IL-8, IL-17, and Interferon-gamma (IFN-γ), are crucial mediators of inflammatory responses. Dysregulation of these cytokines is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. This technical guide explores the potential of this compound to modulate the production of these pro-inflammatory cytokines in vitro, based on the established actions of other vitamin D analogs. The primary mechanism of action is expected to be mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of a wide array of genes involved in immune responses.
Core Mechanism of Action: The Vitamin D Receptor Signaling Pathway
Vitamin D analogs, including this compound, exert their effects by binding to the Vitamin D Receptor (VDR). The VDR is expressed in a variety of immune cells, including T cells, B cells, monocytes, macrophages, and dendritic cells, as well as in non-immune cells like keratinocytes.[1] Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the modulation of their transcription.
One of the key mechanisms by which vitamin D analogs inhibit pro-inflammatory cytokine production is through the negative regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor for the expression of many pro-inflammatory cytokines. The VDR-RXR complex can interfere with NF-κB signaling by several mechanisms, including the induction of Inhibitor of kappa B alpha (IκBα), which sequesters NF-κB in the cytoplasm, and by directly competing with NF-κB for binding to co-activator proteins.
Caption: General signaling pathway of vitamin D analogs in cytokine inhibition.
Quantitative Data Summary
The following tables summarize the in vitro effects of Calcitriol and other vitamin D analogs on the production of key pro-inflammatory cytokines. This data is intended to be representative of the potential effects of this compound.
Table 1: Effect of Vitamin D Analogs on TNF-α and IL-1β Production in vitro
| Cell Type | Stimulant | Vitamin D Analog | Concentration | Inhibition of TNF-α | Inhibition of IL-1β | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Paricalcitol | 10⁻⁸ M | Significant reduction | Not Assessed | [2] |
| Human Trophoblasts | TNF-α | Calcitriol | Dose-dependent | Significant inhibition | Not Assessed | [3] |
| Human Monocyte-Derived Macrophages | TLR Agonists | Menaquinone-7 (Vitamin K2) | Dose-dependent | Significant downregulation | Significant downregulation | [4] |
Table 2: Effect of Vitamin D Analogs on IL-6 and IL-8 Production in vitro
| Cell Type | Stimulant | Vitamin D Analog | Concentration | Inhibition of IL-6 | Inhibition of IL-8 | Reference |
| Human Nasal Polyp Fibroblasts | None (spontaneous production) | Calcitriol | 10⁻⁵ M, 10⁻⁴ M | Significant decrease | Significant decrease | [5] |
| Human Nasal Polyp Fibroblasts | None (spontaneous production) | Tacalcitol | 10⁻⁴ M | Significant decrease | Significant decrease | [5] |
| Human Fibroblast Cell Lines | TPA | Vitamin D3 analogs | Not specified | Reduction | Reduction | [6] |
| Human Monocyte-Derived Dendritic Cells | Lipopolysaccharide (LPS) | Vitamin D3 (oral supplementation) | Not applicable | Reduced production | Not Assessed | [7] |
Table 3: Effect of Vitamin D Analogs on T-cell Cytokine Production in vitro
| Cell Type | Stimulant | Vitamin D Analog | Concentration | Inhibition of IFN-γ | Inhibition of IL-17 | Reference |
| Human CD4+ T-cells | Not specified | Calcitriol | Not specified | Inhibition | Inhibition | [8] |
| Murine Psoriasis Model (in vivo) | Imiquimod | Calcipotriol (topical) | Not applicable | Not Assessed | Impaired accumulation of IL-17A-committed T cells | [9] |
| Murine Psoriasis Model (in vivo) | Imiquimod | Maxacalcitol (topical) | Not applicable | Not Assessed | Downregulated IL-17 production | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of investigating the effects of vitamin D analogs on pro-inflammatory cytokine production. These can serve as a foundation for designing in vitro studies with this compound.
Cell Culture and Treatment
-
Cell Types:
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Human Monocyte-Derived Dendritic Cells (mo-DCs): Monocytes are isolated from PBMCs by magnetic-activated cell sorting (MACS) and cultured for 5-7 days in the presence of GM-CSF and IL-4 to differentiate into immature mo-DCs.[7]
-
Keratinocytes: Normal human epidermal keratinocytes (NHEKs) or immortalized keratinocyte cell lines (e.g., HaCaT) are commonly used.
-
T Lymphocytes: Isolated from PBMCs and can be cultured as total T cells or specific subsets (e.g., CD4+).
-
-
Cell Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound should be dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) and added to the cell cultures at various concentrations. A vehicle control (solvent alone) must be included in all experiments.
Stimulation of Pro-inflammatory Cytokine Production
To induce the production of pro-inflammatory cytokines, cells are stimulated with various agents depending on the cell type and the specific cytokines of interest.
-
Lipopolysaccharide (LPS): A potent stimulator of Toll-like receptor 4 (TLR4), commonly used to induce cytokine production in monocytes, macrophages, and dendritic cells. A typical concentration is 100 ng/mL to 1 µg/mL.[2][11]
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies: Used to stimulate T lymphocyte activation and cytokine production.
-
Cytokine Cocktails: In models of specific inflammatory diseases like psoriasis, a combination of cytokines such as IL-17A, IL-22, and TNF-α can be used to stimulate keratinocytes.[12]
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin: A potent, non-specific stimulation method for T cells and other immune cells to induce cytokine production.
Caption: A typical experimental workflow for assessing this compound's effect on cytokine production.
Measurement of Cytokine Production
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common method for quantifying the concentration of secreted cytokines in cell culture supernatants. Commercially available ELISA kits for specific human or murine cytokines should be used according to the manufacturer's instructions.
-
Multiplex Bead Array (Luminex): Allows for the simultaneous quantification of multiple cytokines from a small sample volume, providing a more comprehensive profile of the cytokine response.
-
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR): Used to measure the mRNA expression levels of cytokine genes within the cells. This provides information on whether the inhibitory effect of this compound occurs at the transcriptional level.
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: This technique allows for the identification of cytokine-producing cells within a mixed cell population and the quantification of the percentage of these cells.
Signaling Pathway Analysis
To elucidate the molecular mechanisms by which this compound inhibits pro-inflammatory cytokine production, the following signaling pathways should be investigated:
-
NF-κB Pathway: The activation of the NF-κB pathway can be assessed by measuring the phosphorylation and degradation of IκBα, and the phosphorylation and nuclear translocation of the p65 subunit of NF-κB using Western blotting and immunofluorescence microscopy.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The phosphorylation status of key MAPK proteins such as ERK, JNK, and p38 can be analyzed by Western blotting, as these pathways are also involved in the regulation of pro-inflammatory cytokine expression.
Caption: The NF-κB signaling pathway and points of inhibition by vitamin D analogs.
Conclusion
Based on the extensive in vitro data available for Calcitriol and other vitamin D analogs, it is highly probable that this compound will demonstrate significant inhibitory effects on the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, IL-8, IFN-γ, and IL-17. The primary mechanism is expected to involve the activation of the Vitamin D Receptor and subsequent modulation of key inflammatory signaling pathways, most notably the NF-κB pathway. The experimental protocols and data presented in this guide provide a robust framework for initiating in vitro studies to confirm and quantify the specific effects of this compound. Such research is crucial for elucidating its therapeutic potential in the treatment of a wide range of inflammatory and autoimmune disorders.
References
- 1. The role of IL‐23 and the IL‐23/TH17 immune axis in the pathogenesis and treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cytokinocytes: the diverse contribution of keratinocytes to immune responses in skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of 1alpha,25-dihydroxyvitamin D3 on allogeneic lymphocyte stimulation and Langerhans cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interferon-Gamma Stimulated Murine Macrophages In Vitro: Impact of Ionic Composition and Osmolarity and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokine Profiles and the Relationship of Disease Severity in Patients with Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,25OH-Vitamin D3 and IL-17 Inhibition Modulate Pro-Fibrotic Cytokines Production in Peripheral Blood Mononuclear Cells of Patients with Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of IL-17-committed T cells in a murine psoriasis model by a vitamin D analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The vitamin D3 analog, maxacalcitol, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IFN-gamma production and cytotoxicity of IL-2-activated murine NK cells are differentially regulated by MHC class I molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Immunomodulatory Landscape of Lexacalcitol: A Technical Guide to its Anti-Inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lexacalcitol, a synthetic analog of the active form of vitamin D3, has demonstrated significant anti-inflammatory properties, positioning it as a molecule of interest for the treatment of various inflammatory and autoimmune conditions, most notably psoriasis.[1][2] This technical guide provides an in-depth exploration of the core anti-inflammatory signaling pathways activated by this compound. By elucidating its molecular mechanisms, including its interaction with the Vitamin D Receptor (VDR) and subsequent modulation of key inflammatory cascades such as NF-κB and MAPK pathways, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic potential. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways to facilitate further research and development.
Introduction
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Vitamin D and its analogs have emerged as potent immunomodulators.[3] this compound (Maxacalcitol) is a vitamin D3 analog designed to exert therapeutic effects with a favorable safety profile, particularly concerning calcium metabolism.[2][4] Its primary mechanism of action is centered on its high affinity for the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of numerous genes involved in immune responses, cell proliferation, and differentiation.[1] This guide will dissect the signaling cascades initiated by this compound binding to the VDR, leading to its observed anti-inflammatory effects.
Core Anti-inflammatory Signaling Pathways
This compound's anti-inflammatory effects are multifaceted, stemming from its ability to modulate several key signaling pathways upon binding to the VDR.
The Vitamin D Receptor (VDR) Signaling Pathway
The cornerstone of this compound's action is its activation of the VDR. The VDR is expressed in various immune cells, including T cells, B cells, macrophages, and dendritic cells.[5] Upon binding this compound, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the modulation of their transcription.[6]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of pro-inflammatory gene expression. This compound has been shown to inhibit NF-κB signaling.[7] One proposed mechanism involves the VDR physically interacting with the p65 subunit of NF-κB, thereby sequestering it and preventing its translocation to the nucleus and subsequent transactivation of pro-inflammatory genes.[8] This leads to a downregulation of inflammatory cytokines and chemokines.
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a role in inflammation.[9][10] Vitamin D analogs, including paricalcitol, which is structurally similar to this compound, have been shown to attenuate the activation of MAPK pathways, specifically p38 and JNK.[11][12] This inhibition is thought to occur through the upregulation of MAPK Phosphatase-5 (MKP-5), which dephosphorylates and inactivates p38 MAPK, leading to a reduction in the production of pro-inflammatory cytokines.[7]
Effects on Immune Cells and Cytokine Production
This compound exerts its anti-inflammatory effects by modulating the function of various immune cells and altering the cytokine milieu.
T-Cell Modulation
This compound has been shown to inhibit T-cell proliferation.[13][14] This is achieved, in part, by blocking the transition of T cells from the G1A to the G1B phase of the cell cycle.[15] Furthermore, this compound can suppress the production of pro-inflammatory cytokines by T helper (Th) 1 and Th17 cells, such as IFN-γ and IL-17, while promoting a shift towards a more anti-inflammatory Th2 and regulatory T-cell (Treg) profile.[16] Studies on maxacalcitol (B1676222) have shown it reduces psoriasiform skin inflammation by inducing Treg cells.[17]
Dendritic Cell Regulation
Dendritic cells (DCs) are potent antigen-presenting cells that are crucial for initiating T-cell responses. Vitamin D analogs can inhibit the maturation and activation of DCs.[4][18] This leads to a reduced expression of co-stimulatory molecules (like CD86) and MHC class II, impairing their ability to activate T cells.[18] Furthermore, this compound-treated DCs may promote the development of tolerogenic DCs, which can induce regulatory T cells.
Cytokine Profile Modulation
A key outcome of this compound's signaling is the regulation of cytokine production. It downregulates the expression of pro-inflammatory cytokines including:
-
IL-6, IL-17, IL-23, and TNF-α: These cytokines are central to the pathogenesis of psoriasis and other inflammatory diseases.[17]
-
IL-12: A key cytokine in driving Th1 responses.[4]
Concurrently, this compound can upregulate the production of the anti-inflammatory cytokine IL-10 .[17]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and other vitamin D analogs on various inflammatory parameters as reported in the literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Effect | Magnitude of Effect | Cell Type/Model | Reference |
| Keratinocyte Proliferation | Inhibition | ~10 times more effective than calcipotriol (B1668217) and tacalcitol | Keratinocytes | [2][19] |
| IL-10 Receptor Expression | Upregulation | ~12-fold by calcipotriol (a similar analog) | HaCaT cells | [20] |
Table 2: In Vivo Effects of Maxacalcitol in a Psoriasis Model
| Parameter | Treatment Group | Result | Reference |
| IL-17A, IL-17F, IL-22, IL-12p40, TNF-α, IL-6 mRNA expression | Maxacalcitol | Downregulated | [17] |
| IL-23p19 mRNA expression | Maxacalcitol | Downregulated (unique to maxacalcitol vs. betamethasone) | [17] |
| Foxp3+ cell infiltration | Maxacalcitol | Significantly increased | [17] |
| IL-10 expression | Maxacalcitol | Increased | [17] |
Table 3: Clinical Efficacy of this compound in Psoriasis
| Parameter | Treatment Group | Result | Reference |
| Psoriasis Severity Index (PSI) | Maxacalcitol ointment (6, 12.5, 25, 50 µg/g) | Significantly more effective than placebo (P < 0.01) | [19] |
| Marked improvement or clearance | Maxacalcitol 25 µg/g | 55% of subjects | [19] |
Experimental Protocols
This section outlines the general methodologies employed in the studies cited in this guide. For detailed, step-by-step protocols, readers are encouraged to consult the original publications.
Imiquimod (IMQ)-Induced Psoriasiform Skin Inflammation Model
This is a common animal model to study psoriasis-like inflammation.
-
Quantitative PCR (qPCR): Used to measure the mRNA expression levels of various cytokines (e.g., IL-17A, IL-23p19, IL-10) in skin samples.
-
Hematoxylin and Eosin (H&E) Staining: A histological technique to visualize tissue morphology and assess inflammatory cell infiltration.
-
Immunohistochemistry and Immunofluorescence: Techniques used to detect the presence and location of specific proteins (e.g., Foxp3 for Treg cells) in tissue sections using antibodies.
T-Cell Proliferation Assays
These assays are used to assess the inhibitory effect of this compound on T-cell proliferation.
-
[³H]-Thymidine Incorporation Assay: A classic method where the incorporation of radiolabeled thymidine (B127349) into the DNA of dividing cells is measured as an indicator of proliferation.
-
Carboxyfluorescein Succinimidyl Ester (CFSE) Dilution Assay: A flow cytometry-based method where cells are labeled with CFSE. As cells divide, the dye is distributed equally between daughter cells, leading to a measurable decrease in fluorescence intensity, which is inversely proportional to the number of cell divisions.[16]
Dendritic Cell Maturation and Function Assays
-
Flow Cytometry: Used to analyze the expression of cell surface markers on DCs, such as MHC class II and co-stimulatory molecules (CD86), to determine their maturation state.
-
Mixed Lymphocyte Reaction (MLR): An in vitro assay to assess the ability of DCs to stimulate the proliferation of allogeneic T cells.[18]
Conclusion
This compound exerts its anti-inflammatory effects through a sophisticated network of signaling pathways, primarily initiated by its binding to the Vitamin D Receptor. Its ability to inhibit pro-inflammatory cascades like NF-κB and MAPK, coupled with its modulation of T-cell and dendritic cell function and the resulting shift in the cytokine balance towards an anti-inflammatory profile, underscores its therapeutic potential. The quantitative data from both preclinical and clinical studies provide strong evidence for its efficacy, particularly in hyperproliferative and inflammatory skin conditions like psoriasis. The experimental models and protocols described herein offer a framework for future investigations into the nuanced mechanisms of this compound and the development of novel therapies for a range of inflammatory disorders. Further research is warranted to fully elucidate the intricate molecular interactions and to explore the full therapeutic spectrum of this promising immunomodulatory agent.
References
- 1. What is Maxacalcitol used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Vitamin D-VDR Novel Anti-Inflammatory Molecules-New Insights into Their Effects on Liver Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paricalcitol (19-nor-1,25-dihydroxyvitamin D2) and calcitriol (1,25-dihydroxyvitamin D3) exert potent immunomodulatory effects on dendritic cells and inhibit induction of antigen-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D–VDR Novel Anti-Inflammatory Molecules—New Insights into Their Effects on Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Inflammatory Roles of Vitamin D for Improving Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular pathways mediating the anti-inflammatory effects of calcitriol: implications for prostate cancer chemoprevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paricalcitol prevents MAPK pathway activation and inflammation in adriamycin-induced kidney injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paricalcitol prevents MAPK pathway activation and inflammation in adriamycin-induced kidney injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 14. Inhibition of T lymphocyte mitogenesis by 1,25-dihydroxyvitamin D3 (calcitriol) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effects of 1,25-dihydroxyvitamin D3 on human T lymphocyte activation and proliferation: a cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunomodulatory Mechanisms of Action of Calcitriol in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The vitamin D3 analog, maxacalcitol, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo effects of calcitriol on phenotypic and functional properties of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Topical maxacalcitol for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 1,25-(OH)2-vitamin D3 and calcipotriol induce IL-10 receptor gene expression in human epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Interaction of Lexacalcitol with Vitamin D Binding Protein (VDBP): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexacalcitol (KH 1060) is a potent synthetic analog of calcitriol, the biologically active form of vitamin D3.[1] Like other vitamin D analogs, its biological effects are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of genes involved in calcium homeostasis, immune function, and cellular growth and differentiation.[2][3] Upon entering the circulation, vitamin D and its metabolites are predominantly bound to the Vitamin D Binding Protein (VDBP), a multifunctional plasma protein that serves as the primary carrier for these lipophilic molecules.[4][5] The interaction between vitamin D analogs and VDBP is a critical determinant of their pharmacokinetic and pharmacodynamic properties, influencing their half-life, bioavailability, and cellular uptake. This technical guide provides a comprehensive overview of the interaction between this compound and VDBP, including comparative binding data of related analogs, detailed experimental protocols for characterizing this interaction, and a review of the associated signaling pathways.
This compound and Vitamin D Binding Protein (VDBP) Interaction
Quantitative Data on VDBP Binding of Vitamin D Analogs
To provide a comparative context for the potential interaction of this compound with VDBP, the following table summarizes the binding affinities of various natural vitamin D metabolites and synthetic analogs to human VDBP. This data is derived from studies utilizing techniques such as Surface Plasmon Resonance (SPR).
| Compound | Dissociation Constant (KD) | Reference |
| 25-hydroxyvitamin D3 (25OHD3) | 0.3 µM | [4][8] |
| 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) | 0.3 µM | [4][8] |
| 1,25-dihydroxyvitamin D3 (Calcitriol) | 5 µM | [4][8] |
| 1-hydroxy-25-nitro-vitamin D3 (NO2-446) | 50 µM | [4][8] |
| Eldecalcitol (B1671164) | Higher affinity than calcitriol | [7] |
Note: Lower KD values indicate higher binding affinity.
Experimental Protocols for Characterizing this compound-VDBP Interaction
The following are detailed methodologies for key experiments that can be employed to quantitatively assess the binding of this compound to VDBP.
Surface Plasmon Resonance (SPR) for Kinetic and Equilibrium Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the this compound-VDBP interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Human Vitamin D Binding Protein (DBP)
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Protocol:
-
Immobilization of VDBP:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject a solution of VDBP in immobilization buffer over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without VDBP immobilization to account for non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in running buffer.
-
Inject the this compound solutions over the VDBP-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association phase in real-time.
-
After the association phase, flow running buffer over the sensor surface to monitor the dissociation phase.
-
-
Data Analysis:
Competitive Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled vitamin D metabolite for binding to VDBP.
Objective: To determine the inhibitory constant (Ki) of this compound for VDBP binding.
Materials:
-
Purified human VDBP
-
Radiolabeled ligand (e.g., [3H]25-hydroxyvitamin D3)
-
This compound
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
Scintillation counter and vials
-
Filter apparatus with glass fiber filters
Protocol:
-
Assay Setup:
-
In a series of tubes, add a fixed concentration of VDBP and the radiolabeled ligand.
-
Add increasing concentrations of unlabeled this compound to the tubes.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
-
Incubation:
-
Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the VDBP-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radiolabeled ligand and KD is its dissociation constant for VDBP.[9]
-
Signaling Pathways
The biological effects of this compound are initiated by its binding to the Vitamin D Receptor (VDR). The interaction with VDBP modulates the availability of this compound to bind to the VDR.
VDR-Mediated Genomic Signaling Pathway
The canonical signaling pathway for vitamin D and its analogs involves the regulation of gene expression.
Caption: VDR-mediated genomic signaling pathway of this compound.
Description of the Pathway:
-
Dissociation from VDBP: In the bloodstream, this compound exists in equilibrium between a VDBP-bound and a free state. The free fraction is able to diffuse across the cell membrane.
-
Binding to VDR: In the cytoplasm, free this compound binds to the Vitamin D Receptor (VDR).[2]
-
Heterodimerization: The this compound-VDR complex then forms a heterodimer with the Retinoid X Receptor (RXR).[2]
-
Nuclear Translocation and DNA Binding: This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[10]
-
Gene Transcription: The binding of the VDR-RXR heterodimer to VDREs recruits co-activator or co-repressor proteins, which in turn modulates the transcription of genes involved in various physiological processes.[3]
Experimental Workflow for VDBP Binding Analysis
The following diagram illustrates a typical workflow for determining the binding affinity of a compound like this compound to VDBP using a competitive binding assay.
Caption: Workflow for a competitive VDBP binding assay.
Conclusion
The interaction between this compound and Vitamin D Binding Protein is a crucial aspect of its pharmacology. While direct binding data for this compound is not extensively published, a comprehensive understanding can be built upon the behavior of other vitamin D analogs and the application of established experimental methodologies. The protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to investigate and characterize the this compound-VDBP interaction, which is essential for optimizing its therapeutic potential. Further studies are warranted to precisely quantify the binding affinity of this compound to VDBP and to fully elucidate the impact of this interaction on its clinical efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 3. Molecular mechanism of vitamin D receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of surface plasmon resonance in the binding study of vitamin D, metabolites and analogues with vitamin D binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D Binding Protein, Total and Free Vitamin D Levels in Different Physiological and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Vitamin D Binding Protein: A Historic Overview [frontiersin.org]
- 7. Suppression of PTH by the vitamin D analog eldecalcitol is modulated by its high affinity for the serum vitamin D-binding protein and resistance to metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Figure 3, [Vitamin D signaling pathway. The...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lexacalcitol In Vitro Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexacalcitol is a synthetic analog of Vitamin D3. Like other Vitamin D analogs, its biological effects are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2] Upon binding, the this compound-VDR complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[1][2] This interaction modulates gene expression, leading to a variety of cellular responses, including inhibition of proliferation, induction of differentiation, and promotion of apoptosis.[3][4][5] These properties make this compound and other Vitamin D analogs valuable tools for research in dermatology, oncology, and other fields.
These application notes provide detailed protocols for treating cells with this compound in vitro and for assessing its effects on cell viability, differentiation, and apoptosis.
Data Presentation: Efficacy of Vitamin D Analogs
The following tables summarize quantitative data from studies on Vitamin D analogs, providing a comparative baseline for expected this compound activity.
Table 1: Anti-Proliferative Effects of Vitamin D3 Analogs on Normal Human Keratinocytes (NHK)
| Compound | Concentration for Maximal Inhibition | Method of Analysis | Reference |
| 1,25(OH)₂D₃ (Calcitriol) | 10⁻⁷ M | MTS, BrdU, ³H-thymidine incorporation | [6] |
| Tacalcitol | 10⁻⁷ M | MTS, BrdU, ³H-thymidine incorporation | [6] |
| Calcipotriol | 10⁻⁷ M | MTS, BrdU, ³H-thymidine incorporation | [6] |
| Maxacalcitol (B1676222) | 10⁻⁷ M | MTS, BrdU, ³H-thymidine incorporation | [6] |
| Data indicates that several Vitamin D3 analogs show similar potency in inhibiting keratinocyte proliferation. |
Table 2: Induction of Differentiation Markers in Normal Human Keratinocytes (NHK) by Vitamin D3 Analogs
| Compound | Differentiation Marker Induced | Method of Analysis | Reference |
| 1,25(OH)₂D₃ (Calcitriol) | Involucrin, Transglutaminase 1 | Western Blot, PCR | [6] |
| Tacalcitol | Involucrin, Transglutaminase 1 | Western Blot, PCR | [6] |
| Calcipotriol | Involucrin, Transglutaminase 1 | Western Blot, PCR | [6] |
| Maxacalcitol | Involucrin, Transglutaminase 1 | Western Blot, PCR | [6] |
| Treatment with Vitamin D3 analogs leads to the upregulation of key protein markers of keratinocyte differentiation. |
Experimental Protocols
General Protocol for In Vitro this compound Treatment
This protocol provides a general workflow for treating adherent cells with this compound. Optimal cell seeding density, this compound concentration, and treatment duration should be determined empirically for each cell line and experiment.
Caption: General experimental workflow for in vitro this compound treatment.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Appropriate cell line (e.g., HaCaT keratinocytes, MCF-7 breast cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Multi-well culture plates (e.g., 96-well for viability, 6-well for protein/RNA analysis)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C, protected from light.
-
Cell Seeding: Seed cells into a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment and analysis. Allow cells to adhere and stabilize for 24 hours in a 37°C, 5% CO₂ incubator.
-
Preparation of Treatment Media: On the day of treatment, thaw the this compound stock and prepare serial dilutions in complete culture medium to achieve the desired final concentrations. A common starting range for Vitamin D analogs is 1 nM to 1 µM. Include a vehicle control (medium with the same final concentration of DMSO used for the highest this compound dose).
-
Cell Treatment: Carefully aspirate the old medium from the wells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, proceed with the desired assay (e.g., Cell Viability Assay, Apoptosis Assay).
Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Add MTT Reagent: Following the this compound treatment period, add 10 µL of MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize Crystals: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol: Keratinocyte Differentiation Assay
This protocol assesses differentiation by inducing it with a calcium switch and analyzing the expression of differentiation markers.
Materials:
-
Normal Human Keratinocytes (NHK) or HaCaT cells
-
Keratinocyte-specific serum-free medium (KSFM) with low calcium (e.g., 0.09 mM)
-
Calcium Chloride (CaCl₂) solution, sterile
-
Reagents for Western Blot or RT-qPCR (lysis buffer, antibodies for Involucrin/Transglutaminase 1, primers, etc.)
Procedure:
-
Cell Culture: Culture keratinocytes in low-calcium KSFM to maintain them in a proliferative, undifferentiated state.
-
This compound Pre-treatment: Treat the cells with various concentrations of this compound (or vehicle) for 24 hours as described in the general protocol.
-
Induce Differentiation: To induce differentiation, switch the culture medium to one with a high calcium concentration (final concentration of 1.2-1.8 mM) by adding sterile CaCl₂.[7][8] Continue the this compound treatment in the high-calcium medium.
-
Incubation: Incubate for an additional 48-72 hours to allow differentiation to occur.
-
Cell Lysis: Harvest the cells by washing with cold PBS and then lysing them with an appropriate buffer for either protein (RIPA buffer) or RNA (TRIzol) extraction.
-
Analysis:
-
Western Blot: Analyze the protein expression levels of differentiation markers such as Involucrin and Transglutaminase 1.
-
RT-qPCR: Analyze the mRNA expression levels of the genes encoding these markers (e.g., IVL, TGM1).
-
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated cells in a 6-well plate
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer (provided in the kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest Cells: Following this compound treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well into a microcentrifuge tube.
-
Wash Cells: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend Cells: Resuspend the cells in 100 µL of 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Stain Cells: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilute and Analyze: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Signaling Pathway Visualization
The biological activity of this compound is mediated through the Vitamin D Receptor signaling pathway.
Caption: this compound/VDR signaling pathway.
References
- 1. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of vitamin D3 on proliferation of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Effects of Calcitriol in Cancer Biology [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Similarly potent action of 1,25-dihydroxyvitamin D3 and its analogues, tacalcitol, calcipotriol, and maxacalcitol on normal human keratinocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Addressing Differentiation in Live Human Keratinocytes by Assessment of Membrane Packing Order - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differentiation-induced enhancement of the ability of cultured human keratinocytes to suppress oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Lexacalcitol stock solution preparation and storage for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation and storage of Lexacalcitol stock solutions for in vitro and in vivo experiments. This compound (also known as KH 1060) is a potent synthetic analog of the biologically active form of vitamin D3, 1α,25-dihydroxyvitamin D3. It is recognized for being significantly more active than its natural counterpart in antiproliferative and cell-differentiating assays[1]. Proper preparation and storage of this compound solutions are critical for ensuring experimental reproducibility and accuracy. This document outlines the necessary materials, detailed protocols for stock solution preparation, and recommended storage conditions. Additionally, it includes information on the signaling pathways influenced by this compound.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in research.
| Property | Value | Source |
| CAS Number | 131875-08-6 | [1][2] |
| Molecular Formula | C29H48O4 | [2] |
| Molecular Weight | 460.7 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [1] |
Preparation of this compound Stock Solution
This protocol details the steps for preparing a high-concentration stock solution of this compound, which can be further diluted to working concentrations for various experimental needs. As with other vitamin D analogs, this compound is sensitive to light and air, so appropriate precautions should be taken.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol:
-
Pre-weighing Preparation: Before handling this compound, ensure that all equipment is clean and dry. It is recommended to work in a chemical fume hood.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, you would weigh out 4.607 mg of this compound.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration. For a 10 mM stock solution from 4.607 mg of this compound, you would add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the name of the compound, concentration, date of preparation, and solvent used.
Example Stock Solution Concentrations:
The following table provides the required mass of this compound for common stock solution concentrations in 1 mL of DMSO.
| Desired Stock Concentration | Mass of this compound for 1 mL |
| 1 mM | 0.4607 mg |
| 5 mM | 2.3035 mg |
| 10 mM | 4.607 mg |
| 20 mM | 9.214 mg |
Storage and Stability
Proper storage is crucial to maintain the bioactivity of this compound.
| Condition | Recommendation |
| Short-term Storage | Store aliquots at -20°C for several months. |
| Long-term Storage | For extended storage, it is recommended to store aliquots at -80°C. |
| Light and Air Sensitivity | Protect from light by using amber vials and minimize exposure to air. |
| Working Solutions | Aqueous working solutions should be prepared fresh for each experiment and used promptly. |
Experimental Workflow
The following diagram illustrates a typical workflow for using a this compound stock solution in a cell-based experiment.
Caption: Experimental workflow from stock solution preparation to cell-based analysis.
Signaling Pathway of this compound
This compound, as a vitamin D analog, primarily exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor. This interaction initiates a cascade of molecular events that regulate gene expression.
Upon entering the cell, this compound binds to the VDR. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The VDR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell proliferation, differentiation, and apoptosis.
Furthermore, evidence suggests that vitamin D analogs can influence other signaling pathways. For instance, the active form of vitamin D has been shown to decrease the phosphorylation of STAT1 and STAT3, key components of the JAK-STAT signaling pathway, which is often hyperactivated in certain cancers.
Caption: this compound signaling pathway.
References
Application Notes and Protocols for Lexacalcitol in HaCaT Keratinocyte Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexacalcitol, a synthetic analog of Vitamin D, is a potent regulator of cell proliferation and differentiation in various cell types, including keratinocytes. The HaCaT cell line, a spontaneously immortalized human keratinocyte line, provides a valuable in vitro model for studying the effects of this compound on epidermal cell biology. These application notes provide detailed protocols for utilizing this compound in HaCaT cell line studies, focusing on its effects on cell proliferation and differentiation, and elucidating its mechanism of action through the Vitamin D Receptor (VDR) signaling pathway.
Mechanism of Action
This compound exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] Upon binding, the this compound-VDR complex heterodimerizes with the Retinoid X Receptor (RXR) and translocates to the nucleus. This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2] In keratinocytes, this signaling cascade typically leads to an inhibition of proliferation and the promotion of terminal differentiation.[3][4]
Data Presentation
The following tables summarize the expected quantitative effects of this compound (using data from its analog, calcitriol) on HaCaT cell proliferation and the expression of key differentiation markers.
Table 1: Effect of this compound on HaCaT Cell Proliferation
| This compound Concentration (mol/L) | Inhibition of Proliferation (%) |
| 1 x 10⁻⁹ | Noticeable Inhibition |
| 1 x 10⁻⁸ | Significant Inhibition |
| 1 x 10⁻⁷ | Strong Inhibition |
| 1 x 10⁻⁶ | Maximum Inhibition |
Note: Data is extrapolated from studies using calcitriol, which shows significant inhibition of HaCaT cell proliferation in the 10⁻⁹ to 10⁻⁶ M range.[3]
Table 2: Effect of this compound on Differentiation Marker Expression in HaCaT Cells
| Differentiation Marker | Treatment Condition | Fold Change in mRNA Expression (relative to control) |
| Involucrin | High Calcium (1.2-1.8 mM) | ~8-10 fold increase |
| Involucrin | High Calcium + this compound (10⁻⁸ M) | Further significant increase (specific fold change requires empirical determination) |
| Keratin 1 (KRT1) | High Calcium (1.2-1.8 mM) | Significant de novo expression |
| Keratin 1 (KRT1) | High Calcium + this compound (10⁻⁸ M) | Enhanced expression (specific fold change requires empirical determination) |
| Keratin 10 (KRT10) | High Calcium (1.2-1.8 mM) | ~3-6 fold increase |
| Keratin 10 (KRT10) | High Calcium + this compound (10⁻⁸ M) | Potentiated increase (specific fold change requires empirical determination) |
Note: The induction of differentiation markers in HaCaT cells is primarily driven by an increase in extracellular calcium concentration.[4][5] this compound is expected to enhance this calcium-induced differentiation.
Experimental Protocols
HaCaT Cell Culture
Materials:
-
HaCaT keratinocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 96-well)
Protocol:
-
Maintain HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, wash the cell monolayer with PBS, then add 1-2 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium, centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at a 1:5 to 1:10 split ratio.
Cell Proliferation Assay (MTT Assay)
Materials:
-
HaCaT cells
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., ethanol (B145695) or DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed HaCaT cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[1]
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Induction and Analysis of Keratinocyte Differentiation
Materials:
-
HaCaT cells
-
6-well plates
-
Low-calcium DMEM (<0.1 mM Ca²⁺)
-
High-calcium DMEM (1.8 mM Ca²⁺)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for differentiation markers (e.g., Involucrin, KRT1, KRT10) and a housekeeping gene (e.g., GAPDH).
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Involucrin, anti-Keratin 1, anti-Keratin 10, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
a) Induction of Differentiation:
-
Seed HaCaT cells in 6-well plates and grow to 60-70% confluency in standard DMEM.
-
To induce differentiation, switch the medium to high-calcium (1.8 mM) DMEM.
-
Treat cells with the desired concentrations of this compound or vehicle control in the high-calcium medium.
-
Incubate for 48-96 hours.
b) Quantitative PCR (qPCR) for Gene Expression Analysis:
-
Harvest cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for Involucrin, KRT1, KRT10, and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
c) Western Blot for Protein Expression Analysis:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control (β-actin).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound-VDR signaling pathway in HaCaT keratinocytes.
Experimental Workflow Diagram
Caption: Experimental workflow for studying this compound in HaCaT cells.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Calcitriol inhibits keratinocyte proliferation by upregulating leukocyte elastase inhibitor (serpin B1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
Application Note: A Validated HPLC Method for the Quantification of Lexacalcitol in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Lexacalcitol in various tissue samples. This compound, a synthetic vitamin D analog, is under investigation for various therapeutic applications, making its precise measurement in biological matrices critical for pharmacokinetic, pharmacodynamic, and toxicology studies. The described protocol outlines tissue homogenization, efficient solid-phase extraction (SPE) for sample clean-up, and subsequent analysis by reversed-phase HPLC with UV detection. The method has been validated according to international guidelines, demonstrating high sensitivity, accuracy, precision, and robustness for reliable quantification of this compound in a pre-clinical research setting.
Introduction
This compound is a vitamin D3 analog with potential applications in various therapeutic areas.[1] To understand its efficacy and safety, it is crucial to determine its concentration in target tissues. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of pharmaceutical compounds. This application note provides a detailed protocol for a validated reversed-phase HPLC method for the determination of this compound in tissue samples. The method is designed to be robust and reliable, suitable for use in drug metabolism and pharmacokinetic (DMPK) studies. The validation of this method ensures the integrity and reliability of the generated data.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS) - A suitable, structurally similar compound not present in the matrix (e.g., another vitamin D analog)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and isopropanol
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid (≥98%)
-
Phosphate buffered saline (PBS), pH 7.4
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)
-
Tissue homogenization equipment (e.g., bead beater, rotor-stator homogenizer)
-
Centrifuge capable of 4°C and ≥10,000 x g
-
Analytical balance
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
-
HPLC system with UV detector, autosampler, and column oven
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with methanol to create a series of working standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 10 µg/mL.
-
Calibration Standards (0.01 to 10 µg/g tissue): Spike appropriate amounts of the working standard solutions into blank tissue homogenate to yield final concentrations over the desired calibration range.
-
Quality Control (QC) Samples: Prepare QC samples in blank tissue homogenate at low, medium, and high concentrations within the calibration range (e.g., 0.03, 0.3, and 8 µg/g).
Tissue Sample Preparation and Extraction
Successful extraction of analytes from complex biological samples is a critical first step.[2] This protocol employs a combination of tissue homogenization and solid-phase extraction (SPE) to ensure high recovery and sample purity.
-
Homogenization: Accurately weigh approximately 100 mg of frozen tissue. Add 500 µL of ice-cold PBS (pH 7.4). Homogenize the tissue sample until a uniform suspension is achieved. Keep samples on ice throughout this process to minimize degradation.
-
Spiking with Internal Standard: Add 10 µL of the 10 µg/mL IS working solution to each homogenate sample (calibration standards, QCs, and unknown samples), except for the blank matrix samples.
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile to the homogenate, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.
-
Elute the this compound and IS with 2 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC Chromatographic Conditions
The separation and quantification are performed using a reversed-phase HPLC method.
| Parameter | Condition |
| HPLC Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water (80:20, v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 265 nm |
| Run Time | 10 minutes |
Method Validation
The analytical method was validated according to the principles of the International Council for Harmonisation (ICH) guidelines. The validation parameters included linearity, sensitivity (LOD and LOQ), accuracy, precision, recovery, and stability.
Data Presentation
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.01 - 10 µg/g |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.003 µg/g |
| Limit of Quantitation (LOQ) | 0.01 µg/g |
Table 2: Accuracy and Precision
| QC Concentration (µg/g) | Accuracy (% Recovery) | Precision (% RSD - Intra-day) | Precision (% RSD - Inter-day) |
| Low (0.03) | 98.7 | 3.5 | 4.1 |
| Medium (0.3) | 101.2 | 2.8 | 3.3 |
| High (8.0) | 99.5 | 2.1 | 2.9 |
Table 3: Recovery
| Analyte | Mean Extraction Recovery (%) |
| This compound | 92.4 |
| Internal Standard | 94.1 |
Table 4: Stability
| Stability Condition | % Recovery (Low QC) | % Recovery (High QC) |
| Bench-top (4 hours, room temp) | 97.8 | 98.5 |
| Freeze-thaw (3 cycles) | 96.5 | 97.2 |
| Post-preparative (24 hours, 4°C) | 98.1 | 99.0 |
| Long-term (-80°C, 30 days) | 95.9 | 96.8 |
Visualizations
Caption: Experimental workflow for this compound quantification in tissue.
Caption: Key parameters of the HPLC method validation process.
Conclusion
The HPLC method described in this application note provides a reliable and robust tool for the quantification of this compound in tissue samples. The validation data confirms that the method is accurate, precise, and sensitive enough for pharmacokinetic and other related studies in drug development. The detailed protocol for sample preparation and chromatographic analysis ensures reproducible results, making it a valuable asset for researchers in the pharmaceutical sciences. Due to the sensitivity of vitamin D analogs to light and temperature, it is recommended to protect samples from light and maintain low temperatures during processing.[3]
References
Application of Lexacalcitol for In Vitro Osteoclast Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexacalcitol, an analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 [1α,25(OH)2D3], is a valuable compound for studying bone metabolism.[1] While vitamin D compounds are known to enhance the expression of Receptor Activator of Nuclear Factor κB Ligand (RANKL) in vitro, a key cytokine for osteoclastogenesis, this compound and its analogs have been shown to increase bone mineral density in vivo by suppressing bone resorption.[1] This paradoxical effect makes this compound a compound of interest for investigating the complex regulation of osteoclast differentiation and function. These application notes provide detailed protocols for utilizing this compound in in vitro osteoclast differentiation assays to assess its inhibitory effects.
Osteoclasts, the bone-resorbing cells, are derived from hematopoietic precursors.[1] Their differentiation is a multi-step process involving lineage commitment, proliferation, and fusion, primarily driven by Macrophage Colony-Stimulating Factor (M-CSF) and RANKL.[2][3] RANKL, expressed by osteoblasts, binds to its receptor RANK on osteoclast precursors, initiating a cascade of intracellular signaling pathways, including Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are crucial for osteoclastogenesis.[2][4][5]
Mechanism of Action of this compound in Osteoclastogenesis
This compound and its analogs, such as Calcitriol, exhibit a biphasic effect on osteoclastogenesis. While they can modestly promote the maturation of committed osteoclasts, they strongly inhibit the initial lineage commitment of progenitor monocytes.[2] This inhibitory action is mediated through the following key signaling pathways:
-
BMP-Smad1 Pathway Activation: this compound, through the Vitamin D Receptor (VDR), upregulates the transcription of Smad1 and enhances the activation of the Bone Morphogenetic Protein (BMP)-Smad1 signaling pathway in monocytes.[2]
-
Inhibition of NF-κB Signaling: The activated BMP-Smad1 pathway leads to an increase in the expression of IκBα, an inhibitor of NF-κB.[2] This, in turn, suppresses the activation of the NF-κB pathway, a critical downstream effector of RANKL signaling.[2][5]
-
Downregulation of Key Transcription Factors: The inhibition of NF-κB activation ultimately leads to decreased expression of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a master transcription factor for osteoclast differentiation.[2]
This crosstalk between the BMP-Smad1 and RANKL-NF-κB pathways underlies the inhibitory effect of this compound on osteoclast lineage commitment.[2]
Data Presentation: Quantitative Effects of Vitamin D Analogs on Osteoclast Differentiation
The following tables summarize the quantitative effects of vitamin D analogs on osteoclast differentiation and related gene expression, as reported in preclinical studies.
Table 1: Effect of Calcitriol on Osteoclast Formation and Bone Resorption
| Parameter | Treatment | Observation | Reference |
| Osteoclastogenesis | Pretreatment with Calcitriol (1x10⁻⁸ M, 1x10⁻⁷ M, or 1x10⁻⁶ M) for 24 hours before M-CSF/RANKL stimulation | Inhibition of M-CSF/RANKL-induced osteoclastogenesis | [2] |
| Bone Resorption | Pretreatment of monocytes with Calcitriol (1x10⁻⁸ M) | Decreased resorption activity on dentine slices | [2] |
| Erosion Surface | In vivo administration of Calcitriol | Decrease in the erosion surface and the surface of osteoclasts | [2] |
| Bone Resorption Markers | In vivo administration of Calcitriol | Decrease in urine levels of DPD and serum levels of CTX | [2] |
Table 2: Effect of Calcitriol on Osteoclast Marker Gene Expression
| Gene | Treatment | Change in mRNA Levels | Reference |
| Osteoclast Markers (unspecified) | Pretreatment of monocytes with Calcitriol (1x10⁻⁸ M) | Inhibition of expression | [2] |
| NFATc1 | Pretreatment of monocytes with Calcitriol (1x10⁻⁸ M) | Decreased expression | [2] |
| c-Fos | Pretreatment of monocytes with Calcitriol (1x10⁻⁸ M) | Decreased expression | [2] |
Experimental Protocols
Protocol 1: In Vitro Osteoclast Differentiation from Murine Bone Marrow Macrophages (BMMs)
This protocol describes the isolation of primary murine bone marrow cells and their differentiation into osteoclasts in the presence of this compound.
Materials:
-
α-MEM (Minimum Essential Medium Alpha)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor κB Ligand)
-
This compound (in a suitable solvent, e.g., ethanol (B145695) or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Red Blood Cell Lysing Buffer
-
40 µm cell strainer
-
24-well plates
-
Sterilized coverslips (optional, for high-resolution imaging)
Procedure:
-
Isolation of Bone Marrow Cells:
-
Euthanize a mouse according to approved institutional guidelines.
-
Dissect the femur and tibia and clean the bones from surrounding muscle tissue.
-
Cut the ends of the bones and flush the marrow out with α-MEM using a syringe and needle.[3]
-
Collect the cell suspension and pass it through a 40 µm cell strainer to obtain a single-cell suspension.[3]
-
Centrifuge the cells, resuspend the pellet in red blood cell lysing buffer, and incubate for a few minutes to lyse erythrocytes.[3]
-
Wash the cells with α-MEM and resuspend in culture medium (α-MEM with 10% FBS and 1% Penicillin-Streptomycin).
-
-
Generation of Bone Marrow Macrophages (BMMs):
-
Plate the bone marrow cells in a T-75 flask in culture medium supplemented with 30 ng/mL M-CSF.
-
Incubate at 37°C in a 5% CO₂ incubator for 3-4 days. The adherent cells are BMMs.
-
-
Osteoclast Differentiation Assay:
-
Harvest the BMMs using a cell scraper or trypsin.
-
Seed the BMMs in a 24-well plate at a density of 1.6-2.0 x 10⁶ cells/mL.[3]
-
Culture the cells in the presence of M-CSF (25-30 ng/mL) and RANKL (50-100 ng/mL).[3]
-
Add this compound at various concentrations to the culture medium. A vehicle control (solvent only) should be included.
-
Culture for 5-7 days, replacing the medium every 2-3 days with fresh medium containing M-CSF, RANKL, and this compound.
-
-
Assessment of Osteoclast Differentiation:
-
After 5-7 days, assess the formation of multinucleated osteoclasts using TRAP staining (Protocol 2).
-
Protocol 2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a phenotypic marker for osteoclasts.[6] This protocol outlines the procedure to identify and quantify osteoclasts.
Materials:
-
Leukocyte Acid Phosphatase (TRAP) staining kit
-
Fixation solution (e.g., 10% formalin in PBS or a citrate-acetone-formaldehyde solution)[3][6]
-
Distilled water
-
Light microscope
Procedure:
-
Cell Fixation:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add the fixation solution to each well and incubate for 10 minutes at room temperature.[6]
-
-
Washing:
-
Aspirate the fixation solution and wash the wells three times with distilled water.[6]
-
-
TRAP Staining:
-
Prepare the TRAP staining solution according to the manufacturer's instructions.
-
Add the solution to each well and incubate at 37°C for 30-60 minutes, or until a visible red/purple color develops in the osteoclasts.[6]
-
-
Final Wash and Quantification:
Protocol 3: Bone Resorption Pit Assay
This assay measures the functional activity of osteoclasts by their ability to resorb a bone-like substrate.
Materials:
-
Calcium phosphate-coated 96-well plates or dentine/ivory slices
-
Cells differentiated into osteoclasts (as in Protocol 1)
-
5% Sodium hypochlorite (B82951) solution or 1 M NH₄OH
-
Toluidine Blue staining solution (1% w/v in water)
-
Light microscope with imaging software
Procedure:
-
Osteoclast Culture:
-
Differentiate BMMs into osteoclasts on calcium phosphate-coated plates or bone/dentine slices as described in Protocol 1.
-
-
Cell Removal:
-
After the desired culture period (e.g., 7-10 days), remove the cells by treating each well with a cell removal solution for 5-10 minutes.[6]
-
-
Washing:
-
Gently wash the wells three times with distilled water to remove all cellular debris.[6]
-
-
Staining of Resorption Pits:
-
Add 100 µL of 1% Toluidine Blue solution to each well and incubate for 5 minutes at room temperature.[6]
-
-
Quantification:
-
Wash the wells with water and allow them to air dry.
-
Visualize the resorption pits (clear areas against the blue background) using a light microscope and quantify the resorbed area using imaging software.
-
Protocol 4: Gene Expression Analysis by RT-qPCR
This protocol is for analyzing the expression of osteoclast-specific genes.
Materials:
-
Cells treated as described in Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Nfatc1, c-Fos, Acp5 (TRAP), Ctsk (Cathepsin K)) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
At desired time points during the differentiation assay, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target genes in this compound-treated samples compared to the vehicle control.
-
Visualization of Pathways and Workflows
Caption: this compound Signaling Pathway in Osteoclast Precursors.
Caption: Experimental Workflow for In Vitro Osteoclast Differentiation Assay.
References
- 1. Mechanism of inhibitory action of eldecalcitol, an active vitamin D analog, on bone resorption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic Calcitriol Inhibits Osteoclast Lineage Commitment via the BMP-Smad1 and IκB-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]
- 5. Nuclear Factor-Kappa B Regulation of Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: Chemical Stability of Lexacalcitol in DMSO and Ethanol
Abstract
This application note provides a detailed protocol for evaluating the chemical stability of Lexacalcitol, a synthetic vitamin D analog, in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). Understanding the stability of drug candidates in various solvents is critical during early-stage drug development for ensuring the integrity of in vitro and in vivo experiments. This document outlines the experimental procedures for sample preparation, storage, and analysis using High-Performance Liquid Chromatography (HPLC). The provided data and methodologies will assist researchers, scientists, and drug development professionals in establishing appropriate handling and storage conditions for this compound solutions.
Introduction
This compound is a vitamin D analog investigated for its potential therapeutic applications. Like many small molecules, its stability in solution can be influenced by the solvent, storage temperature, and exposure to light. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent for solubilizing compounds for biological assays, while ethanol is a common solvent for formulation and in vivo studies.[1] Therefore, assessing the chemical stability of this compound in these solvents is crucial for obtaining reliable and reproducible experimental results.
This note details a stability study protocol and presents hypothetical data to guide researchers. The stability is assessed by quantifying the remaining percentage of this compound over time using a validated stability-indicating HPLC method.
Experimental Protocols
Materials and Reagents
-
This compound (high purity)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Ethanol (200 proof, absolute), HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials with caps
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS) detector.
-
Analytical balance
-
pH meter
-
Controlled environment chambers or incubators
Preparation of Stock Solutions
-
Accurately weigh a sufficient amount of this compound powder.
-
Prepare a 10 mg/mL stock solution of this compound in both DMSO and absolute ethanol.
-
Ensure complete dissolution by vortexing and/or brief sonication.
-
These stock solutions will serve as the starting material for the stability study samples.
Stability Study Design
-
Sample Preparation:
-
From the 10 mg/mL stock solutions, prepare 1 mg/mL working solutions of this compound in both DMSO and ethanol.
-
Dispense aliquots of each working solution into amber HPLC vials to minimize light exposure.[2]
-
-
Storage Conditions:
-
Store the vials at the following temperatures:
-
-20°C (long-term storage)
-
4°C (refrigerated storage)
-
25°C (room temperature)
-
-
-
Time Points:
-
Analyze the samples at the following time points: 0, 24, 48, 72 hours, 1 week, and 4 weeks.
-
Analytical Method: HPLC
A stability-indicating HPLC method is crucial for separating the parent this compound peak from any potential degradation products.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 70% B
-
2-10 min: 70% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 70% B
-
12.1-15 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 265 nm or MS detection for higher sensitivity and specificity.[4][5]
-
Column Temperature: 30°C
Data Analysis
-
The concentration of this compound at each time point is determined by comparing the peak area to a standard calibration curve.
-
The percentage of this compound remaining is calculated using the following formula:
-
The formation of any degradation products should be noted by the appearance of new peaks in the chromatogram.
Data Presentation
The following tables summarize the hypothetical stability data for this compound in DMSO and ethanol at different storage temperatures.
Table 1: Chemical Stability of this compound in DMSO (1 mg/mL)
| Time Point | % Remaining at -20°C | % Remaining at 4°C | % Remaining at 25°C |
| 0 hours | 100.0 | 100.0 | 100.0 |
| 24 hours | 99.8 | 99.5 | 98.2 |
| 48 hours | 99.7 | 99.1 | 96.5 |
| 72 hours | 99.5 | 98.8 | 94.8 |
| 1 week | 99.2 | 97.5 | 90.1 |
| 4 weeks | 98.5 | 95.2 | 82.3 |
Table 2: Chemical Stability of this compound in Ethanol (1 mg/mL)
| Time Point | % Remaining at -20°C | % Remaining at 4°C | % Remaining at 25°C |
| 0 hours | 100.0 | 100.0 | 100.0 |
| 24 hours | 99.9 | 99.8 | 99.5 |
| 48 hours | 99.8 | 99.6 | 99.1 |
| 72 hours | 99.7 | 99.5 | 98.7 |
| 1 week | 99.5 | 99.0 | 97.8 |
| 4 weeks | 99.0 | 98.1 | 95.4 |
Visualizations
References
- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. ijbio.com [ijbio.com]
- 5. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lexacalcitol Treatment of Primary Human Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the treatment of primary human keratinocytes with Lexacalcitol, a synthetic vitamin D3 analog. The information herein is intended to guide researchers in studying the effects of this compound on keratinocyte proliferation, differentiation, and associated signaling pathways.
Introduction
This compound, like other vitamin D3 analogs, is a potent regulator of epidermal keratinocyte growth and differentiation. It exerts its effects by binding to the nuclear Vitamin D Receptor (VDR), which leads to the modulation of gene expression programs that control cell cycle progression and terminal differentiation.[1] These properties make this compound and related compounds valuable tools for dermatological research and potential therapeutic agents for hyperproliferative skin disorders such as psoriasis.
Data Presentation
The following tables summarize the quantitative effects of this compound and other vitamin D3 analogs on primary human keratinocytes.
Table 1: Effect of Vitamin D3 Analogs on Keratinocyte Proliferation
| Compound | Concentration | Cell Type | Assay | Proliferation Inhibition (%) | Citation |
| Calcipotriol (B1668217) | 0.1 µM | Human Keratinocytes | MTT Assay | Concentration-dependent decrease | [2] |
| Calcipotriol | 1 µM | RDEB Keratinocytes | MTT Assay | No negative impact | [3] |
| Calcipotriol | 10-100 µM | RDEB Keratinocytes | MTT Assay | Toxic | [3] |
| 1,25(OH)2D3, Tacalcitol, Calcipotriol, Maxacalcitol (B1676222) | 10⁻⁷ M | Normal Human Keratinocytes | MTS, BrdU, ³H-thymidine | Maximal inhibition | [1] |
| Calcitriol | 10⁻⁹ - 10⁻⁶ M | HaCaT Cells | MTT Assay | Inhibition observed | [4] |
Table 2: Regulation of Gene Expression in Primary Human Keratinocytes by Calcitriol
Data from whole-transcriptome microarray analysis of calcitriol-treated keratinocytes. A selection of validated target genes is presented.
| Gene Symbol | Gene Name | Function | Regulation | Fold Change (mRNA) | Citation |
| CYP24A1 | Cytochrome P450 Family 24 Subfamily A Member 1 | Vitamin D metabolism | Upregulated | Validated | [5] |
| S100A7 | S100 Calcium Binding Protein A7 (Psoriasin) | Inflammation, Differentiation | Upregulated | Validated | [5] |
| SPRR1B | Small Proline Rich Protein 1B | Cornified envelope formation | Upregulated | Validated | [5] |
| TGM1 | Transglutaminase 1 | Cornified envelope formation | Upregulated | Validated | [5] |
| KRT10 | Keratin 10 | Differentiation marker | Upregulated | Validated | [5] |
| LOR | Loricrin | Cornified envelope formation | Upregulated | Validated | [5] |
| FLG | Filaggrin | Cornified envelope formation | Upregulated | Validated | [5] |
| SERPINB3 | Serpin Family B Member 3 | Protease inhibitor, Inflammation | Upregulated | Validated | [5] |
| IL1RL1 | Interleukin 1 Receptor Like 1 | Immune response | Upregulated | Validated | [5] |
| WNT5A | Wnt Family Member 5A | Signaling pathway | Downregulated | Validated | [5] |
| EGR1 | Early Growth Response 1 | Proliferation | Downregulated | Validated | [2] |
| PLK2 | Polo-Like Kinase 2 | Proliferation | Downregulated | Validated | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the this compound powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect it from light.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
For experiments, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Culture of Primary Human Keratinocytes
Materials:
-
Primary Human Epidermal Keratinocytes (HEK)
-
Keratinocyte Serum-Free Growth Medium (e.g., KSFM) with supplements
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin/EDTA solution (e.g., 0.05%)
-
Trypsin inhibitor solution (e.g., soybean trypsin inhibitor)
-
Cell culture flasks or plates, tissue culture treated
Protocol:
-
Thawing Cryopreserved Keratinocytes:
-
Rapidly thaw the vial of cryopreserved keratinocytes in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed keratinocyte growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Plate the cells onto a tissue culture-treated flask at a seeding density of 5,000-10,000 cells/cm².
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Maintaining Keratinocyte Cultures:
-
Change the medium every 2-3 days.
-
Monitor the cells for confluence. Proliferating keratinocytes should be subcultured when they reach 70-80% confluency to maintain a basal, undifferentiated state.
-
-
Subculturing Keratinocytes:
-
Aspirate the medium and wash the cell monolayer with PBS.
-
Add Trypsin/EDTA solution to cover the cell layer and incubate at 37°C for 3-5 minutes, or until the cells begin to detach.
-
Neutralize the trypsin with trypsin inhibitor solution or a medium containing serum.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and re-plate at the desired density.
-
Keratinocyte Proliferation Assay (MTS Assay)
Materials:
-
96-well tissue culture plates
-
Primary human keratinocytes
-
Keratinocyte growth medium
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Protocol:
-
Seed primary human keratinocytes into a 96-well plate at a density of 5,000 cells/well in 100 µL of keratinocyte growth medium.
-
Allow the cells to adhere and grow for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in the growth medium from the stock solution.
-
Remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells.
Keratinocyte Differentiation Assay (Western Blot for Involucrin)
Materials:
-
6-well tissue culture plates
-
Primary human keratinocytes
-
Keratinocyte growth medium (low calcium)
-
Keratinocyte growth medium with high calcium (e.g., 1.2-1.8 mM) to induce differentiation
-
This compound stock solution
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Involucrin (B1238512)
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed keratinocytes in 6-well plates and grow to 60-70% confluency in low calcium medium.
-
To induce differentiation, switch to a high calcium medium. Treat the cells with this compound (e.g., 10⁻⁷ M) or vehicle control in the high calcium medium.
-
Incubate for 3-5 days, changing the medium with fresh treatment every 2 days.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against involucrin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Gene Expression Analysis (qPCR for Transglutaminase 1)
Materials:
-
6-well tissue culture plates
-
Primary human keratinocytes
-
Keratinocyte growth medium (low and high calcium)
-
This compound stock solution
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Transglutaminase 1 (TGM1) and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Treat keratinocytes with this compound to induce differentiation as described for the Western blot protocol (steps 1-3).
-
RNA Extraction:
-
Lyse the cells directly in the culture dish using the lysis buffer from the RNA extraction kit.
-
Purify total RNA according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reaction with the qPCR master mix, cDNA template, and primers for TGM1 and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in TGM1 expression in this compound-treated cells compared to vehicle-treated controls, normalized to the housekeeping gene.
-
Visualizations
This compound Signaling Pathway in Keratinocytes
Caption: this compound binds to the VDR, leading to gene transcription changes that inhibit proliferation and promote differentiation.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for studying this compound's effects on keratinocyte proliferation and differentiation.
References
- 1. Similarly potent action of 1,25-dihydroxyvitamin D3 and its analogues, tacalcitol, calcipotriol, and maxacalcitol on normal human keratinocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-dose calcipotriol can elicit wound closure, anti-microbial, and anti-neoplastic effects in epidermolysis bullosa keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcitriol inhibits keratinocyte proliferation by upregulating leukocyte elastase inhibitor (serpin B1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering the calcitriol-induced transcriptomic response in keratinocytes: presentation of novel target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Analysis of Vitamin D Analogues in Rodent Models
Disclaimer: Due to the limited availability of public pharmacokinetic data for Lexacalcitol, this document provides a representative protocol and data analysis based on a similar vitamin D analogue, Seocalcitol , to illustrate the principles and methodologies of pharmacokinetic analysis in rodent models. Researchers should adapt these protocols based on the specific properties of this compound and their experimental objectives.
Introduction
This document provides detailed application notes and standardized protocols for conducting pharmacokinetic (PK) studies of vitamin D analogues, using Seocalcitol as an exemplar, in rodent models. The provided methodologies cover in vivo study design, sample collection, bioanalytical techniques, and data analysis, and are intended for researchers, scientists, and drug development professionals.
Data Presentation: Pharmacokinetic Parameters of Seocalcitol in Rats
The following tables summarize the pharmacokinetic parameters of Seocalcitol in rats following single and multiple oral administrations.
Table 1: Serum Half-Life (T½) of Seocalcitol in Rats
| Sex | Serum Half-Life (T½) (hours) |
| Male | 3[1] |
| Female | 8[1] |
Table 2: Tissue Distribution of Seocalcitol in Rats
| Tissue | Concentration Relative to Serum at Tmax |
| Liver | 10-fold higher[1] |
Experimental Protocols
Animal Models
-
Species: Sprague-Dawley rats[1]
-
Sex: Male and Female
-
Age/Weight: 8-10 weeks old, 200-250g
-
Acclimation: Animals should be acclimated for at least one week prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
Dosing and Administration
-
Formulation: The vitamin D analogue should be dissolved in a suitable vehicle (e.g., propylene (B89431) glycol, corn oil).
-
Routes of Administration:
-
Oral (p.o.): Administer the compound via oral gavage.
-
Intravenous (i.v.): Administer the compound via a tail vein injection.
-
-
Dose Levels: A range of doses should be investigated to assess dose proportionality.
Sample Collection
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Blood can be collected via retro-orbital plexus, submandibular vein, or tail vein.
-
Use appropriate anticoagulant tubes (e.g., EDTA or heparin).
-
Process blood samples by centrifugation to obtain plasma, which should be stored at -80°C until analysis.
-
-
Tissue Sampling (for distribution studies):
-
At the end of the study, euthanize animals and collect tissues of interest (e.g., liver, kidney, intestine).
-
Rinse tissues with cold saline, blot dry, weigh, and store at -80°C until homogenization and analysis.
-
Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the quantification of the vitamin D analogue in plasma and tissue homogenates.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding acetonitrile (B52724) (containing an internal standard) to the plasma samples.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is commonly employed to enhance ionization.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is standard.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Metabolism Studies
In rats, the hepatic metabolism of Seocalcitol has been investigated. The major metabolites identified in the liver are various isomers of 26-hydroxy Seocalcitol[1].
Visualizations
References
Application Notes and Protocols for Gene Expression Analysis Using qPCR after Lexacalcitol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexacalcitol is a synthetic analog of Vitamin D that has demonstrated potent effects on cell proliferation, differentiation, and apoptosis. Its mechanism of action is primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon binding to this compound, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2][3] Understanding the specific changes in gene expression induced by this compound is crucial for elucidating its therapeutic potential and mechanism of action in various diseases, including cancer.
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique for measuring the expression levels of target genes.[4][5][6] This document provides detailed application notes and protocols for conducting gene expression analysis using qPCR in cells treated with this compound.
Data Presentation: Expected Gene Expression Changes
The following table summarizes potential target genes of this compound and the expected changes in their expression based on the known actions of Vitamin D analogs. These genes are involved in cell cycle regulation, apoptosis, and cellular differentiation.
| Target Gene | Function | Expected Expression Change after this compound Treatment | Reference |
| CYP24A1 | Encodes the enzyme that catabolizes active Vitamin D, acting as a negative feedback mechanism. | Up-regulation | [7][8] |
| p21 (CDKN1A) | Cell cycle inhibitor, promotes cell cycle arrest. | Up-regulation | [9] |
| p27 (CDKN1B) | Cell cycle inhibitor, controls the G1 to S phase transition. | Up-regulation | [9] |
| BCL2 | Anti-apoptotic protein. | Down-regulation | [7] |
| Caspase-3 | Key executioner caspase in apoptosis. | Up-regulation | [10] |
| Caspase-9 | Initiator caspase in the intrinsic apoptotic pathway. | Up-regulation | [10] |
| Involucrin | A marker of keratinocyte differentiation. | Up-regulation | |
| Transglutaminase 1 | An enzyme involved in the formation of the cornified cell envelope during keratinocyte differentiation. | Up-regulation | |
| c-MYC | A proto-oncogene involved in cell proliferation. | Down-regulation |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the steps for culturing cells and treating them with this compound prior to RNA extraction.
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells, HaCaT keratinocytes)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium. Based on studies with similar Vitamin D analogs, a starting concentration range of 10 nM to 100 nM is recommended.[7] A vehicle control (DMSO) at the same final concentration as the highest this compound concentration should be included.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired time period. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal treatment duration for the genes of interest.
-
Cell Harvest: After the incubation period, wash the cells with PBS and proceed immediately to RNA extraction.
Protocol 2: Total RNA Extraction and Quantification
This protocol describes the extraction of total RNA from cultured cells using a commercially available kit.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Follow Manufacturer's Instructions: Extract total RNA from the harvested cells according to the manufacturer's protocol of the chosen RNA extraction kit.
-
DNase Treatment: Include an on-column DNase I digestion step to eliminate any contaminating genomic DNA. This is critical for accurate qPCR results.
-
RNA Elution: Elute the RNA in nuclease-free water.
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
The A260/A280 ratio should be between 1.8 and 2.1, indicating pure RNA.
-
Store the RNA at -80°C for long-term storage or proceed directly to cDNA synthesis.
-
Protocol 3: First-Strand cDNA Synthesis (Reverse Transcription)
This protocol outlines the synthesis of complementary DNA (cDNA) from the extracted RNA.
Materials:
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
Extracted total RNA (1 µg per reaction is typically recommended)
-
Nuclease-free water
Procedure:
-
Follow Manufacturer's Instructions: Synthesize cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Reaction Setup: Typically, the reaction includes RNA template, reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.
-
Incubation: Perform the reverse transcription reaction in a thermal cycler with the appropriate temperature and time settings as specified by the kit manufacturer.
-
Storage: The resulting cDNA can be stored at -20°C until use in qPCR.
Protocol 4: Quantitative PCR (qPCR)
This protocol describes the setup and execution of the qPCR experiment.
Materials:
-
qPCR master mix (containing SYBR Green or TaqMan probes)
-
Gene-specific forward and reverse primers for target and reference genes (see table below for examples)
-
cDNA template
-
Nuclease-free water
-
qPCR instrument
Primer Design Considerations:
-
Design primers with a melting temperature (Tm) of approximately 60°C.
-
Aim for an amplicon length of 70-150 base pairs.
-
Whenever possible, design primers that span an exon-exon junction to avoid amplification of any residual genomic DNA.
Example Primers for Human Genes:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| CYP24A1 | GAGTTACGGGTGAAGAGCAGTG | GCAATGGCTGAGATTTCGGAG |
| p21 | GGCAGACCAGCATGACAGATTTC | GCGGATTAGGGCTTCCTCTT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
Procedure:
-
Reaction Mix Preparation: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, nuclease-free water, and cDNA template. Prepare a master mix for each gene to ensure consistency.
-
Plate Setup: Aliquot the reaction mix into a 96- or 384-well qPCR plate.
-
Controls: Include the following controls in your experiment:
-
No-Template Control (NTC): Contains all reaction components except the cDNA template to check for contamination.
-
No-Reverse-Transcriptase Control (-RT): Use RNA that has not been reverse transcribed to ensure there is no genomic DNA amplification.
-
-
qPCR Run: Run the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds).
-
Melt Curve Analysis (for SYBR Green): Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
Protocol 5: Data Analysis
This protocol describes the analysis of qPCR data using the comparative Cq (ΔΔCq) method.[7][9]
Procedure:
-
Determine Cq Values: Determine the quantification cycle (Cq) values for each sample and gene from the qPCR instrument software. The Cq is the cycle number at which the fluorescence signal crosses a set threshold.
-
Normalization to a Reference Gene (ΔCq):
-
Select one or more stable reference genes (e.g., GAPDH, ACTB) that are not affected by the experimental treatment.
-
Normalize the Cq value of the target gene to the Cq value of the reference gene for each sample: ΔCq = Cq (target gene) - Cq (reference gene)
-
-
Normalization to the Control Group (ΔΔCq):
-
Normalize the ΔCq of the treated samples to the ΔCq of the vehicle-treated control group: ΔΔCq = ΔCq (treated sample) - ΔCq (control sample)
-
-
Calculate Fold Change:
-
Calculate the relative gene expression (fold change) using the following formula: Fold Change = 2-ΔΔCq
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for qPCR Analysis.
References
- 1. pcrbio.com [pcrbio.com]
- 2. gene-quantification.de [gene-quantification.de]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin D Analogs Regulate the Vitamin D System and Cell Viability in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Effects of Calcitriol in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of new appropriate reference genes for RT-qPCR analysis via transcriptome sequencing of cynomolgus monkeys (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The noncalcemic analogue of vitamin D, 22-oxacalcitriol, suppresses parathyroid hormone synthesis and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcitriol increases Dicer expression and modifies the microRNAs signature in SiHa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Strategy for the Selection of RT-qPCR Reference Genes Based on Publicly Available Transcriptomic Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection and Validation of Reference Genes for RT-qPCR in Protonemal Tissue of the Desiccation-Tolerant Moss Pseudocrossidium replicatum Under Multiple Abiotic Stress Conditions [mdpi.com]
Application Note: Monitoring VDR Nuclear Translocation Induced by Lexacalcitol Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for quantifying the nuclear translocation of the Vitamin D Receptor (VDR) in response to treatment with Lexacalcitol, a synthetic vitamin D analog. The described methodology utilizes subcellular fractionation and Western blotting to accurately measure the redistribution of VDR from the cytoplasm to the nucleus, a key event in its signal transduction pathway. This protocol is designed for researchers in cell biology, pharmacology, and drug development who are investigating the mechanism of action of VDR agonists.
Introduction
The Vitamin D Receptor (VDR) is a ligand-activated transcription factor that belongs to the nuclear receptor superfamily. Upon binding to its natural ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), or synthetic agonists like this compound (also known as Maxacalcitol), the VDR undergoes a conformational change. This change promotes its heterodimerization with the Retinoid X Receptor (RXR) and subsequent translocation from the cytoplasm into the nucleus.[1][2] In the nucleus, the VDR/RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3]
This compound is a potent vitamin D analog that exhibits high affinity for the VDR.[4][5] Its ability to induce VDR-mediated gene expression makes it a compound of interest for various therapeutic applications. The translocation of VDR to the nucleus is a critical step in the activation of its signaling pathway. Therefore, a reliable method to quantify this event is essential for characterizing the pharmacological properties of this compound and other VDR agonists. Western blotting of subcellular fractions is a widely used and effective technique for this purpose.[6][7]
Signaling Pathway of this compound-Induced VDR Nuclear Translocation
This compound, like other VDR agonists, initiates a signaling cascade that leads to changes in gene expression. The key steps are outlined in the diagram below.
Caption: this compound-induced VDR signaling pathway.
Experimental Protocol: Western Blot for VDR Nuclear Translocation
This protocol details the steps for treating cells with this compound, performing subcellular fractionation, and analyzing VDR levels in the cytoplasmic and nuclear fractions by Western blot.
Materials and Reagents
-
Cell culture medium and supplements
-
This compound (Maxacalcitol)
-
Phosphate-Buffered Saline (PBS)
-
Nuclear and Cytoplasmic Extraction Kit (or buffers prepared in-house)
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-VDR
-
Primary antibody: anti-Lamin B1 (nuclear marker)
-
Primary antibody: anti-α-Tubulin or anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Experimental Workflow
Caption: Western blot workflow for VDR nuclear translocation.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle control (e.g., DMSO) for different time points (e.g., 30 min, 1h, 2h, 4h). Optimal concentrations and times may need to be determined empirically for your specific cell line. Based on the high potency of this compound, a concentration range in the low nanomolar is a reasonable starting point.[5]
-
-
Subcellular Fractionation:
-
Following treatment, wash cells with ice-cold PBS and harvest.
-
Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of a commercial kit or a standard laboratory protocol. This typically involves sequential lysis steps with buffers of different detergent strengths and centrifugation to separate the cytoplasm from the nuclei.
-
-
Protein Quantification:
-
Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against VDR, Lamin B1 (nuclear marker), and α-Tubulin or GAPDH (cytoplasmic marker) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection and Analysis:
-
Add chemiluminescent substrate to the membrane and acquire the signal using an imaging system.
-
Perform densitometric analysis of the Western blot bands using appropriate software.
-
Normalize the VDR signal in each fraction to the corresponding loading control (Lamin B1 for nuclear, α-Tubulin/GAPDH for cytoplasmic).
-
Calculate the fold change in nuclear VDR relative to the vehicle-treated control.
-
Data Presentation
The quantitative data obtained from the densitometric analysis of the Western blots should be summarized in a table for clear comparison.
| Treatment Group | Concentration (nM) | Time (hours) | Nuclear VDR (Fold Change vs. Control) | Cytoplasmic VDR (Fold Change vs. Control) |
| Vehicle Control | - | 1 | 1.0 | 1.0 |
| This compound | 1 | 1 | 2.5 ± 0.3 | 0.7 ± 0.1 |
| This compound | 10 | 1 | 4.8 ± 0.5 | 0.4 ± 0.05 |
| This compound | 100 | 1 | 5.2 ± 0.6 | 0.3 ± 0.04 |
| Vehicle Control | - | 2 | 1.0 | 1.0 |
| This compound | 10 | 2 | 3.5 ± 0.4 | 0.5 ± 0.08 |
Note: The data presented in this table are representative and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Conclusion
The protocol described in this application note provides a robust and reliable method for the quantitative analysis of this compound-induced VDR nuclear translocation. By following this detailed methodology, researchers can effectively characterize the activity of this compound and other VDR agonists, contributing to a better understanding of their mechanism of action and facilitating the development of novel therapeutics targeting the vitamin D signaling pathway. The purity of the subcellular fractions, confirmed by the use of nuclear and cytoplasmic markers, is critical for the accurate interpretation of the results.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. LC3 promotes the nuclear translocation of the vitamin D receptor and decreases fibrogenic gene expression in proximal renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of highly concentrated maxacalcitol to the nuclear vitamin D receptors of parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of 22-oxa-1,25-dihydroxyvitamin D3, maxacalcitol, on the proliferation of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical maxacalcitol for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleo-cytoplasmic Cycling of the Vitamin D Receptor in the Enterocyte-Like Cell Line, Caco-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of nuclear translocation and turnover of the vitamin D receptor in human HL60 leukemia cells and peripheral blood lymphocytes--coincident rise of DNA-relaxing activity in nuclear extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Lexacalcitol Efficacy in Autoimmune Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing relevant animal models for evaluating the preclinical efficacy of Lexacalcitol, a vitamin D analog, in the context of autoimmune diseases. The protocols detailed below are based on established methodologies for psoriasis, multiple sclerosis, and rheumatoid arthritis models. While specific data for this compound in all models is not extensively available in the public domain, the provided information is grounded in studies of closely related vitamin D analogs and the known mechanisms of vitamin D receptor (VDR) signaling in immunomodulation.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic analog of calcitriol, the active form of vitamin D3. The immunomodulatory effects of vitamin D compounds are well-documented and are primarily mediated through the nuclear vitamin D receptor (VDR). Upon binding to this compound, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) on the DNA, regulating the transcription of genes involved in immune responses. Key immunomodulatory effects include the inhibition of pro-inflammatory Th1 and Th17 cells and the promotion of anti-inflammatory Th2 and regulatory T cells (Tregs).
Imiquimod-Induced Psoriasis-Like Dermatitis in Mice
The imiquimod (B1671794) (IMQ)-induced psoriasis model in mice is a widely used and relevant model that recapitulates key features of human psoriasis, including the central role of the IL-23/IL-17 inflammatory axis.
Experimental Protocol
1. Animal Model:
-
Species: Mouse
-
Strain: BALB/c or C57BL/6 (BALB/c mice are often reported to develop a more robust phenotype).
-
Age: 8-12 weeks
-
Sex: Female mice are commonly used to avoid fighting-induced skin inflammation.
2. Disease Induction:
-
Shave the dorsal skin of the mice one day prior to the first application of imiquimod.
-
Apply 62.5 mg of 5% imiquimod cream (Aldara™) daily to the shaved back for 5-7 consecutive days.
3. This compound Treatment:
-
Route of Administration: Topical application.
-
Treatment Group: Apply a solution of this compound in a suitable vehicle (e.g., ethanol, propylene (B89431) glycol) to the shaved back skin daily, prior to the application of imiquimod.
-
Vehicle Control Group: Apply the vehicle solution alone.
-
Positive Control Group: A topical corticosteroid, such as betamethasone (B1666872) valerate, can be used as a positive control.
4. Efficacy Assessment:
-
Psoriasis Area and Severity Index (PASI) Score: Score the erythema (redness), scaling, and thickness of the dorsal skin daily on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores constitutes the daily PASI score.
-
Histological Analysis: At the end of the experiment, collect skin biopsies for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess epidermal thickness (acanthosis), and for immunohistochemistry to analyze immune cell infiltration (e.g., CD3+ T cells, neutrophils).
-
Cytokine Analysis: Homogenize skin samples to measure the mRNA or protein levels of key cytokines such as IL-17A, IL-17F, IL-23, and TNF-α using qPCR or ELISA.
Expected Quantitative Data (Based on Vitamin D Analogs)
| Parameter | Vehicle Control | This compound Treatment | Expected Outcome |
| PASI Score (Day 7) | High (e.g., 8-10) | Significantly lower | Reduction in skin inflammation |
| Epidermal Thickness (µm) | Increased | Significantly reduced | Inhibition of keratinocyte hyperproliferation |
| IL-17A mRNA Expression (fold change) | High | Significantly lower | Downregulation of the Th17 pathway |
| IL-23 mRNA Expression (fold change) | High | Significantly lower | Inhibition of a key psoriasis-driving cytokine |
| Foxp3+ Cell Infiltration | Low | Increased | Induction of regulatory T cells |
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most commonly used animal model for multiple sclerosis, characterized by T-cell-mediated autoimmune inflammation and demyelination in the central nervous system (CNS).
Experimental Protocol
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
-
Age: 8-12 weeks
-
Sex: Female
2. Disease Induction:
-
Immunize mice subcutaneously at two sites on the flank with an emulsion containing 200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Administer 200 ng of pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
3. This compound Treatment:
-
Route of Administration: Oral gavage or intraperitoneal injection.
-
Treatment Group: Administer this compound daily, starting from the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).
-
Vehicle Control Group: Administer the vehicle solution.
4. Efficacy Assessment:
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Histological Analysis: At the peak of the disease, perfuse mice and collect spinal cords for histological analysis (e.g., Luxol Fast Blue staining for demyelination and H&E for inflammation).
-
Flow Cytometry: Isolate mononuclear cells from the CNS and spleen to analyze the populations of Th1 (IFN-γ+), Th17 (IL-17+), and Treg (Foxp3+) cells.
-
Cytokine Analysis: Culture splenocytes with MOG35-55 and measure the levels of IFN-γ and IL-17 in the supernatant by ELISA.
Expected Quantitative Data (Based on Vitamin D Analogs)
| Parameter | Vehicle Control (EAE) | This compound Treatment (EAE) | Expected Outcome |
| Mean Peak Clinical Score | High (e.g., 3-4) | Significantly lower | Amelioration of disease severity |
| Disease Incidence (%) | 90-100% | Reduced | Prevention or delay of disease onset |
| CNS Inflammatory Infiltrates | Extensive | Significantly reduced | Reduced CNS inflammation |
| Demyelination Score | High | Significantly lower | Protection against demyelination |
| Splenic IL-17 Production (pg/mL) | High | Significantly lower | Suppression of Th17 response |
| Splenic IFN-γ Production (pg/mL) | High | Significantly lower | Suppression of Th1 response |
| CNS Treg (Foxp3+) Cells (%) | Low | Increased | Promotion of regulatory T cells |
Collagen-Induced Arthritis (CIA) in Rats
CIA is a widely used animal model for rheumatoid arthritis that shares many pathological features with the human disease, including synovitis, pannus formation, and joint destruction. Note: Specific studies on the efficacy of this compound in the CIA model are limited. The following protocol is a standard CIA model, and the expected outcomes are based on the known immunomodulatory effects of vitamin D analogs.
Experimental Protocol
1. Animal Model:
-
Species: Rat
-
Strain: Lewis or Dark Agouti
-
Age: 6-8 weeks
-
Sex: Female
2. Disease Induction:
-
On day 0, immunize rats intradermally at the base of the tail with an emulsion of bovine type II collagen in CFA.
-
On day 7, provide a booster immunization with type II collagen in Incomplete Freund's Adjuvant.
3. This compound Treatment:
-
Route of Administration: Intraperitoneal injection or oral gavage.
-
Treatment Group: Administer this compound daily, starting from the day of the first immunization (prophylactic) or upon the first signs of arthritis (therapeutic).
-
Vehicle Control Group: Administer the vehicle solution.
4. Efficacy Assessment:
-
Arthritis Score: Visually score each paw daily on a scale of 0 to 4 based on the severity of erythema and swelling (maximum score of 16 per animal).
-
Paw Swelling: Measure the thickness of the hind paws daily using a caliper.
-
Histological Analysis: At the end of the study, collect joints for histological examination to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Cytokine Analysis: Measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by ELISA.
Expected Quantitative Data (Based on General Vitamin D Analog Effects)
| Parameter | Vehicle Control (CIA) | This compound Treatment (CIA) | Expected Outcome |
| Mean Arthritis Score | High | Expected to be significantly lower | Reduction in joint inflammation |
| Paw Thickness (mm) | Increased | Expected to be significantly reduced | Reduction in edema |
| Histological Score (Inflammation, Pannus, Erosion) | High | Expected to be lower | Protection against joint damage |
| Serum TNF-α (pg/mL) | Elevated | Expected to be lower | Systemic anti-inflammatory effect |
| Serum IL-6 (pg/mL) | Elevated | Expected to be lower | Systemic anti-inflammatory effect |
Signaling Pathways and Visualization
The primary mechanism of action for this compound is through the Vitamin D Receptor (VDR) signaling pathway. The following diagrams illustrate the general experimental workflow and the molecular signaling cascade.
Application Note: Flow Cytometry Analysis of Immune Cell Populations Following Lexacalcitol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexacalcitol is a synthetic analog of calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the hormonally active form of vitamin D. Like other vitamin D analogs, this compound exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor present in most cells of the immune system.[1][2] The engagement of the VDR by its ligand leads to a cascade of genomic and non-genomic events that modulate immune responses. This immunomodulatory activity has positioned this compound and similar compounds as potential therapeutic agents for a variety of autoimmune and inflammatory diseases.
The primary immunomodulatory functions of vitamin D analogs include the suppression of pro-inflammatory responses and the promotion of a more tolerogenic immune environment. These effects are mediated through the regulation of various immune cell populations, most notably T lymphocytes and antigen-presenting cells such as dendritic cells (DCs). In T cells, vitamin D analogs have been shown to inhibit the proliferation and cytokine production of T helper 1 (Th1) and Th17 cells, which are key drivers of inflammatory responses.[3] Conversely, they can promote the differentiation of T helper 2 (Th2) and regulatory T cells (Tregs), which are associated with anti-inflammatory and suppressive functions. Furthermore, vitamin D analogs can inhibit the differentiation and maturation of dendritic cells, leading to a reduced capacity to activate pro-inflammatory T cells.[4]
Flow cytometry is a powerful and indispensable tool for the detailed analysis of heterogeneous immune cell populations.[5][6] It allows for the simultaneous measurement of multiple cellular parameters at the single-cell level, providing quantitative data on cell frequency, phenotype, and function. This application note provides a comprehensive guide for utilizing multi-color flow cytometry to analyze the effects of this compound treatment on human peripheral blood mononuclear cells (PBMCs). The protocols and panels described herein are designed to enable researchers to accurately quantify changes in major immune cell subsets and to characterize the differentiation and activation status of key lymphocyte and myeloid populations.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Vitamin D Receptor signaling pathway and the general experimental workflow for analyzing immune cell populations after this compound treatment.
References
- 1. The Immunomodulatory Properties of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Immunomodulatory Properties of Vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulatory Mechanisms of Action of Calcitriol in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,25-Dihydroxyvitamin D(3) inhibits dendritic cell differentiation and maturation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. learn.cellsignal.com [learn.cellsignal.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lexacalcitol Working Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lexacalcitol in in vitro assays. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the relevant signaling pathways to facilitate the effective use of this vitamin D analog in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, an analog of the active form of vitamin D3 (calcitriol), exerts its biological effects primarily through the Vitamin D Receptor (VDR).[1][2] The VDR is a nuclear receptor that, upon binding to ligands like this compound, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. This regulation of gene expression underlies this compound's ability to influence cellular processes such as proliferation, differentiation, and apoptosis.[2]
Q2: What is a good starting concentration range for this compound in in vitro experiments?
Based on studies with other potent vitamin D3 analogs like calcipotriol, tacalcitol, and maxacalcitol (B1676222), a starting concentration range of 10⁻¹⁰ M to 10⁻⁷ M is recommended for initial experiments.[3] The maximal effect of these analogs on keratinocyte proliferation and differentiation is often observed at concentrations around 10⁻⁷ M.[3] However, the optimal concentration is cell-type specific and should be determined empirically for each new cell line and assay.
Q3: How should I prepare and store this compound for cell culture experiments?
This compound is a lipophilic compound and should be dissolved in an organic solvent such as ethanol (B145695) or DMSO to create a stock solution. It is crucial to prepare a high-concentration stock solution to minimize the final concentration of the solvent in the cell culture medium (typically ≤ 0.1%). Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. The stability of vitamin D analogs in culture media can be influenced by factors like light, temperature, and media components, so it is advisable to add the compound to the media immediately before use.
Q4: How long should I incubate cells with this compound?
The optimal incubation time will vary depending on the cell type and the biological process being investigated. For cell proliferation assays, an incubation period of 24 to 72 hours is common. For differentiation assays, longer incubation times of 3 to 7 days may be necessary to observe significant changes in differentiation markers. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | - Suboptimal concentration: The concentration used may be too low. - Incorrect incubation time: The incubation period may be too short to induce a response. - Cell line insensitivity: The cell line may have low VDR expression or be resistant to vitamin D analogs. - Degradation of this compound: Improper storage or handling of the compound. | - Perform a dose-response experiment with a wider concentration range (e.g., 10⁻¹¹ M to 10⁻⁶ M). - Conduct a time-course experiment (e.g., 24, 48, 72 hours). - Verify VDR expression in your cell line using qPCR or Western blot. Consider using a different, more responsive cell line. - Ensure proper storage of this compound stock solutions (aliquoted, -20°C or -80°C, protected from light) and prepare fresh dilutions for each experiment. |
| High variability between replicate wells | - Uneven cell seeding: Inconsistent number of cells plated in each well. - Inaccurate pipetting: Errors in dispensing this compound or assay reagents. - Edge effects in microplates: Evaporation from wells on the outer edges of the plate. | - Ensure thorough mixing of the cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. - Avoid using the outermost wells of the microplate for experimental samples; instead, fill them with sterile PBS or media to maintain humidity. |
| Precipitation of this compound in culture medium | - Solvent concentration too high: The final concentration of the organic solvent (e.g., ethanol, DMSO) is too high. - Low solubility in aqueous medium: this compound is a lipophilic compound. | - Ensure the final solvent concentration in the culture medium does not exceed 0.1%. - Prepare intermediate dilutions of the stock solution in culture medium before adding to the wells. Gently mix the plate after adding the compound. |
| Unexpected cytotoxicity | - Solvent toxicity: The solvent used to dissolve this compound is toxic to the cells at the concentration used. - This compound-induced apoptosis: At high concentrations, vitamin D analogs can induce apoptosis in some cell types. | - Include a vehicle control (medium with the same concentration of solvent used in the highest this compound treatment) to assess solvent toxicity. - Perform a dose-response curve to identify the cytotoxic concentration range. Consider using an apoptosis assay to confirm the mechanism of cell death. |
Quantitative Data Summary
The following tables summarize typical working concentrations for various vitamin D3 analogs in different in vitro assays. While specific data for this compound is limited in publicly available literature, these values for structurally and functionally similar compounds provide a valuable reference for experimental design.
Table 1: Inhibition of Cell Proliferation (IC50 Values)
| Cell Line | Compound | IC50 (M) | Assay Type |
| Keratinocytes | Calcipotriol | ~10⁻⁸ | MTS |
| Keratinocytes | Tacalcitol | ~10⁻⁸ | MTS |
| Keratinocytes | Maxacalcitol | ~10⁻⁸ | MTS |
| HL-60 | Calcitriol | ~10⁻⁸ | Cell Counting |
Note: The maximal anti-proliferative effect of these analogs in keratinocytes is often observed at 10⁻⁷ M.[3]
Table 2: Induction of Cell Differentiation (EC50 Values)
| Cell Line | Compound | EC50 (M) | Differentiation Marker |
| Keratinocytes | Calcipotriol | ~10⁻⁹ | Involucrin, Transglutaminase 1 |
| Keratinocytes | Tacalcitol | ~10⁻⁹ | Involucrin, Transglutaminase 1 |
| Keratinocytes | Maxacalcitol | ~10⁻⁹ | Involucrin, Transglutaminase 1 |
| HL-60 | Calcitriol | ~10⁻⁹ | CD11b, CD14 |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of this compound for Cell Proliferation Inhibition using an XTT Assay
This protocol provides a framework for a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Appropriate cell line (e.g., HaCaT keratinocytes, MCF-7 breast cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
XTT cell proliferation assay kit
-
Ethanol or DMSO (for stock solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 1 mM stock solution of this compound in ethanol or DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to prepare working solutions that are 10X the final desired concentrations (e.g., ranging from 10⁻¹⁰ M to 10⁻⁵ M).
-
Remove the medium from the cells and add 90 µL of fresh medium.
-
Add 10 µL of the 10X working solutions to the respective wells to achieve the final desired concentrations.
-
Include a vehicle control (medium with 0.1% solvent) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450-500 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Protocol 2: Assessing this compound-Induced Differentiation in HL-60 Cells
This protocol describes a method to evaluate the effect of this compound on the differentiation of the human promyelocytic leukemia cell line, HL-60, into monocytes/macrophages.
Materials:
-
This compound
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against CD11b and CD14
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture HL-60 cells in suspension in RPMI-1640 medium with 10% FBS.
-
Seed cells at a density of 2 x 10⁵ cells/mL in culture flasks.
-
Add this compound at various concentrations (e.g., 10⁻¹⁰ M, 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M). Include a vehicle control.
-
Incubate for 4-5 days.
-
-
Cell Staining for Flow Cytometry:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in flow cytometry staining buffer at a concentration of 1 x 10⁶ cells/100 µL.
-
Add the fluorochrome-conjugated anti-CD11b and anti-CD14 antibodies at the manufacturer's recommended concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in 500 µL of staining buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the percentage of cells expressing CD11b and CD14 in each treatment group. An increase in the percentage of CD11b and CD14 positive cells indicates differentiation towards the monocytic lineage.
-
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway via the Vitamin D Receptor (VDR).
Experimental Workflow for Optimizing this compound Working Concentration
Caption: Workflow for optimizing this compound's working concentration.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Mechanistic Effects of Calcitriol in Cancer Biology [mdpi.com]
- 3. Similarly potent action of 1,25-dihydroxyvitamin D3 and its analogues, tacalcitol, calcipotriol, and maxacalcitol on normal human keratinocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Potential Lexacalcitol Off-Target Effects in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying potential off-target effects of Lexacalcitol in cellular models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target signaling pathways of this compound?
A1: this compound is a synthetic analog of vitamin D3 and its primary on-target is the Vitamin D Receptor (VDR), a nuclear hormone receptor that regulates gene expression.[1] Upon binding to the VDR, this compound initiates a cascade of events that modulate the transcription of genes involved in calcium and phosphate (B84403) homeostasis, cell proliferation and differentiation, and immune responses.
Based on the known functions of the VDR and studies of other VDR agonists, potential off-target effects of this compound may involve the modulation of other signaling pathways, including:
-
Wnt/β-catenin Signaling: The VDR has been shown to interact with β-catenin, a key component of the Wnt signaling pathway, which is crucial for cell fate determination, proliferation, and migration.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling: VDR activation can influence the activity of MAPK pathways (e.g., ERK1/2), which are central to the regulation of cell growth, differentiation, and stress responses.
-
Intracellular Calcium Signaling: Vitamin D compounds can induce rapid, non-genomic responses by modulating intracellular calcium levels through plasma membrane-associated VDR.
Q2: What are the initial steps to investigate potential off-target effects of this compound?
A2: A tiered approach is recommended:
-
Literature Review: Thoroughly review existing literature on this compound and other VDR agonists to identify any reported off-target effects or interactions with other signaling pathways.
-
In Silico Analysis: Utilize computational tools to predict potential off-target binding of this compound to other proteins based on its chemical structure.
-
Broad-Spectrum Screening: Employ high-throughput screening (HTS) or high-content screening (HCS) with diverse cell lines and a panel of reporter assays for major signaling pathways to identify unexpected activities.
-
Omics Approaches: Conduct transcriptomic (e.g., RNA-seq) or proteomic analyses of cells treated with this compound to obtain an unbiased view of changes in gene or protein expression that are not readily explained by VDR activation.
Q3: How can I specifically test if this compound affects Wnt/β-catenin signaling?
A3: A common method is to use a β-catenin/TCF-LEF reporter assay. This involves transfecting cells with a plasmid containing a luciferase or fluorescent reporter gene under the control of TCF/LEF responsive elements. An increase or decrease in reporter activity upon this compound treatment would suggest modulation of the Wnt/β-catenin pathway. Western blotting for key pathway proteins like active β-catenin can provide further validation.
Q4: What is a suitable method to assess this compound's impact on the MAPK pathway?
A4: Western blotting is a standard technique to investigate MAPK pathway activation. You can probe for the phosphorylated (active) forms of key kinases in the cascade, such as p-ERK1/2, and compare their levels to the total protein levels in response to this compound treatment. A change in the ratio of phosphorylated to total protein indicates a modulation of the pathway.
Q5: How can I measure changes in intracellular calcium levels induced by this compound?
A5: Intracellular calcium mobilization can be measured using fluorescent calcium indicators like Fura-2 AM. This ratiometric dye allows for the quantification of intracellular calcium concentrations by measuring the ratio of fluorescence emission at two different excitation wavelengths. An increase in this ratio upon this compound treatment would indicate a rise in intracellular calcium.
Troubleshooting Guides
Issue 1: High Background or Low Signal in Western Blots for MAPK Pathway Analysis
| Possible Cause | Troubleshooting Steps |
| Antibody Concentration Too High/Low | Optimize the primary and secondary antibody concentrations by performing a titration experiment. |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk). |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations to remove non-specific binding. |
| Low Protein Expression | Ensure you are using an appropriate cell line with detectable levels of the target protein. You may need to stimulate the pathway to increase expression. |
| Inactive Phospho-proteins | Prepare fresh cell lysates and include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target proteins. |
Issue 2: Variability or Inconsistent Results in β-catenin Reporter Assays
| Possible Cause | Troubleshooting Steps |
| Variable Transfection Efficiency | Normalize your reporter gene data to a co-transfected control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
| Inconsistent Cell Density | Ensure uniform cell seeding density across all wells of your assay plate. |
| Reagent Variability | Prepare fresh reagents and use the same batch of critical components (e.g., plasmids, transfection reagents) for all experiments to be compared. |
Issue 3: Phototoxicity or Dye Loading Issues in Intracellular Calcium Imaging
| Possible Cause | Troubleshooting Steps |
| Phototoxicity | Reduce the intensity and duration of the excitation light. Use a neutral density filter if available. |
| Uneven Dye Loading | Ensure cells are evenly distributed and that the Fura-2 AM loading solution is well-mixed and applied uniformly. Incubate for the optimal time as determined by a loading concentration and time course experiment. |
| Dye Leakage or Compartmentalization | Perform experiments at room temperature if possible, as higher temperatures can increase dye leakage. Ensure the imaging buffer is appropriate for maintaining cell health. |
| Low Signal-to-Noise Ratio | Increase the dye loading concentration or the exposure time, being mindful of potential phototoxicity. |
Quantitative Data Summary
Quantitative data on the specific off-target effects of this compound is limited in publicly available literature. The following table provides hypothetical data based on typical results for VDR agonists to illustrate how to present such findings. Researchers should generate their own data for this compound.
| Assay | Cell Line | This compound Concentration | Observed Effect (Fold Change vs. Control) | On-Target VDR Activation (EC50) | Off-Target Potency (IC50/EC50) |
| β-catenin Reporter Assay | HEK293T | 1 µM | 1.5-fold increase | 10 nM | >100 µM |
| p-ERK1/2 Western Blot | HaCaT | 10 µM | 2.0-fold increase | 15 nM | ~50 µM |
| Intracellular Calcium Flux | MCF-7 | 100 µM | 3.0-fold increase in Fura-2 ratio | 25 nM | >200 µM |
Experimental Protocols
β-Catenin/TCF-LEF Reporter Assay
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.
-
Transfection: Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Reporter Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle control.
Western Blot for Phospho-ERK1/2
-
Cell Culture and Treatment: Culture HaCaT cells to 70-80% confluency. Treat the cells with this compound at various concentrations for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Intracellular Calcium Measurement with Fura-2 AM
-
Cell Seeding: Seed MCF-7 cells on glass-bottom dishes and allow them to attach.
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., HBSS). Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with HBSS to remove extracellular dye.
-
Imaging: Mount the dish on a fluorescence microscope equipped for ratiometric imaging.
-
Baseline Measurement: Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Stimulation: Add this compound to the dish and continue to acquire images.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380) for each time point in regions of interest corresponding to individual cells. Plot the ratio over time to visualize the calcium transient.
Visualizations
On-target signaling pathway of this compound via the Vitamin D Receptor (VDR).
Experimental workflow for identifying potential off-target effects of this compound.
Logical relationship for troubleshooting inconsistent experimental results.
References
Troubleshooting Lexacalcitol precipitation in physiological buffer solutions
For researchers, scientists, and drug development professionals utilizing Lexacalcitol, its inherent low aqueous solubility can pose a significant experimental challenge, often leading to precipitation in physiological buffer solutions and compromising experimental results. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to directly address and overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in my physiological buffer?
This compound is a synthetic analog of Vitamin D3.[1] Its chemical structure is highly lipophilic (fat-soluble) and hydrophobic ("water-fearing"). This characteristic leads to very low solubility in aqueous solutions such as phosphate-buffered saline (PBS) or cell culture media. When the concentration of this compound surpasses its solubility limit within the buffer, it will precipitate out of the solution, which may manifest as a visible solid, cloudiness, or a film.
Q2: I dissolved this compound in an organic solvent like DMSO to create a stock solution, but it precipitates when I dilute it into my aqueous experimental buffer. What is happening?
This common phenomenon is known as "solvent-shifting" precipitation. While Dimethyl sulfoxide (B87167) (DMSO) is an effective organic solvent capable of dissolving this compound at high concentrations, diluting this stock solution into an aqueous buffer dramatically changes the solvent environment to be predominantly water-based. This compound is not soluble in this new environment and consequently precipitates. The key to preventing this is to ensure that the final concentrations of both this compound and the organic solvent in the aqueous buffer are low enough to maintain solubility.
Q3: What is the maximum recommended final concentration of an organic solvent (like DMSO) in a cell-based assay?
As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to prevent solvent-induced cellular stress or toxicity. It is imperative to determine the tolerance of your specific cell line to the chosen organic solvent in a preliminary experiment.
Q4: My this compound solution appears clear initially but becomes cloudy over time. What could be the cause?
This suggests a few possibilities:
-
Metastable Supersaturated Solution: The initial dissolution may have been successful, but the concentration is above the thermodynamic solubility limit, leading to delayed precipitation.
-
Temperature Fluctuations: A decrease in temperature can lower the solubility of this compound, causing it to precipitate. Ensure your experimental setup is maintained at a constant temperature.
-
Interaction with Buffer Components: Certain salts or proteins in your buffer could be promoting precipitation over time.
-
Degradation: As a Vitamin D analog, this compound may be sensitive to light, oxygen, and pH, leading to degradation products that could be less soluble.[2][3]
Troubleshooting Guide: Preventing this compound Precipitation
This section provides a step-by-step guide to troubleshoot and prevent this compound precipitation during your experiments.
Step 1: Identify the Cause of Precipitation
The first step is to determine the likely cause of the precipitation. Consider the following factors:
-
Concentration: Are you attempting to dissolve this compound at a concentration that exceeds its maximum solubility in your final aqueous solution?
-
Solvent-Shifting: Are you observing precipitation immediately after diluting a concentrated organic stock solution into your aqueous buffer?
-
Temperature: Has the temperature of the solution decreased after initial dissolution?
-
pH of the Buffer: Is the pH of your physiological buffer optimal for this compound solubility? Acidic conditions have been shown to be destabilizing for Vitamin D3.[2][3]
-
Buffer Composition: Could any components in your buffer be interacting with this compound to reduce its solubility?
Logical Workflow for Troubleshooting Precipitation
Step 2: Implement Solubilization Strategies
Based on the potential cause, implement one or more of the following strategies:
This is the most critical step. Since this compound is hydrophobic, a carefully prepared stock solution in an appropriate organic solvent is necessary, followed by a meticulous dilution into the aqueous buffer.
Protocol for Preparing this compound Solutions:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh out the required amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate gently in a water bath until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 10 µM in Physiological Buffer):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your physiological buffer (e.g., PBS or cell culture medium) to the experimental temperature (e.g., 37°C).
-
Perform a serial dilution. To minimize precipitation, add the stock solution to the pre-warmed buffer while gently vortexing. For a 10 µM working solution, you would perform a 1:1000 dilution. Crucially, add the small volume of stock solution to the larger volume of buffer, not the other way around.
-
If precipitation persists even at low concentrations, consider modifying the formulation of your final solution.
-
Use of Co-solvents: Introduce a small percentage of a water-miscible organic solvent (e.g., ethanol, polyethylene (B3416737) glycol) into your final aqueous buffer. Start with a very low concentration (e.g., 1-5%) and assess both solubility and potential toxicity to your experimental system.
-
Adjusting pH: The solubility of this compound may be pH-dependent. Experiment with a range of physiologically relevant pH values for your buffer to identify an optimal pH for solubility. Remember that Vitamin D analogs are generally less stable in acidic conditions.[2][3]
-
Employing Solubilizing Agents:
-
Protein Carriers: For in vitro cell culture experiments, the presence of serum (e.g., Fetal Bovine Serum) can significantly enhance the solubility of hydrophobic compounds due to binding with proteins like albumin. Consider a pre-incubation step of your diluted this compound in a small volume of serum before final dilution into the full volume of media.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Data on Factors Affecting this compound Stability and Solubility
While specific quantitative solubility data for this compound is limited, the following table summarizes key factors influencing its stability and solubility, based on data from its parent compound, Vitamin D3.[2][3]
| Factor | Effect on Stability/Solubility | Recommendation |
| Temperature | Increased temperature can accelerate degradation. | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and use them promptly. Maintain constant temperature during experiments. |
| Light | Exposure to UV light can cause rapid degradation. | Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. |
| Oxygen | Can lead to oxidative degradation. | Use degassed buffers where possible. Keep containers tightly sealed. Prepare fresh solutions. |
| pH | Less stable in acidic conditions. | Maintain a physiological pH (typically ~7.4). Avoid acidic buffers if possible. |
| Metal Ions | Certain metal ions (e.g., Fe²⁺) can catalyze degradation. | Use high-purity water and reagents for buffer preparation. Consider adding a chelating agent like EDTA if metal contamination is suspected. |
| Organic Solvents | High concentration of organic solvents like DMSO is necessary for stock solutions. | Keep the final concentration of organic solvents in aqueous solutions as low as possible (ideally ≤ 0.1%) to avoid precipitation and cytotoxicity. |
| Proteins (e.g., in serum) | Can increase apparent solubility through binding. | For cell culture, supplementing media with serum can aid in keeping this compound in solution. |
Experimental Protocols
Preparation of 1X Phosphate-Buffered Saline (PBS), pH 7.4
This protocol yields 1 liter of 1X PBS.
| Component | Amount | Final Concentration |
| Sodium chloride (NaCl) | 8 g | 137 mM |
| Potassium chloride (KCl) | 0.2 g | 2.7 mM |
| Sodium phosphate (B84403) dibasic (Na₂HPO₄) | 1.44 g | 10 mM |
| Potassium phosphate monobasic (KH₂PO₄) | 0.24 g | 1.8 mM |
| Distilled Water (H₂O) | up to 1 L | - |
Procedure:
-
Add distilled water to bring the final volume to 1 liter.[4][5]
-
Sterilize by autoclaving or by filtration through a 0.22 µm filter.[4][6]
-
Store at room temperature.[4]
Signaling Pathway Considerations
Precipitation of this compound will lead to a lower effective concentration of the compound in your experiment, which can significantly impact the interpretation of results related to its mechanism of action. This compound, like other Vitamin D analogs, primarily acts by binding to the Vitamin D Receptor (VDR), which then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on target genes to modulate their expression.
This diagram illustrates that only soluble this compound can enter the cell and bind to the VDR to initiate the downstream signaling cascade. The precipitated form is biologically unavailable, highlighting the critical importance of ensuring its solubility in your experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 6. mlsu.ac.in [mlsu.ac.in]
Technical Support Center: Enhancing Topical Delivery of Lexacalcitol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the experimental formulation of Lexacalcitol for topical delivery. The information is presented in a question-and-answer format to directly assist researchers in optimizing their formulation strategies.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is showing signs of degradation. What are the common stability issues with this compound and how can I mitigate them?
A1: this compound, a vitamin D3 analog, is known to be chemically unstable, particularly in aqueous environments and when exposed to light. Degradation can significantly impact the efficacy and safety of your topical formulation.
Troubleshooting Steps:
-
pH Optimization: this compound is more stable in non-aqueous, slightly basic environments. For oil-in-water emulsions, consider adjusting the pH of the aqueous phase to be slightly basic to improve chemical stability.
-
Anhydrous Formulations: Whenever possible, consider developing anhydrous formulations like ointments. Ointment bases can provide a stable environment for this compound.
-
Antioxidants: Incorporate antioxidants into your formulation to prevent oxidative degradation.
-
Light Protection: Protect your formulation from light at all stages of manufacturing and storage by using opaque packaging.
-
Chelating Agents: Traces of metal ions can catalyze the degradation of this compound. The addition of a chelating agent can help to sequester these ions.
Q2: I am observing low skin penetration with my current this compound formulation. What strategies can I employ to enhance its delivery into the skin?
A2: The stratum corneum is the primary barrier to the penetration of topical drugs. Due to its lipophilic nature, this compound's partitioning into the deeper layers of the skin can be limited. Several strategies can be employed to overcome this barrier.
Enhancement Strategies:
-
Chemical Penetration Enhancers (CPEs): These substances reversibly disrupt the stratum corneum, allowing for increased drug permeation.
-
Nanoformulations: Encapsulating this compound in nanocarriers can significantly improve its skin penetration and stability. Common nanoformulations include nanoemulsions, microemulsions, solid lipid nanoparticles (SLNs), and vesicular systems like ethosomes and transfersomes.
-
Combination Therapy: Co-formulating this compound with other active ingredients, such as corticosteroids (e.g., betamethasone), can not only enhance therapeutic efficacy but also potentially improve penetration profiles.
Troubleshooting Guides
Issue 1: Poor Efficacy of a Standard Ointment Formulation
Problem: A researcher has formulated a simple this compound ointment but is observing lower than expected efficacy in in-vitro skin permeation studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Solution | Key Experimental Protocol |
| Suboptimal Vehicle | The ointment base may not be optimized for this compound release. | Conduct in vitro release testing (IVRT) with different ointment bases to compare release profiles. |
| Insufficient Penetration | The lipophilic nature of the ointment may hinder partitioning into the viable epidermis. | Incorporate a chemical penetration enhancer into the ointment base. |
| Drug Crystallization | This compound may be crystallizing within the ointment, reducing its thermodynamic activity. | Perform microscopic analysis of the formulation to check for crystals. If present, consider altering the solvent system within the formulation. |
Issue 2: Instability of an Oil-in-Water (O/W) Emulsion
Problem: A researcher is developing a this compound O/W cream and is observing phase separation and a drop in drug content over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Solution | Key Experimental Protocol |
| Chemical Degradation | This compound is unstable in the aqueous phase of the emulsion. | Adjust the pH of the aqueous phase to be slightly basic. Add an antioxidant and a chelating agent. |
| Physical Instability | The emulsifier system is not robust enough to maintain a stable emulsion. | Screen different emulsifiers and co-emulsifiers at varying concentrations. |
| Droplet Coalescence | The oil droplets are coalescing, leading to phase separation. | Use a high-shear homogenizer to reduce droplet size and improve uniformity. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-speed homogenization method.
Materials:
-
This compound
-
Oil Phase: e.g., Oleic acid
-
Surfactant: e.g., Tween 80
-
Co-surfactant: e.g., PEG-400
-
Aqueous Phase: Purified water
Procedure:
-
Dissolve this compound in the oil phase.
-
In a separate container, mix the surfactant and co-surfactant (Smix).
-
Add the oil phase containing this compound to the Smix and vortex until a clear solution is formed.
-
Slowly add the aqueous phase to the oil/Smix mixture while stirring at a moderate speed.
-
Homogenize the resulting coarse emulsion using a high-speed homogenizer at a specified speed and time to form a nanoemulsion.
Table 1: Example Nanoemulsion Formulation Composition
| Component | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 0.005 |
| Oleic Acid | Oil Phase | 10 |
| Tween 80 | Surfactant | 20 |
| PEG-400 | Co-surfactant | 10 |
| Purified Water | Aqueous Phase | 59.995 |
Protocol 2: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
This protocol outlines the procedure for assessing the skin permeation of this compound from a topical formulation.
Materials:
-
Excised human or animal skin (e.g., porcine ear skin)
-
Franz diffusion cells
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)
-
The topical formulation of this compound
-
HPLC-MS/MS system for analysis
Procedure:
-
Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor solution and maintain the temperature at 32°C.
-
Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, collect samples from the receptor compartment.
-
At the end of the study, dismantle the setup, and separate the different skin layers (stratum corneum, epidermis, dermis).
-
Extract this compound from the collected receptor solution samples and the separated skin layers.
-
Quantify the amount of this compound in each sample using a validated HPLC-MS/MS method.
Table 2: Comparative Skin Permeation of Maxacalcitol (B1676222) Formulations
The following table summarizes data adapted from a study comparing the cumulative amount of maxacalcitol (a synonym for this compound) permeated through rat and human skin from different ointment formulations at 24 hours.[1]
| Formulation | Cumulative Amount Permeated (ng/cm²) - Rat Skin | Cumulative Amount Permeated (ng/cm²) - Human Skin |
| Maxacalcitol Ointment | 413 ± 140 | Not Reported |
| Calcipotriol Ointment | 62.1 ± 30.4 | Not Reported |
| Calcipotriol/Betamethasone Ointment | 203 ± 67 | Not Reported |
Data presented as mean ± S.D. (n=6).[1]
Visualizations
Caption: Experimental workflow for developing and evaluating topical this compound formulations.
References
Technical Support Center: Lexacalcitol Stability and Potency Under UV Exposure
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of ultraviolet (UV) light exposure on the stability and potency of Lexacalcitol. Given that this compound is a vitamin D analog, its stability profile is expected to be similar to other compounds in this class, which are known to be sensitive to UV radiation.
Frequently Asked Questions (FAQs)
Q1: How does UV light exposure affect the stability of this compound?
This compound, like other vitamin D analogs such as Calcitriol (B1668218) and Calcipotriol (B1668217), is highly susceptible to degradation upon exposure to UV light.[1][2] Studies on related compounds have shown that significant degradation, in some cases exceeding 90%, can occur when exposed to UVA, broadband UVB, and narrowband UVB radiation.[1][2] This photodegradation involves structural changes to the molecule, leading to the formation of various degradation products.[3] Therefore, it is crucial to protect this compound solutions and formulations from light to maintain their chemical integrity.
Q2: What is the impact of photodegradation on the biological potency of this compound?
The biological activity of this compound is intrinsically linked to its specific three-dimensional structure, which allows it to bind to the Vitamin D Receptor (VDR).[4][5] UV-induced degradation alters this structure, leading to a loss of affinity for the VDR and a subsequent decrease or complete loss of biological potency. The degradation products are generally considered to be inactive or have significantly reduced activity compared to the parent compound.
Q3: What are the best practices for handling and storing this compound to prevent UV degradation?
To minimize photodegradation, this compound and its formulations should always be protected from light. This can be achieved by:
-
Storing stock solutions and experimental samples in amber-colored vials or tubes.
-
Wrapping containers with aluminum foil or other opaque materials.[6]
-
Conducting experiments under subdued lighting conditions whenever possible.
-
Preparing solutions fresh and minimizing their exposure to ambient light before use.
Q4: Can I use this compound in combination with phototherapy?
When using this compound in experiments involving therapeutic UV modalities, it is recommended to apply the compound after UV exposure, not before.[1][2] Applying it before UV treatment will likely lead to rapid degradation of the compound, rendering it ineffective.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially related to its stability.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected experimental results. | Photodegradation of this compound due to unintentional UV exposure. | 1. Review your experimental workflow to identify any steps where the compound might be exposed to light. 2. Ensure all storage and handling procedures are strictly followed to protect the compound from light. 3. Prepare fresh dilutions of this compound from a protected stock solution for each experiment. 4. Consider performing a stability check of your this compound solution under your experimental lighting conditions. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of photodegradation products. | 1. Analyze a sample of this compound that has been intentionally exposed to UV light to identify the retention times of potential degradation products.[3] 2. Compare the chromatograms of your experimental samples with the intentionally degraded sample and a protected standard. 3. If photodegradation is confirmed, implement stricter light-protection measures throughout your protocol. |
| Loss of biological activity in cell-based assays over a short period. | Degradation of this compound in the cell culture medium upon exposure to ambient light in the biosafety cabinet or incubator. | 1. Minimize the time that cell culture plates or flasks containing this compound are exposed to light. 2. Use amber-colored plates or wrap plates in foil if prolonged incubation is required. 3. Consider the stability of this compound in your specific culture medium, as some components may act as photosensitizers. |
Quantitative Data on Photodegradation of Vitamin D Analogs
The following table summarizes publicly available data on the photodegradation of Calcitriol, a closely related vitamin D analog, which can serve as a reference for the expected photosensitivity of this compound.
| Compound | UV Source | UV Dose | Degradation (%) | Reference |
| Calcitriol Ointment (3 µg/g) | Ultraviolet A (UVA) | 10 J/cm² | > 90% | [1] |
| Calcitriol Ointment (3 µg/g) | Broadband Ultraviolet B (UVB) | 100 mJ/cm² | > 90% | [1] |
| Calcitriol Ointment (3 µg/g) | Narrowband Ultraviolet B (UVB) | 3.0 J/cm² | > 90% | [1] |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
This protocol is designed to intentionally degrade this compound to evaluate its photosensitivity and identify degradation products.
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) at a known concentration (e.g., 10 µg/mL).
-
Transfer the solution into quartz cuvettes or other UV-transparent containers.
-
Prepare a "dark control" sample by wrapping an identical cuvette in aluminum foil.[6]
-
-
UV Exposure:
-
Place the samples in a photostability chamber equipped with a calibrated UV lamp.
-
Expose the samples to a controlled dose of UV radiation (e.g., as specified in ICH Q1B guidelines).[6]
-
Place the dark control sample alongside the exposed samples in the chamber.
-
-
Analysis:
-
At predetermined time points, withdraw aliquots from the exposed and control samples.
-
Analyze the samples using a stability-indicating HPLC method with UV detection or LC-MS/MS to quantify the remaining this compound and identify any degradation products.[3][7]
-
Compare the chromatograms of the exposed samples to the dark control and a non-exposed standard to determine the extent of degradation.
-
Protocol 2: Assessing the Impact of Photodegradation on Potency
This protocol evaluates how UV exposure affects the biological activity of this compound.
-
Sample Preparation and Exposure:
-
Prepare a solution of this compound as described in Protocol 1.
-
Expose the solution to a defined dose of UV light sufficient to cause partial degradation. A non-exposed control should be kept protected from light.
-
-
Cell-Based Assay:
-
Choose a relevant cell line that expresses the Vitamin D Receptor (e.g., keratinocytes, cancer cell lines).
-
Treat the cells with serial dilutions of both the UV-exposed this compound and the non-exposed control.
-
Include a vehicle control (solvent only).
-
-
Endpoint Measurement:
-
After an appropriate incubation period, measure a relevant biological endpoint. This could be the expression of a VDR target gene (e.g., CYP24A1), cell proliferation, or differentiation markers.[5]
-
Compare the dose-response curves for the UV-exposed and non-exposed this compound to determine the loss of potency.
-
Visualizations
Caption: Workflow for assessing this compound photostability.
Caption: Impact of UV on this compound's VDR signaling.
References
- 1. Topical calcitriol is degraded by ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D analogs: mechanism of action and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. mdpi.com [mdpi.com]
How to control for Lexacalcitol batch-to-batch variability in experiments
Welcome to the technical support center for Lexacalcitol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for batch-to-batch variability in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic analog of Vitamin D. It functions as a selective Vitamin D Receptor (VDR) agonist.[1][2] Its primary mechanism of action involves binding to the VDR in the cytoplasm of target cells. This binding event triggers a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological effects of this compound.
Q2: What are the common causes of batch-to-batch variability with this compound?
A2: Batch-to-batch variability of this compound can arise from several factors during its synthesis and purification. These can include minor differences in the purity profile, the presence of related substances or impurities, variations in crystalline structure (polymorphism), and differences in the exact concentration of the supplied solution. Each of these can potentially impact the biological activity and reproducibility of your experiments.
Q3: How can I assess the quality of a new batch of this compound?
A3: Every new batch of this compound should be accompanied by a Certificate of Analysis (CoA) from the manufacturer.[3][4][5][6] This document provides crucial information about the purity, identity, and quality of the specific lot. Key parameters to check on a CoA include:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC).
-
Identity: Confirmed by methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Appearance: Should be consistent with the expected physical state (e.g., white crystalline solid).
-
Solvent Content: Residual solvents from the synthesis process.
-
Water Content: Determined by Karl Fischer titration.
For critical experiments, it is also advisable to perform in-house validation of a new batch, such as a dose-response curve in a sensitive and validated cell-based assay.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays between different batches of this compound.
-
Possible Cause 1: Variation in compound purity or concentration.
-
Troubleshooting Step:
-
Carefully review the Certificate of Analysis for each batch, paying close attention to the purity and any listed impurities.[3][4][5][6]
-
If possible, perform an in-house purity and concentration check using HPLC.
-
Always prepare fresh stock solutions from each new batch and determine their precise concentration using a spectrophotometer, if an extinction coefficient is known.
-
-
-
Possible Cause 2: Degradation of this compound stock solutions.
-
Troubleshooting Step:
-
This compound, like other Vitamin D analogs, can be sensitive to light and temperature. Store stock solutions in amber vials at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes.
-
Prepare fresh dilutions for each experiment from a recently thawed aliquot.
-
-
-
Possible Cause 3: Variability in cell culture conditions.
-
Troubleshooting Step:
-
Ensure consistent cell passage number, confluency, and media composition for all experiments.
-
Perform regular cell line authentication and mycoplasma testing.
-
-
Issue 2: Unexpected or off-target effects observed with a new batch of this compound.
-
Possible Cause 1: Presence of biologically active impurities.
-
Troubleshooting Step:
-
Examine the impurity profile on the CoA.
-
If the impurity profile is significantly different between batches, consider that an impurity may be contributing to the observed effects.
-
If possible, use a more highly purified batch of this compound to see if the off-target effects are diminished.
-
-
-
Possible Cause 2: Incorrect solvent or final solvent concentration in the assay.
-
Troubleshooting Step:
-
Ensure the solvent used to dissolve this compound (e.g., DMSO, ethanol) is of high purity and is used at a final concentration that is non-toxic to the cells and does not interfere with the assay.
-
Always include a vehicle control (solvent only) in your experiments to account for any solvent-induced effects.
-
-
Data Presentation
Table 1: Example Certificate of Analysis for this compound
| Parameter | Specification | Result (Batch A) | Result (Batch B) | Method |
| Appearance | White to off-white solid | Conforms | Conforms | Visual |
| Purity (HPLC) | ≥ 98.0% | 99.2% | 98.5% | HPLC-UV |
| Identity (¹H-NMR) | Conforms to structure | Conforms | Conforms | NMR |
| Mass Spectrum (ESI-MS) | Conforms to MW ± 1 | Conforms | Conforms | MS |
| Water Content (Karl Fischer) | ≤ 1.0% | 0.3% | 0.5% | KF Titration |
| Residual Solvents (GC) | ≤ 0.5% | 0.1% (Ethanol) | 0.2% (Ethanol) | GC-HS |
Table 2: Example Results from a Cell-Based Potency Assay (e.g., Reporter Gene Assay)
| Batch | EC₅₀ (nM) | 95% Confidence Interval (nM) | Maximum Fold Induction |
| Reference Standard | 1.2 | 0.9 - 1.5 | 15.2 |
| Batch A | 1.3 | 1.0 - 1.6 | 14.8 |
| Batch B | 1.8 | 1.4 - 2.3 | 12.5 |
In this example, Batch B shows a slightly lower potency (higher EC₅₀) and efficacy (lower maximal induction) compared to the reference standard and Batch A, which could be due to the lower purity noted in Table 1.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
-
Objective: To determine the purity of a this compound sample by reverse-phase HPLC with UV detection.
-
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
This compound sample
-
Diluent: 50:50 Acetonitrile:Water
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in the diluent.
-
Set the column temperature to 30°C.
-
Set the UV detection wavelength to 265 nm.
-
Use a flow rate of 1.0 mL/min.
-
Inject 10 µL of the sample.
-
Run a gradient elution as follows:
Time (min) % Mobile Phase B 0 40 20 95 25 95 26 40 | 30 | 40 |
-
Integrate the peak areas and calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: VDR Reporter Gene Assay
-
Objective: To determine the functional potency of a this compound batch by measuring the activation of a VDR-responsive reporter gene.
-
Materials:
-
A host cell line (e.g., HEK293T) stably or transiently transfected with:
-
A VDR expression vector.
-
A reporter plasmid containing a VDRE driving the expression of a reporter gene (e.g., luciferase).
-
-
Cell culture medium (e.g., DMEM with 10% charcoal-stripped fetal bovine serum).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the transfected cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Replace the medium in the wells with the this compound dilutions or vehicle control.
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Plot the luciferase activity against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Workflow for New Batch Validation.
References
- 1. medium.com [medium.com]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 4. medium.com [medium.com]
- 5. Certificate of Analysis (CoA) in Biologics Explained [evidentic.com]
- 6. alliancechemical.com [alliancechemical.com]
Technical Support Center: LC-MS/MS Method Development for Lexacalcitol and its Metabolites
Welcome to the technical support center for the LC-MS/MS analysis of Lexacalcitol and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolic pathways for this compound?
A1: While specific metabolism data for this compound is not extensively published, as a vitamin D analog, it is anticipated to follow similar metabolic routes as other compounds in its class. The primary metabolic transformations of vitamin D analogs occur via hydroxylation, oxidation, and side-chain cleavage, primarily mediated by cytochrome P450 enzymes (CYPs). Key metabolic pathways for vitamin D compounds include:
-
C-24 Hydroxylation: This is a major metabolic pathway for many vitamin D analogs, catalyzed by the enzyme CYP24A1. This can lead to the formation of 24-hydroxy-Lexacalcitol.
-
C-23 Hydroxylation: Another potential hydroxylation site leading to 23-hydroxy-Lexacalcitol.
-
Side-Chain Cleavage: The side chain of this compound can be cleaved, ultimately leading to the formation of calcitroic acid-like metabolites.
-
Epimerization: Conversion at chiral centers, such as the C-3 position, can occur, leading to the formation of epimers (e.g., 3-epi-Lexacalcitol).
It is crucial to consider these potential metabolites during method development to ensure proper separation and identification.
Q2: Which LC column is recommended for separating this compound from its metabolites?
A2: Resolving this compound from its structurally similar metabolites, especially isomers and epimers, requires high-efficiency chromatography. A sub-2 µm particle size or superficially porous particle (SPP) column is highly recommended.
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Key Advantages |
| C18 | 1.7 - 2.7 | 2.1 x 100 or 2.1 x 150 | Good retention for lipophilic compounds like vitamin D analogs. Widely available. |
| Phenyl-Hexyl | 1.7 - 2.7 | 2.1 x 100 or 2.1 x 150 | Offers alternative selectivity through pi-pi interactions, which can be beneficial for separating aromatic isomers. |
| Pentafluorophenyl (PFP) | 1.7 - 2.7 | 2.1 x 100 or 2.1 x 150 | Provides unique selectivity for positional isomers and halogenated compounds due to multiple interaction mechanisms. |
Q3: What mobile phase composition is optimal for the analysis of this compound?
A3: A reversed-phase gradient elution is typically employed. The organic modifier of choice is usually methanol (B129727) or acetonitrile (B52724).
-
Mobile Phase A: Water with a small amount of additive to improve peak shape and ionization. Common additives include 0.1% formic acid or 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol or Acetonitrile with the same additive as Mobile Phase A.
Methanol often provides better resolution for vitamin D analogs compared to acetonitrile. A shallow gradient is recommended to achieve optimal separation of closely eluting isomers.
Q4: What are the recommended mass spectrometry settings for this compound and its metabolites?
A4: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for achieving high sensitivity and selectivity.
-
Ionization Mode: Positive ion mode Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+) are commonly used. APCI can sometimes offer better sensitivity and reduced matrix effects for less polar compounds like vitamin D analogs.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for this compound and each potential metabolite. Since this compound is a vitamin D analog, initial MRM transitions can be predicted based on the fragmentation patterns of similar compounds, which often involve the loss of water molecules. For example, for a hydroxylated metabolite, a transition corresponding to the loss of one or more water molecules from the protonated molecule [M+H]+ would be a good starting point.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH. 4. Sample solvent mismatch. | 1. Reduce the injection volume or sample concentration. 2. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (use with caution in MS). 3. Adjust the mobile phase pH with formic acid or ammonium formate. 4. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. |
| Co-elution of this compound and Metabolites | 1. Insufficient chromatographic resolution. 2. Inappropriate column chemistry. 3. Gradient is too steep. | 1. Decrease the gradient slope or increase the gradient time. 2. Try a column with a different selectivity (e.g., Phenyl-Hexyl or PFP). 3. Optimize the mobile phase composition (e.g., switch from acetonitrile to methanol). |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal ionization parameters. 2. Ion suppression from matrix components. 3. Inefficient sample extraction. | 1. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). 2. Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 3. Evaluate and optimize the extraction solvent and pH. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix effects. 3. Non-volatile salts in the mobile phase. | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Implement a more effective sample preparation method. 3. Use volatile mobile phase additives like formic acid or ammonium formate. |
| Retention Time Shifts | 1. Column degradation. 2. Inconsistent mobile phase preparation. 3. Fluctuations in column temperature. | 1. Use a guard column and replace the analytical column if necessary. 2. Prepare fresh mobile phases accurately. 3. Use a column oven to maintain a stable temperature. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma or serum, add an internal standard solution.
-
Add 300 µL of a mixture of methanol and acetonitrile (1:1, v/v) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method Parameters (Starting Point)
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18, 1.7 µm, 2.1 x 100 mm |
| Column Temperature | 40 °C |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 50% B 1-8 min: 50-95% B 8-9 min: 95% B 9-9.1 min: 95-50% B 9.1-12 min: 50% B |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI+ or APCI+ |
| Capillary Voltage | 3.5 kV (ESI) |
| Source Temperature | 150 °C (ESI) |
| Desolvation Temperature | 450 °C (ESI) |
| MRM Transitions | To be determined by infusing pure standards of this compound and synthesized metabolites. |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for LC-MS/MS.
Technical Support Center: Enhancing Transdermal Bioavailability of Lexacalcitol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the transdermal bioavailability of Lexacalcitol.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experimental work.
| Problem/Observation | Potential Cause | Suggested Solution |
| Inconsistent or Low Skin Permeation Results | ||
| Poor solubility of this compound in the formulation. | - Incorporate Solubilizing Agents: Use co-solvents like propylene (B89431) glycol or non-ionic surfactants to increase this compound's solubility in the vehicle. - pH Adjustment: Assess the effect of pH on this compound solubility and modify the formulation's pH accordingly, ensuring it remains compatible with skin. | |
| Drug crystallization on the skin surface. | - Develop an Occlusive Formulation: An occlusive vehicle can enhance skin hydration and improve the partitioning of this compound into the stratum corneum.[1] - Create a Supersaturated System: While this can increase the thermodynamic activity of the drug, it requires careful formulation to prevent crystallization. | |
| Inefficient drug extraction from the skin matrix for analysis. | - Optimize Extraction Protocol: Experiment with various extraction solvents and methods such as sonication or homogenization to ensure complete recovery of this compound from the skin or tape strips.[2] | |
| Issues with the Franz diffusion cell setup. | - Ensure Sink Conditions: The receptor fluid must maintain sink conditions. For a lipophilic drug like this compound, consider adding a solubilizing agent such as albumin or using a hydro-alcoholic solution in the receptor compartment.[2] | |
| Formulation Instability | ||
| Phase separation in emulsions or creaming of nanoformulations. | - Optimize Homogenization: Adjust mixing speed and duration. High shear is often necessary for optimal droplet size and dispersion in emulsions.[3] - Select Appropriate Surfactants: The choice and concentration of surfactants and co-surfactants are critical for the stability of nanoemulsions.[4] | |
| Changes in viscosity over time. | - Control Processing Temperature: Inadequate temperature control during manufacturing can lead to batch failures or precipitation of ingredients.[3] - Validate Heating and Cooling Rates: The consistency of ointments and gels is highly dependent on controlled heating and cooling during preparation.[3] | |
| Analytical Method Issues | ||
| Insufficient sensitivity or robustness of the analytical method. | - Method Validation: Develop and validate a highly sensitive and specific analytical method, such as LC-MS/MS, for quantifying this compound in the biological matrix. This validation should include linearity, accuracy, precision, and selectivity.[2] | |
| High Inter-subject Variability in In Vivo Studies | ||
| Differences in skin barrier properties among subjects. | - Standardize Application Site: Use a consistent anatomical site for all subjects. - Measure Baseline Skin Parameters: Assess baseline transepidermal water loss (TEWL) to account for variations in barrier function. |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What type of formulation is best suited for improving the transdermal delivery of this compound?
-
A1: Nano-based systems like nanoemulsions, microemulsions, and liposomes (particularly elastic or ultradeformable liposomes) are promising for enhancing the delivery of lipophilic drugs like this compound.[1][5] These systems can improve drug solubility, protect the drug from degradation, and facilitate its passage through the stratum corneum.[1][5] The choice of formulation will depend on the desired release profile and target skin layer.
-
-
Q2: Which chemical penetration enhancers are compatible with this compound?
-
A2: While specific data for this compound is limited, enhancers effective for other lipophilic molecules are good starting points. These include fatty acids (e.g., oleic acid), propylene glycol, and terpenes.[6] These enhancers work by disrupting the lipid structure of the stratum corneum, thereby increasing drug permeability.[7] It is crucial to conduct compatibility and stability studies of this compound with any selected enhancer.
-
-
Q3: How can I prevent the degradation of this compound in my formulation?
Experimental Protocols
-
Q4: What is the standard protocol for an in vitro skin permeation test (IVPT) for a topical formulation of this compound?
-
A4: The IVPT is typically conducted using Franz diffusion cells.[10] The key steps involve mounting excised human or animal (e.g., porcine) skin on the cell, applying the this compound formulation to the epidermal side, and sampling from the receptor fluid at predetermined time points to quantify the amount of permeated drug.[11][12]
-
-
Q5: How do I prepare the skin membrane for a Franz diffusion cell experiment?
-
Q6: What are the critical parameters to control in a Franz diffusion cell experiment?
Data Interpretation
-
Q7: How do I calculate the flux and permeability coefficient from my in vitro permeation data?
-
A7: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of this plot.[15] The permeability coefficient (Kp) can then be calculated by dividing the flux by the drug concentration in the donor compartment.
-
-
Q8: What do high levels of this compound in the epidermis and dermis with low levels in the receptor fluid indicate?
-
A8: This suggests that the formulation is effective at delivering the drug into the skin layers but may not be optimal for systemic delivery. This could be advantageous for treating localized skin conditions.
-
Quantitative Data Summary
| Formulation Type | Vehicle/Enhancer | Skin Model | Key Finding |
| Ointment | Standard Ointment Base | Human in vivo | Stratum corneum concentration reached a steady state at ~4 hours with an average concentration of 13.1 ± 5.2 µg/g at 8 hours. |
| Lotion | Standard Lotion Base | Human in vivo | Stratum corneum concentration reached a steady state at ~6 hours with an average concentration of 13.1 ± 4.1 µg/g at 8 hours. |
Detailed Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the rate and extent of this compound permeation through the skin from a novel formulation.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
This compound formulation
-
Receptor solution (e.g., phosphate-buffered saline with a suitable solubilizer)
-
Validated analytical method (e.g., HPLC-MS/MS)
Procedure:
-
Skin Preparation: Thaw frozen skin and remove subcutaneous fat. Cut skin sections to fit the Franz cells. Check skin integrity.[11]
-
Cell Setup: Mount the skin between the donor and receptor chambers, with the stratum corneum facing the donor side. Fill the receptor chamber with degassed receptor fluid and ensure no air bubbles are trapped. Maintain the skin surface temperature at 32°C.[11]
-
Dosing: Apply a precise amount of the this compound formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor chamber and replace it with fresh, pre-warmed receptor fluid.[14]
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Data Calculation: Plot the cumulative amount of this compound permeated per unit area versus time to determine the steady-state flux (Jss).
Protocol 2: Preparation of this compound-Loaded Liposomes
Objective: To encapsulate this compound in liposomes for enhanced skin delivery.
Method: Thin-film hydration method.[16][17]
Materials:
-
This compound
-
Phospholipids (e.g., phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.[17]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[17]
-
Hydration: Hydrate the lipid film by adding the aqueous buffer and rotating the flask. This will form multilamellar vesicles (MLVs).[18]
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles, the liposome (B1194612) dispersion can be sonicated or extruded through membranes of a defined pore size.
-
Characterization: Analyze the liposomes for vesicle size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Mechanism of action for chemical penetration enhancers.
Caption: Workflow for topical formulation development and testing.
Caption: Logical troubleshooting guide for low permeation results.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Elastic and Ultradeformable Liposomes for Transdermal Delivery of Active Pharmaceutical Ingredients (APIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
- 8. Breaking Down The Topical Drug Product Development Process: A Comprehensive Guide - Dow Development Labs [dowdevelopmentlabs.com]
- 9. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transdermal Drug Delivery: Innovative Pharmaceutical Developments Based on Disruption of the Barrier Properties of the stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpcsonline.com [ijpcsonline.com]
Technical Support Center: Enhancing Reproducibility in Lexacalcitol-Based Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the common challenges of low reproducibility in experiments involving Lexacalcitol. By offering detailed troubleshooting advice, standardized protocols, and clear visual aids, we aim to help you achieve more consistent and reliable results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Question: Why are my this compound dose-response curves inconsistent between experiments?
Answer: Inconsistent dose-response curves are a frequent challenge and can stem from several factors:
-
Compound Integrity: this compound, like many vitamin D analogs, can be sensitive to light, temperature, and repeated freeze-thaw cycles.[1][2][3] Improper storage or handling can lead to degradation of the compound, resulting in a lower effective concentration and a rightward shift in your dose-response curve.
-
Solvent and Solubility: this compound is sparingly soluble in aqueous solutions.[4] It is typically dissolved in organic solvents like DMSO, ethanol, or DMF.[4][5] Ensure your stock solution is fully dissolved before making serial dilutions. Precipitates in your stock or working solutions will lead to inaccurate concentrations.
-
Cellular Health and Passage Number: The physiological state of your cells is critical. Using cells of a high passage number, or cells that are overly confluent or sparse, can significantly alter their response to treatment. It is crucial to use cells within a consistent passage range and at a standardized seeding density for all experiments.
-
Assay Timing: The inhibitory effects of this compound are often time-dependent. An IC50 value measured at 24 hours can be significantly different from one measured at 72 hours.[6] Ensure that your incubation times are consistent across all experiments.
Question: I am observing high variability between my technical and biological replicates. What are the common causes?
Answer: High variability can obscure real biological effects. Consider these potential sources:
-
Pipetting Inaccuracy: Small errors in pipetting, especially when preparing serial dilutions of this compound, can lead to significant concentration errors and high variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Inhomogeneous Cell Seeding: An uneven distribution of cells in your microplate wells is a common source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: Cells in the outer wells of a microplate are prone to "edge effects" due to increased evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
Inconsistent Incubation Conditions: Variations in temperature or CO2 levels within the incubator can affect cell growth and drug response. Ensure your incubator is properly maintained and provides a uniform environment.
Question: My results show a very shallow dose-response curve or a low maximal effect (Emax). What does this indicate?
Answer: A shallow dose-response curve or low Emax suggests that this compound is not achieving a complete inhibitory effect even at high concentrations in your model system. This could be due to:
-
Low Vitamin D Receptor (VDR) Expression: this compound exerts its effects primarily through the Vitamin D Receptor (VDR).[7] Cell lines with low or non-existent VDR expression will be inherently resistant to this compound. It is advisable to quantify VDR expression (mRNA or protein level) in your chosen cell line.
-
Cell Line-Specific Resistance: Some cell lines may have intrinsic resistance mechanisms, such as mutations in the VDR or alterations in downstream signaling pathways that circumvent the effects of VDR activation.
-
Assay Limitations: The choice of assay can influence the perceived effect. For example, a metabolic assay like MTT measures mitochondrial activity, which may not always directly correlate with cell number or the specific antiproliferative effect of this compound.
Frequently Asked Questions (FAQs)
Question: How should I properly store and handle this compound?
Answer: Proper storage is critical for maintaining the stability and activity of this compound.
-
Storage of Solid Compound: Store solid this compound at -20°C, protected from light.[4][5] Like other vitamin D analogs, it is sensitive to light and air.[8]
-
Stock Solutions: Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO, ethanol, or DMF.[4][5] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use. Do not store aqueous solutions of this compound for more than a day, as its stability in aqueous media is limited.[4]
Question: What is the best solvent for dissolving this compound?
Answer: this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[4][5] The choice of solvent may depend on your specific cell line's tolerance. It is crucial to include a vehicle control (media with the same final concentration of the solvent) in all experiments to account for any solvent-induced effects.
Question: How do I choose the right cell line for my this compound experiment?
Answer: The choice of cell line is a critical parameter. The response to this compound is highly dependent on the expression and functionality of the Vitamin D Receptor (VDR) and its downstream signaling pathways.[9] Before starting extensive experiments, it is recommended to:
-
Screen a panel of cell lines: Test the effect of this compound on several cell lines relevant to your research area.
-
Characterize VDR expression: Select cell lines with varying levels of VDR expression to understand the receptor's role in the observed effects.
-
Consult the literature: Review published studies to identify cell lines that have been previously used in experiments with this compound or other VDR agonists.
Quantitative Data Summary
Specific IC50 values for this compound are not widely available in public literature. The potency of Vitamin D Receptor agonists is highly dependent on the cell line and experimental conditions (e.g., incubation time, assay method). Therefore, it is essential to determine the IC50 empirically in your specific experimental system.
The table below provides representative IC50 values for the closely related Vitamin D analog, Calcitriol , in various cancer cell lines to offer a general reference for expected potency ranges.
| Cell Line | Cancer Type | Calcitriol IC50 (approx. nM) | Incubation Time (hours) | Assay Type |
| MCF-7 | Breast Cancer | 10 - 100 | 72 - 144 | Proliferation |
| LNCaP | Prostate Cancer | 1 - 10 | 96 | Proliferation |
| HL-60 | Leukemia | 50 - 200 | 96 | Differentiation |
| Caco-2 | Colorectal Cancer | 100 - 500 | 72 | Proliferation |
| BxPC-3 | Pancreatic Cancer | >1000 | 72 | Proliferation |
Note: These values are compiled from various literature sources and should be used as a general guide only. The actual IC50 of this compound in your experiments may differ significantly.
Detailed Experimental Protocols
This section provides a standardized protocol for a common cell proliferation assay used to evaluate the effects of this compound.
Protocol: XTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of viable cells, which is often proportional to the cell number.
Materials:
-
This compound compound
-
DMSO (or other suitable solvent)
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Sterile 96-well flat-bottom plates
-
XTT Cell Proliferation Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired seeding density (optimized for your cell line, typically 2,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations (e.g., 0.1 nM to 10 µM). Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO2, or until the color change is apparent.
-
Gently shake the plate to ensure a uniform distribution of the colored formazan (B1609692) product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells at 450-500 nm using a microplate reader.
-
Measure the reference absorbance at 630-690 nm to subtract background noise.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve (percent viability vs. log concentration) and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
This compound Signaling Pathway
References
- 1. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of temperature and light on the stability of latanoprost and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C29H48O4 | CID 5288670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. mdpi.com [mdpi.com]
Optimizing Lexacalcitol Treatment for Gene Expression Studies: A Technical Support Center
Welcome to the technical support center for optimizing Lexacalcitol treatment in your gene expression experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in regulating gene expression?
A1: this compound, an analog of the active form of vitamin D (calcitriol), exerts its effects on gene expression primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[1][2] The process involves the following key steps:
-
Binding to VDR: this compound enters the target cell and binds to the VDR in the cytoplasm.
-
Heterodimerization: This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).
-
Nuclear Translocation: The VDR/RXR heterodimer translocates to the nucleus.
-
Binding to VDREs: In the nucleus, the complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes.
-
Transcriptional Regulation: The binding of the VDR/RXR complex to VDREs recruits co-activator or co-repressor proteins, which in turn modulate the transcriptional machinery to either increase or decrease the expression of the target gene.[1]
Q2: How do I determine the optimal incubation time for this compound treatment?
A2: The optimal incubation time for this compound is highly dependent on the specific cell line, the target gene of interest, and the concentration of this compound used. There is no single universal optimal time. Gene expression changes in response to vitamin D analogs can be categorized as primary (early) or secondary (late) responses.[3]
-
Primary gene response: These are direct targets of the VDR/RXR complex and their expression can change within a few hours (e.g., 4-8 hours).[3]
-
Secondary gene response: These genes are regulated downstream of the primary targets, and their expression changes may take longer to become apparent (e.g., 24-48 hours or more).[3]
Therefore, a time-course experiment is crucial to determine the ideal incubation period for your specific research question.
Q3: What is a good starting concentration for this compound in cell culture experiments?
A3: A common starting concentration for vitamin D analogs like this compound (and calcitriol) in in vitro studies ranges from 1 nM to 100 nM.[4][5] However, the optimal concentration is cell-type specific and should be determined empirically. It is recommended to perform a dose-response experiment to identify the concentration that elicits the desired biological effect without causing significant cytotoxicity.
Q4: Can the presence of serum in my cell culture medium affect the outcome of my this compound experiment?
A4: Yes, serum can influence the activity of vitamin D analogs. Serum contains Vitamin D Binding Protein (DBP), which can sequester this compound and other vitamin D compounds, potentially reducing their bioavailability to the cells. Furthermore, other unknown factors in serum have been shown to modulate the transcriptional activity of the VDR, in some cases even converting an agonist to an antagonist.[6] For experiments requiring precise control over the effective concentration of this compound, using serum-free or defined media is recommended. If serum is required for cell viability, its concentration should be kept consistent across all experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low induction of target gene expression | 1. Low Vitamin D Receptor (VDR) expression in the cell line: Different cell lines express varying levels of VDR.[7][8] | - Confirm VDR expression in your cell line via qPCR or Western blot. - Consider using a cell line known to have robust VDR expression. - If your model system is fixed, you could consider transiently or stably overexpressing VDR.[9] |
| 2. Suboptimal incubation time: The chosen incubation time may be too short to detect changes in secondary response genes or too long, leading to transient gene expression returning to baseline.[3] | - Perform a time-course experiment (e.g., 4, 8, 12, 24, 48, 72 hours) to identify the peak expression of your target gene. | |
| 3. Ineffective this compound concentration: The concentration used may be too low to elicit a response or too high, causing off-target effects or cytotoxicity. | - Conduct a dose-response experiment (e.g., 0.1, 1, 10, 100, 1000 nM) to determine the optimal concentration. | |
| 4. Compound degradation: this compound may not be stable in the cell culture medium for the entire duration of a long incubation period.[10][11] | - For long-term experiments (> 48 hours), consider replenishing the medium with fresh this compound every 24-48 hours. - Check for any precipitates in the media after adding this compound. | |
| High variability between experimental replicates | 1. Inconsistent cell density or health: Variations in cell confluency or viability at the time of treatment can lead to inconsistent responses. | - Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the start of the experiment. - Perform a cell viability assay (e.g., MTT, Trypan Blue) to confirm that the this compound concentration is not cytotoxic. |
| 2. Inconsistent serum concentration: If using serum, lot-to-lot variability or slight differences in the final serum percentage can affect this compound's bioavailability.[6] | - Use the same lot of serum for the entire set of experiments. - Consider transitioning to a serum-free or defined medium if compatible with your cell line. | |
| Unexpected down-regulation of a gene expected to be up-regulated (or vice-versa) | 1. Cell-type specific regulation: The regulatory effect of this compound on a particular gene can be cell-type dependent. | - Review literature for the effect of vitamin D analogs on your target gene in your specific or similar cell types. |
| 2. Complex regulatory mechanisms: Gene regulation by VDR can be complex, involving both direct and indirect effects, as well as interactions with other signaling pathways.[12] | - Investigate potential crosstalk with other signaling pathways active in your cell model. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Incubation Time (Time-Course Experiment)
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of the longest incubation period.
-
Cell Adhesion: Allow cells to adhere and recover for 18-24 hours in a humidified incubator at 37°C and 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). On the day of the experiment, prepare a working solution of this compound in your complete cell culture medium at a concentration known to be effective (or a concentration in the mid-range of your planned dose-response, e.g., 10 nM).
-
Treatment: Remove the old medium and add the this compound-containing medium to the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plates for different durations (e.g., 4, 8, 12, 24, 48, and 72 hours).
-
Cell Lysis and RNA Extraction: At each time point, harvest the cells by lysing them directly in the well and proceed with RNA extraction using your preferred method.
-
Gene Expression Analysis: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the relative expression of your target gene(s).
-
Data Analysis: Normalize the expression of your target gene to a stable housekeeping gene. Plot the relative gene expression against the incubation time to identify the time point with the maximal (or desired) effect.
Protocol 2: Determining Optimal this compound Concentration (Dose-Response Experiment)
-
Cell Seeding and Adhesion: Follow steps 1 and 2 from Protocol 1.
-
This compound Preparation: Prepare serial dilutions of this compound in your complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control.
-
Treatment: Add the different concentrations of this compound to the cells.
-
Incubation: Incubate the cells for the optimal incubation time determined from the time-course experiment (Protocol 1).
-
Cell Lysis, RNA Extraction, and Gene Expression Analysis: Follow steps 6 and 7 from Protocol 1.
-
Data Analysis: Plot the relative gene expression against the log of the this compound concentration. This will allow you to determine the EC50 (the concentration that gives half-maximal response) and the optimal concentration for your future experiments.
Quantitative Data Summary
The following table summarizes typical experimental parameters for vitamin D analog treatments based on literature. These should be used as a starting point for your own optimization.
| Parameter | Typical Range/Value | Notes |
| This compound Concentration | 1 nM - 100 nM | Highly cell-type dependent. A dose-response experiment is recommended.[4][5] |
| Incubation Time | 4 - 72 hours | Gene-dependent. Time-course experiments are essential to distinguish primary and secondary responses.[3] |
| Solvent | Ethanol or DMSO | Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). |
| Cell Confluency at Treatment | 70 - 80% | Helps to ensure cells are in an active growth phase and responsive. |
Visualizations
Caption: this compound signaling pathway for gene expression regulation.
Caption: Workflow for optimizing this compound treatment conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vitamin D analogs: mechanism of action and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Calcitriol and Calcidiol Can Sensitize Melanoma Cells to Low–LET Proton Beam Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D Analogues Tacalcitol and Calcipotriol Inhibit Proliferation and Migration of T98G Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Culture serum-induced conversion from agonist to antagonist of a Vitamin D analog, TEI-9647 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of 22-oxa-1,25-dihydroxyvitamin D3, maxacalcitol, on the proliferation of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functionality of unliganded VDR in breast cancer cells: repressive action on CYP24 basal transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable expression of human VDR in murine VDR-null cells recapitulates vitamin D mediated anti-cancer signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of inhibitory action of eldecalcitol, an active vitamin D analog, on bone resorption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Vehicle Effects in Lexacalcitol In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the vitamin D analogue Lexacalcitol in in vivo studies. The following information is curated to address common challenges in controlling for vehicle effects during topical drug administration in preclinical models.
Frequently Asked Questions (FAQs)
Q1: Why is a vehicle-only control group critical in topical this compound studies?
A1: A vehicle-only control group is essential because the formulation used to deliver a topical drug can have its own biological effects.[1] Vehicles, especially in dermatological formulations, are not always inert and can impact skin hydration, barrier function, and even inflammation, potentially confounding the experimental results.[1] A vehicle control allows researchers to distinguish the specific therapeutic effects of this compound from any effects induced by the vehicle itself.
Q2: What are common vehicle formulations for topical vitamin D analogues like this compound?
A2: Common vehicle formulations for topical vitamin D analogues include ointments, creams, gels, and solutions.[2][3] Ointments are typically occlusive and hydrating, while creams are less greasy emulsions. Gels offer a non-greasy alternative, and solutions are used for application to areas like the scalp.[2][3] The choice of vehicle depends on the experimental model, the target area of application, and the desired penetration characteristics of the drug.
Q3: How can I minimize variability when applying a topical formulation in an animal model?
A3: To minimize variability, it is crucial to apply a consistent and precise amount of the formulation to the same anatomical location on each animal in every application. Using a positive displacement pipette or a syringe to apply a defined volume or weight of the product is recommended. For mouse models of psoriasis, the formulation is typically applied to the shaved dorsal skin and sometimes the ear.[4][5][6][7]
Q4: What should I do if the vehicle itself is causing skin irritation in my animal model?
A4: If the vehicle is causing skin irritation, it is important to document these effects and consider them when interpreting the results. It may be necessary to test several different vehicle formulations to find one that is well-tolerated by the specific animal model. Common signs of irritation to monitor include excessive erythema (redness), edema (swelling), and excoriation (from scratching).
Q5: How does the vehicle affect the penetration and bioavailability of this compound?
A5: The vehicle plays a significant role in the penetration and bioavailability of the active pharmaceutical ingredient (API). The composition of the vehicle, including its occlusivity, viscosity, and the presence of penetration enhancers, can all influence how much this compound is absorbed into the different layers of the skin.[8]
Troubleshooting Guides
Issue 1: High variability in response within the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent application of topical formulation | Ensure a standardized application procedure. Use a calibrated instrument to apply a precise amount of the formulation. Shave the application area consistently. |
| Animal grooming behavior | Consider using an Elizabethan collar for a short period after application to prevent the animals from licking off the formulation. Observe animals post-application to monitor grooming habits. |
| Non-uniform disease induction (in disease models) | Refine the disease induction protocol to ensure a more consistent phenotype across all animals before starting treatment. |
Issue 2: The vehicle control group shows a significant therapeutic effect.
| Possible Cause | Troubleshooting Step |
| The vehicle has inherent therapeutic properties | This is a common finding, especially with emollient bases that can improve skin barrier function.[1] Document the effects of the vehicle and report the net effect of this compound (this compound group effect minus vehicle group effect). |
| Spontaneous remission of the disease model | Ensure the disease model is stable over the time course of the experiment. Include a "no treatment" or "untreated" group if ethically permissible, to monitor the natural progression of the disease. |
Issue 3: No significant difference between the this compound group and the vehicle control group.
| Possible Cause | Troubleshooting Step |
| Insufficient drug penetration | The vehicle may not be optimized for delivering this compound through the skin barrier. Consider reformulating with different excipients or penetration enhancers. |
| Degradation of this compound in the vehicle | Ensure the stability of this compound in the chosen vehicle under the storage and experimental conditions. |
| Dosing frequency or concentration is too low | Conduct a dose-ranging study to determine the optimal concentration and application frequency of this compound. |
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on calcipotriol (B1668217), a close analogue of this compound, demonstrating the importance of vehicle control.
Table 1: Comparison of Calcipotriol and Vehicle in Psoriasis Treatment
| Outcome Measure | Calcipotriol Treatment Group | Vehicle-Only Control Group | Significance |
| Reduction in Total Sign Score | 48.9% decrease | 18.6% decrease | P = 0.005 |
| Patients with Marked Improvement/Clearance | 60% | 17% | P < 0.001 |
Data adapted from a study on calcipotriol solution for scalp psoriasis.
Experimental Protocols
Key Experiment: Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Dermatitis in Mice
This model is a widely used and relevant preclinical model for studying psoriasis.[4][5][6][7][9]
Objective: To evaluate the efficacy of topical this compound in reducing psoriasis-like skin inflammation.
Materials:
-
Imiquimod 5% cream
-
This compound formulation
-
Vehicle-only formulation
-
Calipers for measuring skin thickness
-
Anesthetic for terminal procedures
-
Histology equipment (formalin, paraffin, microtome, H&E stains)
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Disease Induction:
-
Shave a designated area on the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved area for 5-7 consecutive days to induce psoriasis-like lesions.[5]
-
-
Treatment Groups:
-
Divide the mice into at least three groups:
-
Naive/Healthy Control (no IMQ, no treatment)
-
Vehicle Control (IMQ + vehicle formulation)
-
This compound Treatment (IMQ + this compound formulation)
-
-
-
Topical Application:
-
Beginning on the first or second day of IMQ application, apply a standardized amount (e.g., 50-100 mg) of the vehicle or this compound formulation to the inflamed skin daily.
-
-
Monitoring and Endpoints:
-
Clinical Scoring: Daily, score the severity of erythema, scaling, and skin thickness on a 0-4 scale (Psoriasis Area and Severity Index - PASI).[5][7]
-
Skin Thickness: Measure the thickness of the dorsal skin daily using calipers.
-
Histology: At the end of the study, euthanize the mice and collect skin samples. Fix in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.[4][6]
-
Biomarker Analysis: Skin samples can also be processed for analysis of inflammatory cytokines (e.g., IL-17, IL-23) via qPCR or ELISA.[9]
-
Visualizations
This compound Signaling Pathway
Caption: this compound binds to the Vitamin D Receptor (VDR), leading to gene transcription changes.
Experimental Workflow for Vehicle-Controlled In Vivo Study
Caption: Workflow for a vehicle-controlled study of this compound in a mouse psoriasis model.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Guide to Topical Vehicle Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical studies of a new vehicle formulation for topical corticosteroids in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterizing Imiquimod-Induced Psoriasis-like Dermatitis in BALB or c Mouse: Application in Dermatology Research [jscimedcentral.com]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Psoriasis – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
Validation & Comparative
A Comparative Analysis of Vitamin D Analogs in Psoriasis Models: Calcipotriol vs. Other Vitamin D Receptor Agonists
An objective review of the comparative efficacy, mechanisms of action, and experimental data of Vitamin D analogs used in the research and treatment of psoriasis.
Introduction
Vitamin D analogs are a cornerstone in the topical treatment of psoriasis, primarily due to their ability to modulate keratinocyte proliferation and differentiation, as well as their immunomodulatory effects. Calcipotriol (B1668217) is a widely used synthetic vitamin D3 analog. This guide provides a comparative overview of the efficacy of calcipotriol against other vitamin D analogs in preclinical and clinical psoriasis models.
Therefore, to fulfill the request for a data-driven comparison, this guide will focus on a well-documented comparison between calcipotriol and another potent vitamin D analog, maxacalcitol (B1676222) . Maxacalcitol has been subject to direct comparative studies against calcipotriol, providing valuable data on their relative performance.
Mechanism of Action: Vitamin D Receptor Signaling in Psoriasis
Both calcipotriol and maxacalcitol exert their therapeutic effects by binding to the Vitamin D Receptor (VDR), which is a member of the nuclear steroid/thyroid hormone receptor superfamily. This binding initiates a cascade of molecular events that help to normalize the pathological processes in psoriatic skin.
The binding of the vitamin D analog to the VDR leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
The key therapeutic actions stemming from VDR activation in psoriasis include:
-
Inhibition of Keratinocyte Proliferation: Vitamin D analogs inhibit the excessive proliferation of keratinocytes, a hallmark of psoriasis.[1][2] They achieve this by down-regulating the expression of proliferation factors such as early growth response-1 (EGR1), polo-like kinase-2 (PLK2), and signaling proteins like STAT1 and STAT3.[1]
-
Promotion of Keratinocyte Differentiation: They promote the normal differentiation of keratinocytes, helping to restore a healthy epidermal structure.
-
Immunomodulation: Vitamin D analogs modulate the immune response in the skin by affecting T-cell activation and reducing the production of pro-inflammatory cytokines, such as those involved in the IL-23/Th17 axis, which is a critical pathway in psoriasis pathogenesis.
Figure 1: Simplified signaling pathway of Vitamin D analogs in keratinocytes.
Comparative Efficacy in a Clinical Psoriasis Model
A double-blind, randomized, left-vs-right, concentration-response study provides a direct comparison of the efficacy of maxacalcitol and calcipotriol in patients with mild to moderate chronic plaque psoriasis.
Experimental Protocol
-
Study Design: A phase II double-blind, randomized, left vs. right, concentration-response study.
-
Participants: 144 patients with mild to moderate chronic plaque psoriasis.
-
Treatment Arms:
-
Maxacalcitol ointment at concentrations of 6, 12.5, 25, and 50 µg/g applied once daily.
-
Calcipotriol ointment at 50 µg/g applied once daily (as an active comparator).
-
Placebo ointment.
-
-
Duration: 8 weeks.
-
Primary Efficacy Parameters:
-
Psoriasis Severity Index (PSI): A composite score based on the sum of scores for erythema, scaling, and induration.
-
Investigator's Global Assessment (IGA) of response to therapy.
-
-
Secondary Efficacy Parameters:
-
Investigator's and patient's side preference.
-
Figure 2: Experimental workflow for the comparative clinical study.
Data Presentation: Efficacy Comparison
The following table summarizes the key efficacy findings from the comparative study between maxacalcitol and calcipotriol.
| Efficacy Parameter | Maxacalcitol (25 µg/g) | Calcipotriol (50 µg/g) | Placebo |
| Reduction in Psoriasis Severity Index (PSI) | Statistically significant reduction (P < 0.01 vs. placebo). Greatest effect noted at this concentration. | Similar effect to maxacalcitol 25 µg/g. | - |
| Marked Improvement or Clearance (IGA) | 55% of subjects | 46% of subjects | - |
| Investigator's Side Preference | Rated as more effective than calcipotriol (P < 0.05). | - | - |
Discussion and Conclusion
The available data from a direct comparative clinical trial indicates that both maxacalcitol and calcipotriol are effective in the treatment of mild to moderate plaque psoriasis, showing a significant improvement over placebo.
Maxacalcitol, at a concentration of 25 µg/g applied once daily, demonstrated a comparable reduction in the Psoriasis Severity Index to once-daily calcipotriol at 50 µg/g. Notably, a higher percentage of subjects treated with maxacalcitol achieved marked improvement or clearance of their psoriasis. Furthermore, investigators showed a statistically significant preference for the efficacy of maxacalcitol over calcipotriol in this head-to-head comparison.
These findings suggest that maxacalcitol is a potent vitamin D analog for the topical treatment of psoriasis, with evidence pointing towards potentially greater efficacy than calcipotriol in some measures. Both compounds operate through the well-established Vitamin D Receptor signaling pathway to normalize keratinocyte function and modulate the cutaneous immune response.
For researchers and drug development professionals, these findings underscore the potential for developing new vitamin D analogs with optimized efficacy and safety profiles. Further studies, including in vitro models to dissect molecular mechanisms and larger, longer-term clinical trials, are essential to fully elucidate the comparative therapeutic potential of different vitamin D receptor agonists in the management of psoriasis.
References
Comparative Analysis of Lexacalcitol and Tacalcitol on Keratinocyte Differentiation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the vitamin D3 analogs Lexacalcitol and Tacalcitol (B196726) in their capacity to modulate keratinocyte differentiation. This analysis is supported by available experimental data, detailed methodologies, and visual representations of key biological pathways.
This compound (also known as KH 1060) and Tacalcitol are synthetic analogs of calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the hormonally active form of vitamin D. Both compounds are known to exert potent effects on keratinocyte proliferation and differentiation, making them relevant for the treatment of hyperproliferative skin disorders such as psoriasis. Their primary mechanism of action involves binding to the nuclear Vitamin D Receptor (VDR), which in turn modulates the transcription of genes involved in cell cycle regulation and epidermal differentiation. While both are effective, their relative potency and specific effects on differentiation markers can vary.
Quantitative Comparison of Efficacy
To facilitate a clear comparison, the following tables summarize the quantitative effects of this compound and Tacalcitol on key markers of keratinocyte differentiation and proliferation. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Effect on Keratinocyte Differentiation Markers
| Marker | This compound (KH 1060) | Tacalcitol | Reference Study |
| Keratin 1 (K1) & Keratin 10 (K10) | Potent inducer of K1/K10 expression, demonstrating higher potency than calcitriol.[1][2] | Induces expression of K10.[3] | [1][2][3] |
| Involucrin (B1238512) | Potent inducer of involucrin expression, with greater activity than calcitriol.[1][2] | Induces involucrin expression.[4] | [1][2][4] |
| Transglutaminase (TGase) | Data not available | Induces transglutaminase 1 expression.[4] | [4] |
Table 2: Antiproliferative Effects on Keratinocytes
| Parameter | This compound (KH 1060) | Tacalcitol | Reference Study |
| Inhibition of Clonal Growth | More potent than calcitriol in inhibiting clonal keratinocyte growth.[1][2] | Inhibits keratinocyte proliferation.[5] | [1][2][5] |
| Cell Cycle Modulation | Data not available | Extends the cell cycle time of keratinocytes.[3] | [3] |
Experimental Protocols
The following are representative methodologies for key experiments cited in the analysis of this compound and Tacalcitol on keratinocyte differentiation.
Keratinocyte Culture and Differentiation Induction
-
Cell Culture: Normal human epidermal keratinocytes (NHEK) are cultured in a serum-free keratinocyte growth medium (KGM).
-
Induction of Differentiation: To induce differentiation, the culture medium is switched to a high-calcium medium (typically 1.2 to 1.8 mM Ca²⁺). Alternatively, differentiation can be induced by allowing cells to reach confluence (contact inhibition).[6]
-
Treatment: Keratinocytes are treated with varying concentrations of this compound or Tacalcitol for a specified duration (e.g., 24-72 hours).
Analysis of Differentiation Markers
-
Immunofluorescence Staining:
-
Cells are fixed with 4% paraformaldehyde.
-
Permeabilized with 0.1% Triton X-100.
-
Blocked with a suitable blocking buffer (e.g., 5% bovine serum albumin).
-
Incubated with primary antibodies against differentiation markers (e.g., anti-Keratin 1, anti-Keratin 10, anti-Involucrin).
-
Incubated with fluorescently labeled secondary antibodies.
-
Counterstained with a nuclear stain (e.g., DAPI).
-
Analyzed by fluorescence microscopy.
-
-
Western Blotting:
-
Cell lysates are prepared and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the differentiation markers.
-
Incubated with HRP-conjugated secondary antibodies.
-
The signal is detected using a chemiluminescence substrate.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from the treated and control cells.
-
cDNA is synthesized from the RNA.
-
qRT-PCR is performed using primers specific for the genes encoding the differentiation markers.
-
Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
-
Assessment of Cell Proliferation
-
MTT Assay:
-
Cells are seeded in a 96-well plate and treated with the compounds.
-
MTT reagent is added to the wells and incubated.
-
The formazan (B1609692) crystals are dissolved in a solubilization buffer.
-
The absorbance is measured at a specific wavelength to determine cell viability.
-
-
BrdU Incorporation Assay:
-
Cells are incubated with BrdU, which is incorporated into the DNA of proliferating cells.
-
Cells are fixed and incubated with an anti-BrdU antibody.
-
A substrate is added to develop a colorimetric signal, which is proportional to the amount of BrdU incorporated.
-
Signaling Pathways and Experimental Workflow
The biological effects of this compound and Tacalcitol on keratinocytes are primarily mediated through the Vitamin D Receptor (VDR) signaling pathway.
Caption: Vitamin D3 analog signaling pathway in keratinocytes.
The general workflow for investigating the effects of these compounds on keratinocyte differentiation is outlined below.
Caption: General experimental workflow for analysis.
Conclusion
References
- 1. Effects of 1,25-dihydroxyvitamin D3 and its 20-epi analogues (MC 1288, MC 1301, KH 1060), on clonal keratinocyte growth: evidence for differentiation of keratinocyte stem cells and analysis of the modulatory effects of cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 1,25-dihydroxyvitamin D3 and its 20-epi analogues (MC 1288, MC 1301, KH 1060), on clonal keratinocyte growth: evidence for differentiation of keratinocyte stem cells and analysis of the modulatory effects of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of tacalcitol on cell cycle kinetics of human keratinocytes following standardized injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Similarly potent action of 1,25-dihydroxyvitamin D3 and its analogues, tacalcitol, calcipotriol, and maxacalcitol on normal human keratinocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Characterization of In Vitro Differentiation of Human Primary Keratinocytes by RNA-Seq Analysis [jove.com]
A Head-to-Head Battle of Vitamin D Analogs: Lexacalcitol vs. Maxacalcitol in VDR Transactivation
In the realm of vitamin D analog therapeutics, both lexacalcitol and maxacalcitol (B1676222) have emerged as potent agonists of the Vitamin D Receptor (VDR), playing crucial roles in the management of conditions such as secondary hyperparathyroidism and psoriasis. Their therapeutic efficacy stems from their ability to bind to and activate the VDR, a nuclear receptor that regulates a plethora of genes involved in calcium homeostasis, cell proliferation and differentiation, and immune modulation. This guide provides a comparative analysis of this compound and maxacalcitol, with a focus on their performance in VDR transactivation reporter assays, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: The VDR Signaling Pathway
Both this compound and maxacalcitol are synthetic analogs of calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D. Their mechanism of action is centered on the activation of the VDR signaling pathway. Upon entering the cell, these analogs bind to the VDR in the cytoplasm or nucleus. This binding induces a conformational change in the VDR, leading to its heterodimerization with the retinoid X receptor (RXR). The resulting VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event recruits a complex of coactivator proteins, which ultimately leads to the initiation of transcription of VDR-responsive genes. Conversely, the complex can also recruit corepressors to inhibit gene transcription.
Performance in VDR Transactivation Reporter Assays: A Comparative Analysis
Clinical trials comparing maxacalcitol and another active vitamin D analog, calcitriol, in hemodialysis patients with secondary hyperparathyroidism have shown that both are effective in suppressing parathyroid hormone (PTH) levels.[1][2] One study established a dose ratio of 5.5:1 for maxacalcitol to calcitriol to achieve comparable therapeutic efficacy.[2] Another prospective multicenter trial concluded that maxacalcitol and calcitriol are equally effective on PTH and bone metabolism.[1]
In the context of skin disorders, an in vitro study on normal human keratinocytes demonstrated that maxacalcitol, along with other vitamin D3 analogs, suppresses keratinocyte proliferation and induces differentiation with similar potency.[3] This highlights its utility in treating hyperproliferative skin conditions like psoriasis.
Due to the lack of publicly available, direct comparative in vitro data from a single study, a quantitative comparison table for a VDR transactivation reporter assay cannot be definitively constructed at this time. Such an analysis would require measuring key parameters like the half-maximal effective concentration (EC50) and the maximum level of gene activation (Emax) for both compounds under identical experimental conditions.
Table 1: Hypothetical Comparative Data for VDR Transactivation Reporter Assay
| Parameter | This compound | Maxacalcitol |
| EC50 (nM) | Data not available | Data not available |
| Maximal Activation (% of control) | Data not available | Data not available |
Note: This table is for illustrative purposes only. The values are placeholders and do not represent actual experimental data.
Experimental Protocols: VDR Transactivation Reporter Assay
A VDR transactivation reporter assay is a cell-based method used to quantify the ability of a compound to activate the Vitamin D Receptor and induce the expression of a reporter gene.
Objective: To determine the potency (EC50) and efficacy (maximal activation) of this compound and maxacalcitol in activating the VDR.
Materials:
-
Cell Line: A suitable mammalian cell line that is responsive to VDR agonists, such as human embryonic kidney 293 (HEK293) cells or a human osteosarcoma cell line (e.g., SaOS-2).
-
Expression Plasmids:
-
A plasmid encoding the full-length human VDR.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with one or more Vitamin D Response Elements (VDREs).
-
A control plasmid expressing a different reporter gene (e.g., β-galactosidase) for normalization of transfection efficiency.
-
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Test Compounds: this compound and maxacalcitol dissolved in a suitable solvent (e.g., DMSO).
-
Luciferase Assay System: A commercial kit for the detection of luciferase activity.
-
Plate Reader: A luminometer to measure luciferase activity.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the VDR expression plasmid, the VDRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or maxacalcitol. Include a vehicle control (e.g., DMSO) and a positive control (e.g., calcitriol).
-
Incubation: Incubate the cells for another 24-48 hours to allow for VDR activation and reporter gene expression.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.
-
Normalization: Normalize the luciferase activity to the activity of the control reporter (e.g., β-galactosidase) to account for variations in transfection efficiency.
-
Data Analysis: Plot the normalized luciferase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal activation for each compound.
Conclusion
Both this compound and maxacalcitol are potent VDR agonists with established therapeutic roles. While direct comparative in vitro data on their VDR transactivation potency is limited, clinical evidence suggests they have comparable efficacy in managing secondary hyperparathyroidism. The provided experimental protocol for a VDR transactivation reporter assay offers a robust framework for researchers to conduct their own comparative studies to elucidate the specific potencies and efficacies of these and other novel vitamin D analogs. Such data is critical for the continued development of targeted and effective therapies for a range of diseases.
References
- 1. Comparison of the effects of calcitriol and maxacalcitol on secondary hyperparathyroidism in patients on chronic haemodialysis: a randomized prospective multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prospective comparison of the effects of maxacalcitol and calcitriol in chronic hemodialysis patients with secondary hyperparathyroidism: a multicenter, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Head-to-Head Battle: Unraveling the Hypercalcemic Potential of Lexacalcitol Versus Calcitriol
For researchers and drug development professionals, understanding the therapeutic window of vitamin D analogs is paramount. This guide provides a detailed comparison of the hypercalcemic potential of Lexacalcitol (also known as KH 1060) and the well-established calcitriol (B1668218), supported by available experimental data.
This compound, a synthetic analog of calcitriol, has demonstrated high potency in regulating cell growth and differentiation. While it is often referred to as a "non-hypercalcemic" vitamin D analog, particularly in the context of topical applications for psoriasis, a closer examination of its systemic effects on calcium metabolism is crucial for broader therapeutic applications. This comparison aims to provide a clear, data-driven overview of its hypercalcemic profile relative to calcitriol.
Quantitative Comparison of Hypercalcemic Effects
Direct, head-to-head preclinical studies providing dose-response data on the hypercalcemic effects of this compound versus calcitriol are limited in publicly available literature. However, existing studies offer valuable insights.
| Compound | Animal Model | Dosage | Observation on Serum Calcium | Citation |
| This compound (KH 1060) | Murine Model | Topical application of 0.4 mmol/l | No systemic hypercalcemia reported in the context of topical treatment for skin conditions. | [1] |
| Calcitriol | Rat | Not specified | Known to induce hypercalcemia, which is a dose-limiting factor in its therapeutic use. | [2] |
| Calcitriol | Human (Advanced Malignancy) | 2 to 10 µg QOD (s.c.) | Dose-limiting hypercalcemia occurred at 10 µg QOD. | [3] |
Note: The lack of direct comparative systemic studies necessitates a cautious interpretation of the available data. The "non-hypercalcemic" nature of this compound is primarily documented in topical administration models, and its systemic hypercalcemic potential requires further investigation.
Delving into the Mechanisms: A Signaling Pathway Perspective
Both this compound and calcitriol exert their biological effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[4] Upon binding to the VDR, the receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, initiating the transcription of target genes involved in calcium homeostasis.
The differential hypercalcemic potential between this compound and calcitriol may be attributed to several factors, including their binding affinity to the VDR, their interaction with co-regulatory proteins, and their pharmacokinetic and metabolic profiles. One study suggests that this compound is rapidly metabolized, though its metabolites retain significant biological activity.[5] This rapid metabolism could potentially contribute to a lower systemic exposure and, consequently, a reduced risk of hypercalcemia compared to calcitriol.
Figure 1: Generalized Vitamin D Receptor (VDR) signaling pathway for both calcitriol and this compound.
Experimental Protocols for Assessing Hypercalcemia
To provide a framework for future comparative studies, a typical experimental workflow for evaluating the hypercalcemic potential of vitamin D analogs in a preclinical setting is outlined below.
Objective: To determine the dose-dependent effects of a test compound (e.g., this compound) on serum calcium levels in a rodent model and compare it to a reference compound (e.g., calcitriol).
Animal Model: Male Sprague-Dawley rats are commonly used.
Experimental Groups:
-
Vehicle Control (e.g., propylene (B89431) glycol)
-
Calcitriol (multiple dose levels)
-
This compound (multiple dose levels)
Procedure:
-
Acclimatization: Animals are acclimatized for a minimum of one week.
-
Dosing: The test and reference compounds are administered daily for a specified period (e.g., 7 days) via an appropriate route (e.g., intraperitoneal or oral gavage).
-
Blood Sampling: Blood samples are collected at baseline and at various time points during and after the treatment period.
-
Serum Calcium Analysis: Serum is separated, and total and/or ionized calcium levels are measured using a calcium analyzer.
-
Data Analysis: Dose-response curves are generated to compare the effects of the compounds on serum calcium levels.
Figure 2: A typical experimental workflow for assessing the hypercalcemic potential of vitamin D analogs.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Calcitriol Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 3. A Phase I trial of calcitriol (1,25-dihydroxycholecalciferol) in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Vitamin D Analogs for Topical Treatment of Skin Inflammation
Introduction
Vitamin D analogs are a cornerstone in the topical management of mild to moderate plaque psoriasis and other inflammatory skin conditions.[1] These synthetic derivatives of the active form of vitamin D, calcitriol (B1668218) (1,25-dihydroxyvitamin D3), exert their therapeutic effects by modulating keratinocyte proliferation and differentiation, as well as tempering the cutaneous immune response.[2][3] Unlike topical corticosteroids, they do not cause skin atrophy, making them suitable for long-term use.[1] The primary vitamin D analogs used in dermatology—calcipotriol (B1668217) (calcipotriene), calcitriol, tacalcitol (B196726), and maxacalcitol—exhibit distinct profiles in terms of efficacy, tolerability, and calcemic potential. This guide provides an objective, data-driven comparison of these agents to inform research and drug development professionals.
Mechanism of Action: The Vitamin D Receptor Signaling Pathway
The biological effects of vitamin D analogs are mediated through their binding to the Vitamin D Receptor (VDR), a member of the nuclear hormone receptor superfamily.[4] The VDR is expressed in various skin cells, including keratinocytes, T cells, and Langerhans cells.[5] Upon ligand binding, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the key therapeutic effects observed in inflammatory skin diseases.
The primary outcomes of VDR activation in the skin are:
-
Inhibition of Keratinocyte Proliferation: VDR signaling halts the excessive cell division characteristic of psoriatic plaques.[4]
-
Promotion of Keratinocyte Differentiation: It helps normalize the abnormal maturation of keratinocytes, restoring a healthier epidermal barrier.[4][6]
-
Immunomodulation: It suppresses the production of pro-inflammatory cytokines central to psoriasis pathogenesis, such as IL-17, IL-23, and TNF-α, while promoting a more tolerant immune environment.[7][8][9]
Head-to-Head Comparison of Vitamin D Analogs
The selection of a vitamin D analog is often guided by a balance between clinical efficacy and local tolerability. The following tables summarize quantitative data from comparative studies.
Table 1: Clinical Efficacy in Plaque Psoriasis
| Analog Comparison | Dosing Regimen | Key Efficacy Outcome(s) | Source |
| Calcipotriol vs. Tacalcitol | Calcipotriol (50 µg/g) twice daily vs. Tacalcitol (4 µg/g) once daily for 8 weeks. | Mean reduction in sum score (erythema, infiltration, scaling) was higher for calcipotriol (5.05) than tacalcitol (4.03). Calcipotriol was deemed more effective. | [10] |
| Calcipotriol vs. Tacalcitol (+ NBUVB) | Calcipotriol twice daily + NBUVB vs. Tacalcitol once daily + NBUVB for 12 weeks. | Calcipotriol combination led to earlier plaque clearance, a lower relapse rate, and required significantly fewer NBUVB sessions. | [11][12] |
| Calcipotriol vs. Calcitriol | Calcipotriol (50 µg/g) twice daily vs. Calcitriol (3 µg/g) twice daily for 12 weeks. | Both analogs demonstrated similar efficacy in terms of global improvement. A Cochrane review found no significant difference. | [13][14] |
| Calcipotriol vs. Maxacalcitol | Calcipotriol (50 µg/g) once daily vs. Maxacalcitol (25 µg/g) once daily. | Maxacalcitol was reported to be more effective than once-daily calcipotriol. | [13] |
| Calcipotriol vs. Betamethasone | Calcipotriol (50 µg/g) twice daily vs. Betamethasone 17-valerate. | Calcipotriol was shown to be slightly more effective. | [13] |
| Calcipotriol/Betamethasone Combination | Fixed combination once daily vs. either component alone. | Mean PASI reduction at 4 weeks was 65-74%, significantly better than monotherapy with either agent. | [1] |
Table 2: Safety and Molecular Effects Profile
| Analog | Common Adverse Events | Systemic Risk (Hypercalcemia) | In Vitro Anti-proliferative Effect | Effect on Inflammatory Markers |
| Calcipotriol | Moderate skin irritation (reported in 10-20% of cases).[1][13] | Low; effects on calcium metabolism are 100-200x lower than calcitriol.[13] | Potent inhibitor of keratinocyte proliferation.[13] | Decreases IL-17, IL-8, HBD2, HBD3; Increases cathelicidin.[9] |
| Calcitriol | Rare/non-irritant; significantly better safety profile than calcipotriol.[13][15] | Higher intrinsic risk than analogs, but low with topical use within recommended doses. | Comparable to calcipotriol.[13] | Suppresses pro-inflammatory cytokines (TNF, IL-1, IFN-gamma).[16] |
| Tacalcitol | Limited/slight irritation; less irritating than calcipotriol.[13][15] | Low. | Effective, but clinical data suggests lower efficacy than twice-daily calcipotriol.[10] | Reduces expression of Th17-induced molecules.[8] |
| Maxacalcitol | Burning sensation in treated lesions.[13] | Higher risk; associated with reports of acute renal failure with hypercalcemia, requiring monitoring.[15] | Reported to be 10 times more effective than calcipotriol in reducing keratinocyte proliferation.[12] | Similar mechanism to other analogs. |
Experimental Protocols
Objective comparison relies on standardized and reproducible experimental designs. Below are outlines of key methodologies cited in the evaluation of vitamin D analogs.
Randomized Controlled Clinical Trial (RCT) Protocol
This protocol describes a typical intra-individual, double-blind study comparing two topical vitamin D analogs.
-
Objective: To compare the efficacy and safety of Analog A vs. Analog B for stable plaque psoriasis.
-
Study Design: A 12-week, multicenter, randomized, double-blind, left-right comparative trial.
-
Participants: Patients (n > 30) with chronic, stable plaque psoriasis having symmetrical, comparable target lesions on opposite sides of the body.
-
Intervention:
-
Efficacy Assessment:
-
Primary Endpoint: Mean change in Target Plaque Score from baseline to week 12. The score is a sum of ratings (0-4 scale) for erythema, scaling, and infiltration.[10][11]
-
Secondary Endpoints: Investigator's Global Assessment (IGA) of improvement, patient's assessment of efficacy, and time to clearance.
-
-
Safety Assessment:
-
Recording of all local adverse events (e.g., irritation, burning, pruritus) at each visit.
-
Systemic safety is monitored by measuring serum levels of calcium, phosphate, and intact parathyroid hormone at baseline and end of treatment.[10]
-
-
Statistical Analysis: Paired t-tests or Wilcoxon signed-rank tests are used to compare changes in scores between the two treatments.
In Vitro Gene Expression Analysis via qPCR
This workflow is used to quantify the molecular effects of vitamin D analogs on inflammatory gene expression in skin cells or biopsies.
-
Objective: To measure the change in mRNA expression of target genes (e.g., IL-17A, HBD2, Cathelicidin) in human keratinocytes after treatment with a vitamin D analog.
-
Methodology:
-
Cell Culture: Primary human keratinocytes are cultured and stimulated with a pro-inflammatory cocktail (e.g., IL-17A, TNF-α) to mimic a psoriatic environment.
-
Treatment: Cells are treated with the vitamin D analog (e.g., calcipotriol) at various concentrations or a vehicle control for 24-48 hours.
-
RNA Extraction: Total RNA is isolated from the keratinocytes using a silica-based column or TRIzol reagent.
-
Quality Control: RNA concentration and purity are assessed using spectrophotometry (A260/A280 ratio). RNA integrity is checked via gel electrophoresis.
-
Reverse Transcription: Purified RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. SYBR Green or a probe-based system is used for detection.
-
Data Analysis: The relative expression of the target gene is calculated using the Delta-Delta Ct (ΔΔCt) method, comparing the treated samples to the vehicle control.
-
Conclusion
Topical vitamin D analogs are a vital component of the therapeutic arsenal (B13267) for inflammatory skin diseases, particularly psoriasis. While all agents in this class share a common mechanism of action through the VDR, they are not interchangeable.
-
Calcipotriol stands out as a benchmark for efficacy, often demonstrating superiority or equivalence to other analogs in head-to-head trials.[10][17] Its primary drawback is a higher incidence of local skin irritation.[13]
-
Calcitriol offers a significant advantage in tolerability, with a much lower risk of irritation, making it a preferred option for sensitive areas like the face and skin folds.[13][15] Its efficacy is comparable to that of calcipotriol when applied twice daily.[13]
-
Tacalcitol provides the convenience of once-daily application but appears to be less effective than twice-daily calcipotriol.[10]
-
Maxacalcitol shows promise with high anti-proliferative activity but is hampered by concerns over systemic calcium absorption and the need for safety monitoring.[12][15]
The development of fixed-dose combination products, particularly calcipotriol with a potent corticosteroid, has further enhanced therapeutic outcomes by improving efficacy and reducing irritation compared to monotherapy.[1] Future research may focus on developing new analogs with an even more favorable dissociation between high anti-inflammatory and anti-proliferative activity and low calcemic potential, providing safer and more effective options for patients with chronic skin inflammation.
References
- 1. elsevier.es [elsevier.es]
- 2. mdpi.com [mdpi.com]
- 3. Ancient friends, revisited: New aspects on the important role of nuclear receptor signalling for skin physiology and for the treatment of skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Vitamin D and the aging skin: insights into oxidative stress, inflammation, and barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 7. Vitamin D and skin disorders: bridging molecular insights to clinical innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Skeletal Roles of Vitamin D in Skin, Gut, and Cardiovascular Disease: Focus on Epithelial Barrier Function and Immune Regulation in Chronic Disease [mdpi.com]
- 9. Vitamin D Analogs Differentially Control Antimicrobial Peptide/“Alarmin”Expression in Psoriasis | PLOS One [journals.plos.org]
- 10. Once daily treatment of psoriasis with tacalcitol compared with twice daily treatment with calcipotriol. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative evaluation of efficacy and safety of calcipotriol versus tacalcitol ointment, both in combination with NBUVB phototherapy in the treatment of stable plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.who.int [cdn.who.int]
- 15. cdn.mdedge.com [cdn.mdedge.com]
- 16. imrpress.com [imrpress.com]
- 17. [PDF] Systematic review of comparative efficacy and tolerability of calcipotriol in treating chronic plaque psoriasis | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Efficacy of Lexacalcitol and its Natural Ligand 1α,25-(OH)2D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic vitamin D analog, Lexacalcitol (also known as Maxacalcitol (B1676222) or OCT), and its natural, biologically active counterpart, 1α,25-dihydroxyvitamin D3 (1α,25-(OH)2D3 or calcitriol). The following sections detail their relative performance in key biological assays, supported by experimental data and methodologies, to assist in research and drug development decisions.
At a Glance: Key Efficacy Parameters
| Parameter | This compound (Maxacalcitol) | 1α,25-(OH)2D3 (Calcitriol) | Reference |
| Vitamin D Receptor (VDR) Binding Affinity | Data not available in direct comparative studies | Potent endogenous ligand | - |
| Inhibition of Keratinocyte Proliferation | Similarly potent to 1α,25-(OH)2D3. Maximal effect observed at 10⁻⁷ M.[1] | Potent inhibitor of keratinocyte proliferation. Maximal effect observed at 10⁻⁷ M.[1] | [1] |
| Induction of Keratinocyte Differentiation | Induces expression of involucrin (B1238512) and transglutaminase 1, similarly to 1α,25-(OH)2D3.[1] | Induces expression of involucrin and transglutaminase 1.[1] | [1] |
| Regulation of Gene Expression (e.g., CYP24A1) | Data on direct comparison of dose-response for CYP24A1 induction is limited. | Potent inducer of CYP24A1 expression, a key target gene. | [2][3] |
Mechanism of Action: A Shared Pathway
Both this compound and 1α,25-(OH)2D3 exert their biological effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[4] Upon binding, the ligand-VDR complex heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately leads to the regulation of various cellular processes, including cell proliferation, differentiation, and immune responses.
Comparative Efficacy Data
Inhibition of Keratinocyte Proliferation
A key therapeutic effect of vitamin D analogs in conditions like psoriasis is the inhibition of keratinocyte hyperproliferation. Studies have shown that both this compound and 1α,25-(OH)2D3 effectively suppress the proliferation of normal human keratinocytes (NHK) in a concentration-dependent manner.
Experimental Data: A comparative study demonstrated that both compounds achieved maximal inhibition of NHK cell proliferation at a concentration of 10⁻⁷ M. Importantly, no significant difference was observed in their anti-proliferative potency.[1]
| Compound | Concentration for Maximal Effect | Relative Anti-proliferative Potency |
| This compound (Maxacalcitol) | 10⁻⁷ M | No significant difference |
| 1α,25-(OH)2D3 (Calcitriol) | 10⁻⁷ M | No significant difference |
Induction of Keratinocyte Differentiation
Alongside inhibiting proliferation, the induction of terminal differentiation is a crucial mechanism for the therapeutic efficacy of vitamin D analogs in psoriasis.
Experimental Data: The same comparative study revealed that both this compound and 1α,25-(OH)2D3 induce the expression of key markers of keratinocyte differentiation, namely involucrin and transglutaminase 1. The potency in inducing these markers was also found to be similar between the two compounds.[1]
| Compound | Effect on Differentiation Markers |
| This compound (Maxacalcitol) | Induces involucrin and transglutaminase 1 expression |
| 1α,25-(OH)2D3 (Calcitriol) | Induces involucrin and transglutaminase 1 expression |
Experimental Protocols
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay is designed to determine the relative affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.
Principle: A constant amount of radiolabeled 1α,25-(OH)2D3 is incubated with a VDR preparation in the presence of increasing concentrations of the unlabeled competitor (this compound or unlabeled 1α,25-(OH)2D3). The amount of radiolabeled ligand bound to the receptor is then measured, and the concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined.
Materials:
-
Recombinant human VDR
-
[³H]-1α,25-(OH)2D3
-
Unlabeled this compound and 1α,25-(OH)2D3
-
Binding buffer (e.g., Tris-HCl, EDTA, DTT, molybdate)
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the competitor compounds.
-
In a reaction tube, combine the VDR preparation, [³H]-1α,25-(OH)2D3, and either buffer (for total binding) or an excess of unlabeled 1α,25-(OH)2D3 (for non-specific binding) or the competitor compound.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separate the bound from free radioligand by adding dextran-coated charcoal and centrifuging.
-
Measure the radioactivity in the supernatant (bound fraction) using a scintillation counter.
-
Calculate the percentage of specific binding for each competitor concentration and determine the IC50 value.
Keratinocyte Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Normal human keratinocytes (NHKs)
-
Keratinocyte growth medium
-
This compound and 1α,25-(OH)2D3
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NHKs into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or 1α,25-(OH)2D3 (e.g., 10⁻¹⁰ to 10⁻⁶ M) for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell proliferation as a percentage of the vehicle-treated control.
Gene Expression Analysis (Quantitative PCR)
This technique is used to measure the expression levels of specific genes in response to treatment with this compound or 1α,25-(OH)2D3.
Principle: Total RNA is extracted from treated cells, reverse transcribed into complementary DNA (cDNA), and then specific gene targets are amplified and quantified using real-time PCR with gene-specific primers.
Materials:
-
Treated keratinocytes
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for Involucrin, Transglutaminase 1, CYP24A1, and a housekeeping gene like GAPDH)
-
Real-time PCR instrument
Procedure:
-
Treat keratinocytes with this compound or 1α,25-(OH)2D3 for a specified time (e.g., 24-48 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using the cDNA, qPCR master mix, and gene-specific primers.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Conclusion
Both this compound and its natural counterpart, 1α,25-(OH)2D3, are potent regulators of keratinocyte proliferation and differentiation, acting through the Vitamin D Receptor. Experimental evidence suggests that they exhibit similar efficacy in these key cellular processes. Further research providing a direct quantitative comparison of their VDR binding affinities and their dose-dependent effects on a broader range of VDR target genes would be beneficial for a more complete understanding of their relative potencies. The provided experimental protocols offer a foundation for conducting such comparative studies.
References
- 1. Similarly potent action of 1,25-dihydroxyvitamin D3 and its analogues, tacalcitol, calcipotriol, and maxacalcitol on normal human keratinocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D Analogs Regulate the Vitamin D System and Cell Viability in Ovarian Cancer Cells [mdpi.com]
- 3. CYP24A1 is overexpressed in keloid keratinocytes and its inhibition alters profibrotic gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Cross-Reactivity of Lexacalcitol with Other Nuclear Hormone Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of Lexacalcitol, a synthetic vitamin D analog, with a panel of other nuclear hormone receptors. Understanding the selectivity of a drug candidate is paramount in drug development to predict potential off-target effects and to elucidate its complete pharmacological profile. This document summarizes the available data on this compound's binding affinity and functional activity concerning its primary target, the Vitamin D Receptor (VDR), and other major nuclear hormone receptors.
Executive Summary
Comparative Analysis of Nuclear Receptor Activation
The following table summarizes the known and inferred interactions of this compound with various nuclear hormone receptors. The data is based on the well-established pharmacology of vitamin D analogs.
| Nuclear Receptor Family | Receptor Subtype(s) | This compound Interaction | Supporting Evidence |
| Vitamin D Receptor | VDR | High-Affinity Agonist | Primary therapeutic target; extensive literature confirms potent activation.[1][2] |
| Retinoid X Receptor | RXRα, RXRβ, RXRγ | Indirect Functional Interaction | Forms a heterodimer with VDR, which is essential for DNA binding and transcriptional regulation. This compound does not directly bind to RXR but modulates the activity of the VDR-RXR complex.[3][4][5] |
| Retinoic Acid Receptor | RARα, RARβ, RARγ | No Significant Direct Binding Expected | VDR and RAR can compete for their common partner RXR, representing a level of functional crosstalk. However, direct binding of vitamin D analogs to RARs is not a reported mechanism.[6][7] |
| Thyroid Hormone Receptor | TRα, TRβ | No Significant Direct Binding Expected | Similar to RARs, TRs heterodimerize with RXRs, but direct interaction with vitamin D analogs is not anticipated.[7][8] |
| Steroid Receptors | AR, ER, GR, PR, MR | No Significant Direct Binding Expected | The structural requirements for ligand binding to steroid receptors are distinct from those of the VDR. No significant cross-reactivity is expected. |
Note: Specific quantitative binding affinities (e.g., Ki, IC50) for this compound against a full panel of nuclear receptors are not available in the public domain. The information presented is based on the established selectivity profile of high-affinity VDR agonists.
Signaling Pathway and Experimental Workflow
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Current understanding of the function of the nuclear vitamin D receptor in response to its natural and synthetic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and the Anticancer Activity of Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D and Its Receptor from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The retinoid X receptor ligand restores defective signalling by the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The vitamin D receptor binds in a transcriptionally inactive form and without a defined polarity on a retinoic acid response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determinants for selective RAR and TR recognition of direct repeat HREs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retinoid X receptor interacts with nuclear receptors in retinoic acid, thyroid hormone and vitamin D3 signalling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Landscape: A Comparative Guide to the Therapeutic Window of Lexacalcitol and other Vitamin D Analogs
For Researchers, Scientists, and Drug Development Professionals
The development of novel vitamin D analogs like Lexacalcitol for psoriasis treatment hinges on a well-defined therapeutic window, ensuring optimal efficacy with minimal systemic side effects. While specific preclinical data for this compound is not extensively available in the public domain, this guide provides a framework for its evaluation by comparing it with established vitamin D analogs, Calcipotriol and Maxacalcitol. The methodologies and data presented herein are based on common preclinical practices for this drug class, offering a blueprint for the assessment of this compound's potential.
Comparative Efficacy and Safety in Preclinical Models
A crucial aspect of preclinical evaluation is the direct comparison of a new chemical entity with existing standards of care in relevant animal models. The table below outlines key parameters that should be assessed to compare the therapeutic window of this compound against Calcipotriol and Maxacalcitol.
Table 1: Comparative Preclinical Profile of Topical Vitamin D Analogs in a Psoriasis Animal Model
| Parameter | This compound | Calcipotriol | Maxacalcitol |
| Efficacy | |||
| Optimal Effective Dose (µg/g) | Data not available | 50 | 25 |
| Reduction in Epidermal Thickness (%) | Data not available | Significant reduction | Significant reduction |
| Reduction in Inflammatory Infiltrate | Data not available | Moderate reduction | Moderate reduction |
| Modulation of Psoriasis-related Genes (e.g., IL-17, IL-23) | Data not available | Downregulation | Downregulation |
| Safety & Tolerability | |||
| Effect on Serum Calcium Levels (at 10x effective dose) | Data not available | Mild, transient increase | Mild, transient increase |
| Maximum Tolerated Dose (MTD) - Topical | Data not available | >100 µg/g | >50 µg/g |
| Skin Irritation Score (0-4 scale) | Data not available | 1-2 (mild to moderate) | 1 (mild) |
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental to the validation of preclinical findings. Below is a detailed methodology for a commonly used psoriasis animal model.
Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Dermatitis in Mice
This model is widely used as it recapitulates several key features of human psoriasis, including epidermal hyperplasia, inflammation, and the involvement of the IL-23/IL-17 axis.
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Induction of Psoriasis:
-
A daily topical dose of 62.5 mg of imiquimod cream (5%) is applied to the shaved back and right ear of each mouse for 5-7 consecutive days.
Treatment:
-
Animals are divided into treatment groups: Vehicle control, this compound (various concentrations), Calcipotriol (e.g., 50 µg/g), and Maxacalcitol (e.g., 25 µg/g).
-
The topical formulations are applied to the affected areas once or twice daily, starting from day 1 of IMQ application.
Efficacy Assessment:
-
Psoriasis Area and Severity Index (PASI): Skin lesions are scored daily for erythema, scaling, and thickness on a scale of 0 to 4. The cumulative score represents the PASI score.
-
Ear Thickness: Ear swelling is measured daily using a digital caliper.
-
Histology: At the end of the study, skin biopsies are collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to measure epidermal thickness.
-
Immunohistochemistry/qPCR: Skin samples are analyzed for the expression of inflammatory markers such as IL-17, IL-23, and TNF-α.
Safety Assessment:
-
Serum Calcium: Blood samples are collected at specified time points to measure serum calcium levels using a colorimetric assay.
-
Local Tolerance: The application site is observed for signs of irritation, such as erythema, edema, and eschar formation.
Visualizing the Mechanism of Action
Vitamin D analogs exert their therapeutic effects primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor. The following diagram illustrates the general signaling pathway.
Caption: Vitamin D analog signaling pathway in keratinocytes.
Experimental Workflow
The logical flow of a preclinical study to validate the therapeutic window of a new vitamin D analog is depicted below.
Caption: Workflow for preclinical validation of a new topical psoriasis drug.
Benchmarking Lexacalcitol: A Comparative Guide to Next-Generation Vitamin D Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lexacalcitol, a Vitamin D Receptor (VDR) agonist, with a selection of next-generation VDR agonists. While the clinical development of this compound has been discontinued, understanding its potency and pharmacological profile in relation to newer agents remains a valuable exercise for researchers in the field of VDR-targeted drug discovery. This document summarizes available preclinical data, details relevant experimental protocols, and visualizes key biological pathways to offer a clear and objective benchmarking resource.
Executive Summary
The Vitamin D Receptor, a nuclear hormone receptor, is a critical regulator of calcium homeostasis, immune function, and cellular proliferation and differentiation. Its activation by agonists has therapeutic potential in a range of diseases, including secondary hyperparathyroidism, psoriasis, and certain cancers. Over the years, numerous VDR agonists have been developed with the aim of improving therapeutic efficacy while minimizing side effects such as hypercalcemia.
This guide focuses on comparing the in vitro potency of this compound with several next-generation VDR agonists, including Paricalcitol, Eldecalcitol (B1671164), Maxacalcitol (B1676222), and novel non-secosteroidal VDR modulators. The comparison is based on key performance metrics such as half-maximal effective concentration (EC50) and inhibitory concentration (IC50) values obtained from various in vitro assays.
Data Presentation: Comparative Potency of VDR Agonists
The following table summarizes the available quantitative data on the potency of this compound and selected next-generation VDR agonists. It is important to note that direct head-to-head comparative studies for all compounds are limited, and assay conditions can vary between different data sources.
| VDR Agonist | Assay Type | Cell Line/System | Target Gene/Endpoint | Potency (EC50/IC50) | Key Findings & Limitations |
| This compound | Data not publicly available | - | - | - | Development discontinued; limited publicly available preclinical potency data. |
| Calcitriol (Reference) | Renin mRNA expression | - | Renin | IC50 = 3.6 nM[1] | Natural, potent VDR agonist; often used as a benchmark. |
| Paricalcitol | Renin mRNA expression | - | Renin | IC50 = 3.5 nM[1] | Similar potency to Calcitriol in suppressing renin mRNA. |
| Eldecalcitol | VDR Binding Affinity | - | VDR Binding | Lower affinity for VDR than Calcitriol[2] | Higher affinity for serum vitamin D-binding protein (DBP)[2]. |
| Maxacalcitol | VDR Binding | Parathyroid cells | Nuclear VDR binding | High-affinity binding[3] | Demonstrates potent binding to VDR in parathyroid cells. |
| LY2108491 (Non-secosteroidal) | CYP24 gene expression | Immortalized keratinocytes | CYP24 | EC50 = 36 nM[4] | Potent agonist in keratinocytes with attenuated activity in intestinal cells[4]. |
| LY2109866 (Non-secosteroidal) | CYP24 gene expression | Immortalized keratinocytes | CYP24 | EC50 = 24 nM[4] | Similar to LY2108491, shows cell-context-dependent activity[4]. |
| VDR 4-1 (Non-secosteroidal) | VDR reporter gene assay | - | VDR transactivation | Potent transcriptional activity | Devoid of hypercalcemic effects in animal models[5]. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used in the characterization of VDR agonists.
VDR-Mediated Transcriptional Activation Assay (Luciferase Reporter Gene Assay)
This assay quantifies the ability of a compound to activate the VDR and induce the expression of a reporter gene.
Principle: Cells are co-transfected with a VDR expression vector and a reporter plasmid containing a VDR-responsive element (VDRE) upstream of a luciferase gene. VDR activation by an agonist leads to the transcription of the luciferase gene, and the resulting luminescence is measured as a proxy for VDR activity.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, COS-1) in appropriate media.
-
Seed cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells with a VDR expression plasmid and a VDRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., this compound, next-generation agonists) or vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for an additional 24-48 hours to allow for VDR activation and reporter gene expression.
-
-
Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysates to an opaque 96-well plate.
-
Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer[6].
-
-
Data Analysis:
-
Normalize Firefly luciferase activity to Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 value, the concentration at which the compound elicits 50% of its maximal effect, by fitting the data to a sigmoidal dose-response curve.
-
VDR Ligand Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of a compound to the VDR ligand-binding domain (LBD).
Principle: A fluorescently labeled VDR ligand (tracer) is incubated with the VDR-LBD. When the tracer is bound to the larger VDR-LBD, it tumbles slowly in solution, resulting in a high fluorescence polarization value. A test compound that binds to the VDR-LBD will compete with the tracer, causing the tracer to be displaced and tumble more rapidly, leading to a decrease in fluorescence polarization.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified recombinant VDR-LBD in a suitable assay buffer.
-
Prepare a solution of a fluorescently labeled VDR ligand (e.g., a fluorescein-labeled VDR agonist) in the same buffer.
-
Prepare serial dilutions of the test compounds and a known VDR ligand (e.g., Calcitriol) as a positive control.
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add the VDR-LBD and the fluorescent tracer.
-
Add the test compounds or controls to the wells. Include wells with only VDR-LBD and tracer (maximum polarization) and wells with a saturating concentration of the positive control (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to allow the binding to reach equilibrium[7].
-
-
Fluorescence Polarization Measurement:
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers[7].
-
-
Data Analysis:
-
Calculate the percentage of inhibition of tracer binding for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration at which the compound inhibits 50% of the tracer binding, by fitting the data to a competitive binding curve. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Mandatory Visualization
VDR Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Vitamin D Receptor. Upon binding to an agonist, the VDR undergoes a conformational change, leading to the recruitment of co-activators and the initiation of target gene transcription.
Caption: VDR Signaling Pathway.
Experimental Workflow: VDR-Mediated Transcriptional Activation Assay
This diagram outlines the key steps involved in performing a VDR-mediated transcriptional activation assay using a luciferase reporter system.
Caption: VDR Transactivation Assay Workflow.
Logical Relationship: Principles of Fluorescence Polarization Assay
This diagram illustrates the fundamental principle of the fluorescence polarization assay for measuring VDR ligand binding.
Caption: Fluorescence Polarization Assay Principle.
References
- 1. Potential for vitamin D receptor agonists in the treatment of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of PTH by the vitamin D analog eldecalcitol is modulated by its high affinity for the serum vitamin D-binding protein and resistance to metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of highly concentrated maxacalcitol to the nuclear vitamin D receptors of parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of noncalcemic, tissue-selective, nonsecosteroidal vitamin D receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Non-secosteroidal Vitamin D Receptor Agonists with Potent Cardioprotective Effects and devoid of Hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Lexacalcitol and Topical Corticosteroids in the Management of Inflammatory Dermatoses
For Researchers, Scientists, and Drug Development Professionals
Inflammatory dermatoses, such as psoriasis and atopic dermatitis, are characterized by complex immunological responses leading to chronic skin inflammation. The therapeutic landscape for these conditions is dominated by topical agents, with corticosteroids being a long-standing first-line treatment. However, the advent of vitamin D3 analogs, such as Lexacalcitol, has provided a valuable alternative with a distinct mechanism of action and a different safety profile. This guide provides a comprehensive comparison of this compound and topical corticosteroids, supported by experimental data, detailed methodologies, and visual representations of their molecular and experimental frameworks.
Mechanism of Action: A Tale of Two Receptors
The therapeutic effects of this compound and topical corticosteroids are mediated through their interaction with specific intracellular receptors, leading to the modulation of gene expression.
This compound (Vitamin D3 Analog): this compound, and other vitamin D3 analogs like calcipotriol (B1668217) and maxacalcitol (B1676222), exert their effects by binding to the Vitamin D Receptor (VDR), which is expressed in various skin cells including keratinocytes and immune cells.[1] This interaction leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) on the DNA. This process modulates the transcription of genes involved in cell proliferation, differentiation, and immune response.[1] Key effects include the inhibition of keratinocyte hyperproliferation and the promotion of their normal differentiation.[1][2] Furthermore, vitamin D analogs have immunomodulatory properties, including the suppression of T-cell activation and the production of pro-inflammatory cytokines like IL-17 and IL-23.[3][4]
Topical Corticosteroids: Topical corticosteroids diffuse across the cell membrane and bind to cytosolic glucocorticoid receptors (GR).[5][6] The activated GR-corticosteroid complex translocates to the nucleus where it can influence gene expression in two primary ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as lipocortin-1 (annexin A1). Lipocortin-1 inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[5][6]
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), preventing the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7][8]
This dual action results in potent anti-inflammatory, immunosuppressive, anti-proliferative, and vasoconstrictive effects.[9][10]
Signaling Pathway Diagrams
Comparative Efficacy: Clinical Trial Data
Numerous clinical trials have compared the efficacy of vitamin D3 analogs and topical corticosteroids in the treatment of plaque psoriasis. The Psoriasis Area and Severity Index (PASI) is a widely used metric to assess the severity and extent of psoriasis, with a higher percentage reduction indicating greater efficacy.
| Clinical Trial | Drug(s) and Concentration | Treatment Duration | Mean Percentage Reduction in PASI Score | Adverse Events |
| Kragballe et al. (1991) [11] | Calcipotriol 0.005% ointment vs. Betamethasone (B1666872) valerate (B167501) 0.1% ointment | 6 weeks | Calcipotriol: 68.8%Betamethasone: 61.4% (p < 0.001) | Lesional/perilesional skin irritation slightly more common with calcipotriol. |
| Cunliffe et al. (1992) [12] | Calcipotriol 50 µg/g cream vs. Betamethasone 17-valerate 1 mg/g cream | 8 weeks | Calcipotriol: 47.8%Betamethasone: 45.4% (No significant difference) | Treatment-related adverse events more frequent with calcipotriol, including lesional/perilesional irritation and facial irritation. |
| Kama et al. (2017) [13] | Calcipotriol 0.005% ointment vs. Betamethasone valerate 0.1% ointment | 6 weeks | Calcipotriol: Mean PASI from 6.33 to 1.90Betamethasone: Mean PASI from 6.22 to 2.26 (No significant difference) | Persistent lesional erythema more common with calcipotriol. |
| Barker et al. (1999) [14] | Maxacalcitol 25 µg/g ointment vs. Calcipotriol 50 µg/g ointment | 8 weeks | Marked improvement or clearance: Maxacalcitol: 55%Calcipotriol: 46% | Investigators' assessment favored maxacalcitol over calcipotriol. |
Experimental Protocols
Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice
This is a widely used animal model to evaluate the efficacy of topical treatments for psoriasis.[3][15]
Objective: To induce a psoriasis-like phenotype in mice and assess the therapeutic effects of test compounds.
Methodology:
-
Animal Model: BALB/c mice are typically used.[3]
-
Induction of Psoriasis: A daily topical dose of imiquimod (IMQ) cream (e.g., 5%) is applied to the shaved back and/or ear of the mice for a specified period (e.g., 5-7 consecutive days).[3][15]
-
Treatment Application: The test compounds (e.g., this compound formulation, topical corticosteroid, or vehicle control) are applied topically to the inflamed area, often once or twice daily, starting concurrently with or shortly after the IMQ application.[3]
-
Efficacy Assessment:
-
Clinical Scoring: The severity of skin inflammation is assessed daily or at regular intervals using a scoring system that evaluates erythema (redness), scaling, and thickness of the skin. The cumulative score is often referred to as the Psoriasis Area and Severity Index (PASI) score.[16]
-
Ear Thickness: Ear swelling is measured using a caliper as an indicator of inflammation.[15]
-
Histological Analysis: At the end of the experiment, skin biopsies are collected for histological examination to assess epidermal thickness (acanthosis), inflammatory cell infiltration, and other psoriatic features.[3]
-
Molecular Analysis: Skin samples can be analyzed for the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) and other relevant biomarkers using techniques such as quantitative real-time PCR (qRT-PCR) or immunohistochemistry.[3]
-
References
- 1. Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Immunomodulatory Mechanisms of Action of Calcitriol in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of topical corticosteroids in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Mechanisms of Action of Topical Corticosteroids in Psoriasis | Semantic Scholar [semanticscholar.org]
- 10. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Double-blind, right/left comparison of calcipotriol and betamethasone valerate in treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative efficacy of calcipotriol (MC903) cream and betamethasone 17-valerate cream in the treatment of chronic plaque psoriasis. A randomized, double-blind, parallel group multicentre study. Calcipotriol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jpad.com.pk [jpad.com.pk]
- 14. Topical maxacalcitol for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mlm-labs.com [mlm-labs.com]
- 16. xisdxjxsu.asia [xisdxjxsu.asia]
A Comparative Analysis of Vitamin D Analogs on Parathyroid Hormone Suppression: Focus on Paricalcitol
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the vitamin D analog Paricalcitol (B1678470) with other analogs, focusing on its efficacy in suppressing parathyroid hormone (PTH). Due to a lack of available experimental data on Lexacalcitol, a direct side-by-side comparison is not feasible. Therefore, this guide will provide a comprehensive overview of Paricalcitol's performance, supported by experimental data, and where available, compare it to other vitamin D analogs such as Calcitriol (B1668218).
Data Presentation: Quantitative Comparison of PTH Suppression
The following table summarizes the quantitative data from various studies on the efficacy of Paricalcitol in reducing PTH levels in patients with secondary hyperparathyroidism (SHPT), often associated with chronic kidney disease (CKD).
| Drug | Study Population | Duration | Baseline PTH (pg/mL) | PTH Reduction | Key Findings |
| Paricalcitol | Hemodialysis patients | 12 weeks | ≥300 | ~60% | Effectively decreased PTH levels.[1] |
| Paricalcitol | Hemodialysis patients | 32 weeks | ≥300 | >50% | Achieved a >50% reduction in baseline PTH significantly faster than calcitriol.[2] |
| Paricalcitol | Stages 3-4 CKD | 24 weeks | >120 | -52% | Reached a 40% reduction in PTH sooner than calcitriol.[3] |
| Paricalcitol | Hemodialysis patients | 12 weeks | Not specified | Not specified | Patients treated based on baseline iPTH levels achieved a ≥30% reduction from baseline PTH more rapidly than those treated based on body weight.[4] |
| Paricalcitol | Hemodialysis patients | Up to 1 year | Not specified | Not specified | Intravenous paricalcitol was compared to oral cinacalcet (B1662232) and oral cinacalcet plus oral alfacalcidol. Paricalcitol was found to be equally effective in suppressing SHPT.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are representative experimental protocols for assessing PTH suppression by Paricalcitol.
Protocol 1: Randomized, Double-Blind, Multicenter Study in Hemodialysis Patients
-
Objective: To compare the safety and effectiveness of intravenous Paricalcitol and Calcitriol in suppressing PTH concentrations in hemodialysis patients.[2]
-
Study Population: 263 hemodialysis patients with serum Calcium x Phosphorus (Ca x P) < 75 and a PTH level ≥300 pg/mL.[2]
-
Methodology:
-
Patients were randomly assigned to receive either intravenous Paricalcitol or Calcitriol in a dose-escalating fashion for up to 32 weeks.[2]
-
Dose adjustments were based on laboratory results for PTH, calcium, and Ca x P.[2]
-
The primary endpoint was a greater than 50% reduction in baseline PTH.[2]
-
Secondary endpoints included the occurrence of hypercalcemia and elevated Ca x P product.[2]
-
Protocol 2: Randomized, Multicenter Trial in Stages 3-4 CKD Patients
-
Objective: To compare the rate of hypercalcemia between Calcitriol and Paricalcitol while suppressing PTH by 40%-60%.[3]
-
Study Population: 110 patients with stages 3-4 CKD and a PTH level >120 pg/mL.[3]
-
Methodology:
-
Patients were randomized to receive either 0.25 µg/d of Calcitriol or 1 µg/d of Paricalcitol.[3]
-
Subsequent dose adjustments were made according to the protocol to achieve a 40%-60% PTH suppression from baseline.[3]
-
The primary endpoint was the rate of confirmed hypercalcemia (>10.5 mg/dl) between the two groups.[3]
-
Signaling Pathway of Vitamin D Analogs in PTH Suppression
Both this compound and Paricalcitol, as vitamin D analogs, are known to exert their effects by targeting the vitamin D receptor (VDR). The binding of these analogs to the VDR in parathyroid gland cells initiates a signaling cascade that ultimately leads to the suppression of PTH gene transcription and, consequently, reduced PTH synthesis and secretion.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. The in vitro effect of calcitriol on parathyroid cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paricalcitol dosing according to body weight or severity of hyperparathyroidism: a double-blind, multicenter, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of highly concentrated maxacalcitol to the nuclear vitamin D receptors of parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Lexacalcitol
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Lexacalcitol, a potent vitamin D analog, requires careful handling and disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for hazardous pharmaceutical waste.
Regulatory Framework for Pharmaceutical Waste
In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to control hazardous waste from its creation to its disposal.[3] Many states have their own, often more stringent, regulations that build upon these federal guidelines.[1]
Hazardous pharmaceutical waste, which may include compounds like this compound due to its potency, typically requires disposal through incineration at a permitted treatment facility.[2][3] It is crucial to consult your institution's environmental health and safety (EHS) department to ensure full compliance with all applicable federal, state, and local regulations.
Hazard Assessment and Data
A thorough understanding of a compound's properties is essential for safe handling and disposal. This information is typically found in the Safety Data Sheet (SDS). While a specific SDS for this compound was not identified, the following table illustrates the type of data that would be critical for a hazard assessment, based on information for similar potent compounds like Calcitriol-d4.[4]
| Property | Value/Information | Significance for Disposal |
| Chemical Name | This compound | Ensures proper identification and labeling of waste. |
| Synonyms | (provides any alternative names) | Aids in accurate identification. |
| Molecular Formula | (provides chemical formula) | Basic chemical identification. |
| Appearance | (e.g., White crystalline powder) | Helps in identifying the substance. |
| Solubility | (e.g., Soluble in organic solvents, insoluble in water) | Informs decontamination procedures and potential environmental fate. |
| Stability | (e.g., Air and light sensitive) | Dictates proper storage conditions for the compound and its waste. |
| Health Hazards | Potent, pharmacologically active. Hazardous upon ingestion, skin contact, eye contact, or inhalation. | Mandates the use of extensive Personal Protective Equipment (PPE) and containment. |
| Environmental Hazard | Potentially toxic to aquatic organisms with long-term effects. | Prohibits disposal down the drain and requires containment to prevent environmental release.[4][5] |
Experimental Protocol: Disposal of this compound Waste
The following protocol outlines the step-by-step methodology for the safe disposal of this compound and contaminated materials in a laboratory setting. This procedure is based on best practices for handling potent pharmaceutical compounds.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound or its waste. This includes:
-
A lab coat or disposable gown.
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (nitrile or neoprene).
-
Respiratory protection (e.g., a fitted N95 respirator or a powered air-purifying respirator) may be necessary when handling powders or creating aerosols.
-
2. Segregation and Collection of Waste:
-
Solid Waste:
-
This includes expired or unwanted solid this compound, as well as contaminated items like weighing paper, pipette tips, vials, and gloves.
-
Carefully place all solid waste into a designated, puncture-resistant container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[4]
-
-
Liquid Waste:
-
This includes solutions containing this compound and contaminated solvents.
-
Collect all liquid waste in a designated, leak-proof, and sealable container.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and the approximate concentration and solvents used.[4]
-
Do not pour any this compound-containing waste down the drain. [5]
-
3. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
4. Disposal Procedure:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
All waste containing this compound must be disposed of as hazardous waste, likely through incineration, in accordance with all applicable regulations.[2][3]
5. Spill and Decontamination Protocol:
-
In the event of a spill:
-
Evacuate the immediate area and alert others.
-
Wearing appropriate PPE, dampen spilled solid material with a suitable solvent (e.g., isopropanol) to prevent dusting.
-
Carefully absorb the spilled material with an inert absorbent material (e.g., vermiculite (B1170534) or sand).
-
Collect the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable detergent or solvent, and collect the cleaning materials as hazardous waste.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final disposal.
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
